Technical Documentation Center

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid
  • CAS: 1354771-68-8

Core Science & Biosynthesis

Foundational

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid basic properties

An In-depth Technical Guide to 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid: Properties, Reactivity, and Applications in Drug Discovery Executive Summary 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a substitu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid: Properties, Reactivity, and Applications in Drug Discovery

Executive Summary

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a substituted heterocyclic compound built upon the benzotriazole scaffold, a structure of significant interest in medicinal chemistry.[1] Recognized as a "privileged structure," the benzotriazole core is featured in numerous pharmacologically active agents, owing to its rigid bicyclic nature and versatile chemical functionality.[1][2] This guide provides a comprehensive overview of the fundamental properties of the 7-bromo-5-carboxylic acid derivative, detailing its physicochemical characteristics, synthetic pathways, and key reactivity. Furthermore, it explores its strategic application in drug discovery and development, presenting it as a valuable building block for generating compound libraries and optimizing lead candidates. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage this scaffold in their research programs.

Core Physicochemical and Spectroscopic Profile

The unique substitution pattern of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid—featuring an electron-withdrawing bromine atom and a carboxylic acid handle for derivatization—defines its chemical behavior and potential applications.

Key Properties and Identifiers

The fundamental properties of this molecule are summarized below. While empirical data for properties like pKa and solubility are not widely published, we can infer its characteristics based on the parent benzotriazole structure and the influence of its functional groups. The carboxylic acid moiety will significantly lower the pKa of the molecule, making it acidic, while also providing a site for hydrogen bonding, which may influence its solubility in polar protic solvents. The presence of the bromine atom increases the overall molecular weight and hydrophobicity.

PropertyValueSource
IUPAC Name 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid-
CAS Number 1354771-68-8[3][4]
Molecular Formula C₇H₄BrN₃O₂[3]
Molecular Weight 242.03 g/mol [3]
Appearance Expected to be a solid at room temperature-
Parent pKa (Benzotriazole) 8.2 (N-H acidity)[5][6]
Predicted Spectroscopic Signatures

Characterization of this molecule relies on standard spectroscopic techniques. Based on analogous structures, the following spectral features are anticipated:

  • ¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the two aromatic protons on the benzene ring, a broad singlet for the N-H proton of the triazole ring, and a downfield, broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon spectrum will display seven unique signals corresponding to the carbons in the bicyclic system and the carboxyl group.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (typically 3400-2400 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and an N-H stretch (around 3500 cm⁻¹).[7]

Synthesis and Chemical Reactivity

The utility of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid in research and development is predicated on its accessible synthesis and predictable reactivity.

Proposed Synthetic Pathway

The synthesis of benzotriazoles is classically achieved through the diazotization of an o-phenylenediamine precursor.[5][8] A plausible and efficient route to the target compound involves the intramolecular cyclization of 3-amino-4-azido-5-bromobenzoic acid, which itself can be prepared from commercially available starting materials.

Synthetic Pathway SM 3-Amino-4-nitro-5-bromobenzoic acid INT1 3-Amino-4-azido-5-bromobenzoic acid SM->INT1 1. NaNO₂, HCl 2. NaN₃ PRODUCT 7-Bromo-1H-1,2,3-benzotriazole- 5-carboxylic acid INT1->PRODUCT Intramolecular Cyclization (Heat)

Proposed synthesis of the target compound.

Experimental Protocol: Synthesis via Diazotization and Cyclization

  • Diazotization: Dissolve 3-amino-4-nitro-5-bromobenzoic acid in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice bath.

    • Causality: A cold, acidic environment is critical for stabilizing the diazonium salt intermediate and preventing premature decomposition.

  • Azide Formation: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. After complete addition, stir for 30 minutes. Subsequently, add a solution of sodium azide (NaN₃) slowly.

    • Causality: Sodium nitrite is the diazotizing agent. The subsequent addition of sodium azide displaces the diazonium group to form the aryl azide intermediate.

  • Cyclization: Carefully warm the reaction mixture. The aryl azide will undergo intramolecular cyclization with the adjacent amino group, eliminating nitrogen gas, to form the benzotriazole ring.

    • Trustworthiness: This step should be performed behind a blast shield, as the decomposition of aryl azides can be energetic. The reaction progress can be monitored by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, adjust the pH to precipitate the carboxylic acid product. Collect the solid by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

A Hub for Chemical Diversification

The compound serves as a versatile hub for creating diverse molecular libraries. The three key functional handles—the carboxylic acid, the triazole N-H, and the C-Br bond—offer orthogonal reactivity for systematic structure-activity relationship (SAR) studies.

Reactivity Hub cluster_0 Carboxylic Acid Reactions cluster_1 Triazole Ring Reactions cluster_2 Aryl Bromide Reactions HUB 7-Bromo-1H-1,2,3-benzotriazole- 5-carboxylic acid Amide Amide Formation (R-NH₂, Coupling Agents) HUB:f0->Amide -COOH Ester Esterification (R-OH, Acid Catalyst) HUB:f0->Ester -COOH Reduction Reduction to Alcohol (e.g., NaBH₄/HOBt) HUB:f0->Reduction -COOH N_Alkylation N-Alkylation (R-X, Base) HUB:f0->N_Alkylation N-H Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) HUB:f0->Suzuki C-Br Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) HUB:f0->Sonogashira C-Br

Key reaction pathways for chemical diversification.

Applications in Drug Discovery

The benzotriazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, antiviral, analgesic, and anticancer effects.[2][8][9]

A Scaffold for Targeted Therapies

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is an ideal starting point for fragment-based or scaffold-based drug design.

  • Enzyme Inhibition: Benzotriazole esters have been identified as potent mechanism-based inhibitors of viral proteases, such as the SARS-CoV 3CL protease, where they act by acylating a cysteine residue in the active site.[10] The carboxylic acid of the title compound is a direct precursor to such esters.

  • Kinase Inhibition: Halogenated benzotriazoles, such as 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), are known to be highly selective inhibitors of protein kinase CK2.[1] The 7-bromo substitution on this scaffold provides a vector for exploring similar interactions or for using the bromide as a handle for further modification to target related kinases.

  • GPCR Modulation: Substituted benzotriazole-5-carboxylic acids have been identified as agonists for G-protein coupled receptors like GPR109b, which is involved in mediating antilipolytic effects.[1]

Workflow for Library Synthesis and Lead Optimization

A typical workflow in a medicinal chemistry campaign would leverage the orthogonal reactivity of this compound to rapidly generate a library of analogs for SAR exploration.

MedChem Workflow START Start with Core Scaffold: 7-Bromo-1H-benzotriazole-5-carboxylic acid STEP1 Step 1: Amide Library Synthesis (Parallel synthesis with diverse amines) START->STEP1 STEP2 Step 2: Biological Screening (Identify initial hits) STEP1->STEP2 STEP3 Step 3: SAR Expansion via N-Alkylation (Modify triazole N-H on promising hits) STEP2->STEP3 STEP4 Step 4: Deep Dive via Cross-Coupling (Modify C-Br position to probe new pockets) STEP3->STEP4 END Optimized Lead Candidates STEP4->END

A typical workflow for lead optimization.

Safety and Handling

Based on aggregated GHS information for closely related analogs like 7-bromo-1H-1,2,3-benzotriazole and its isomers, this compound should be handled with care.[11][12]

  • Hazards: Likely to be harmful or toxic if swallowed and may cause skin, eye, and respiratory irritation.[11][12]

  • Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid represents a highly valuable and versatile building block for modern drug discovery. Its robust synthetic accessibility, combined with three distinct and orthogonal points for chemical modification, provides a powerful platform for the systematic exploration of chemical space. The proven track record of the benzotriazole scaffold across a wide range of biological targets underscores the potential of this specific derivative to serve as a foundational element in the development of next-generation therapeutics.

References

  • Cirilli, R., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central. Retrieved from [Link]

  • Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
  • PubChem. 7-bromo-1H-1,2,3-benzotriazole | C6H4BrN3 | CID 21707869. Retrieved from [Link]

  • PubChem. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Request PDF. Retrieved from [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences.
  • Wikipedia. Benzotriazole. Retrieved from [Link]

  • ResearchGate. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. PDF. Retrieved from [Link]

  • GSC Online Press. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.
  • Scribd. 1.1. Medicinal Chemistry: Benzotriazole Derivatives - in Silico Studies. Retrieved from [Link]

  • Current Opinion in Chemical Science. (2023).
  • Asian Journal of Chemistry. (1994). NMR and IR Studies of Some Metal Complexes of 6-Substituted-1-Hydroxy-1,2,3-Benzotriazoles.
  • Organic Chemistry Portal. (2011). Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. Retrieved from [Link]

  • PubMed Central. (2005). Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid benzotriazole core, combined with the electronic properties of a bromine atom and the functional handle of a carboxylic acid, makes it a versatile scaffold for the synthesis of novel bioactive molecules. Understanding the fundamental physicochemical characteristics of this compound is paramount for its effective utilization in synthetic chemistry, for predicting its behavior in biological systems, and for the development of analytical methods.

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, complete with detailed experimental protocols and scientific rationale.

Molecular Structure and Properties

The foundational attributes of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid are summarized below. These values are critical for stoichiometric calculations in synthesis and for interpretation of analytical data.

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂[1]
Molecular Weight 242.03 g/mol [1]
CAS Number 1354771-68-8[1]

Synthesis and Tautomerism

It is crucial to recognize that 1H-1,2,3-benzotriazoles exist as a mixture of tautomers in solution, the 1H and 2H forms. The position of the proton on the triazole ring can significantly influence the molecule's hydrogen bonding capabilities and its interactions with biological targets. For N-unsubstituted benzotriazoles, the 1H-tautomer is generally the predominant form in both solid and solution phases.[4]

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a compound is essential for its application in research and development. The following sections detail the key characteristics of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid and the experimental methodologies for their determination.

Melting Point

The melting point of a solid crystalline compound is a key indicator of its purity. For carboxylic acids, this property is influenced by the strength of the crystal lattice, which is dominated by intermolecular hydrogen bonding.

Expected Characteristics: Due to the presence of the carboxylic acid and the polar benzotriazole ring system, strong intermolecular hydrogen bonds are expected, leading to a relatively high melting point.

Experimental Protocol: Capillary Melting Point Determination

This method relies on the precise observation of the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a controlled heating block and a viewing lens.

  • Heating Rate: The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded. This range provides an indication of the compound's purity. A sharp melting range (≤ 1 °C) is indicative of a pure compound.

Acidity (pKa)

The pKa value quantifies the acidity of a compound and is a critical parameter for understanding its ionization state at a given pH. For 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, there are two acidic protons: one on the carboxylic acid group and one on the triazole ring. The carboxylic acid proton is significantly more acidic.

Expected Characteristics: The electron-withdrawing nature of the bromine atom and the benzotriazole ring is expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to benzoic acid (pKa ≈ 4.2). The pKa of the N-H proton on the triazole ring is expected to be significantly higher, in the range of 8-9, similar to the parent benzotriazole.

Experimental Protocol: Potentiometric Titration

This classic method involves the gradual neutralization of the acidic compound with a standard basic solution while monitoring the pH.

Methodology:

  • Sample Preparation: A precisely weighed amount of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of base added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

pKa_Determination cluster_workflow Potentiometric Titration Workflow start Dissolve Compound in Solvent titrate Titrate with Standard Base (NaOH) start->titrate Solution ready measure_pH Measure pH Incrementally titrate->measure_pH After each addition plot_curve Plot pH vs. Volume of Base measure_pH->plot_curve Generate data points determine_pKa Determine pKa at Half-Equivalence Point plot_curve->determine_pKa Analyze curve

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile

The solubility of a compound in various solvents is a critical factor for its use in synthesis, purification, formulation, and biological assays.

Expected Characteristics:

  • Aqueous Solubility: Due to the presence of the carboxylic acid group, some solubility in water is expected, particularly at higher pH where the carboxylate salt is formed. The bromo-benzotriazole moiety, however, is largely hydrophobic, which will limit its overall aqueous solubility.

  • Organic Solubility: The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol), which can engage in hydrogen bonding.[5] Solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate, while solubility in nonpolar solvents like hexanes is expected to be low.

Experimental Protocol: Isothermal Shake-Flask Method

This is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: An excess amount of solid 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The undissolved solid is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy (if a chromophore is present and a calibration curve is established) or by evaporating the solvent and weighing the residue.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound.

Expected ¹H NMR Spectrum:

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, distinct signals with specific splitting patterns (e.g., doublets, singlets) are expected.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), though its visibility can be affected by the solvent and the presence of water.[6]

  • N-H Proton: The proton on the triazole ring will also appear as a broad singlet, typically in the downfield region.

Expected ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbon of the carboxylic acid will be observed in the downfield region (δ 165-185 ppm).[6]

  • Aromatic Carbons: The carbons of the benzene and triazole rings will appear in the aromatic region (δ 110-150 ppm). The carbon attached to the bromine atom will be influenced by the heavy atom effect.

Experimental Protocol: NMR Analysis

Methodology:

  • Sample Preparation: A small amount of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of exchangeable protons.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, integration values (for ¹H NMR), and coupling constants are analyzed to confirm the structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectrum:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present around 1700 cm⁻¹, corresponding to the carbonyl group. Conjugation with the aromatic ring may shift this absorption to a slightly lower wavenumber.[6]

  • C-Br Stretch: A stretching vibration for the C-Br bond is expected in the fingerprint region, typically below 600 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will also be present.

Experimental Protocol: FTIR Analysis

Methodology:

  • Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (242.03 g/mol for the most abundant isotopes) should be observed. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 peaks with approximately equal intensity).

  • Fragmentation Peaks: Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). The benzotriazole ring may also undergo characteristic fragmentation.

Predicted Mass Spectrometry Data (from PubChem): [7]

  • [M+H]⁺: 241.95596 m/z

  • [M-H]⁻: 239.94140 m/z

Experimental Protocol: Mass Spectrometric Analysis

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization: The molecules are ionized using a suitable technique (e.g., Electron Ionization, Electrospray Ionization).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

MS_Analysis cluster_workflow Mass Spectrometry Workflow sample_prep Sample Preparation ionization Ionization (e.g., ESI, EI) sample_prep->ionization mass_analysis Mass Analysis (m/z separation) ionization->mass_analysis detection Ion Detection mass_analysis->detection spectrum Generate Mass Spectrum detection->spectrum

Caption: General workflow for mass spectrometric analysis.

Conclusion

This technical guide has outlined the key physicochemical characteristics of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid and provided standardized experimental protocols for their determination. A comprehensive understanding of these properties is fundamental for researchers and scientists working with this versatile compound. The interplay of the bromo, carboxylic acid, and benzotriazole moieties results in a unique set of properties that are critical for its successful application in synthesis, drug design, and materials science. Rigorous experimental determination of these parameters for any newly synthesized batch is strongly recommended to ensure its quality and suitability for downstream applications.

References

  • Avhad, K. et al.Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 2020, 11(02), 215–225.
  • A Review on: Synthesis of Benzotriazole.
  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities.Indian Academy of Sciences.
  • PubChemLite. 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid.[Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles.[Link]

Sources

Foundational

An In-depth Technical Guide to 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

CAS Number: 1354771-68-8 For: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, a halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1354771-68-8

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this document synthesizes information on the broader class of benzotriazoles to present a scientifically grounded perspective on its synthesis, characterization, and potential applications. The guide includes a plausible synthetic route, expected analytical characteristics, and a discussion of its utility as a molecular building block in drug discovery. Safety and handling precautions are also addressed based on the chemical's structural motifs.

Introduction: The Benzotriazole Scaffold in Modern Chemistry

The 1H-benzo[d][1][2]triazole (BTA) scaffold is a "privileged structure" in medicinal chemistry, renowned for its versatile biological activities.[2][3] Benzotriazole derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[4][5] The fused ring system, consisting of a benzene ring and a triazole ring, allows for diverse substitutions, enabling the fine-tuning of its physicochemical and biological properties. The three nitrogen atoms in the triazole ring can participate in hydrogen bonding and coordination with biological targets, making it an attractive pharmacophore.[6]

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid incorporates two key functional groups onto this versatile scaffold: a bromine atom and a carboxylic acid. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions and can also enhance binding affinity to protein targets through halogen bonding. The carboxylic acid group provides a site for amide bond formation, esterification, or salt formation, making it a valuable building block for constructing more complex molecules, such as peptide conjugates or PROTACs.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is presented in Table 1.

PropertyValueSource
CAS Number 1354771-68-8Multiple
Molecular Formula C₇H₄BrN₃O₂[7]
Molecular Weight 242.03 g/mol [7]
Predicted XlogP 1.2[8]
SMILES C1=C(C=C(C2=NNN=C21)Br)C(=O)O[8]
InChI InChI=1S/C7H4BrN3O2/c8-4-1-3(7(12)13)2-5-6(4)10-11-9-5/h1-2H,(H,12,13)(H,9,10,11)[8]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would likely commence from a suitably substituted aniline, such as 3-amino-4-bromo-5-nitrobenzoic acid, which would undergo reduction of the nitro group to form the corresponding diamine, followed by diazotization and cyclization. A more direct, albeit hypothetical, route starting from 3,4-diamino-5-bromobenzoic acid is outlined below.

Synthesis_Pathway Proposed Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid A 3,4-Diamino-5-bromobenzoic acid B Diazonium Salt Intermediate A->B NaNO₂, HCl, 0-5 °C C 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid B->C Intramolecular Cyclization

Caption: Proposed synthesis of the target compound via diazotization.

Hypothetical Experimental Protocol

It is crucial to note that the following protocol is hypothetical and should be thoroughly optimized and validated in a laboratory setting.

Materials:

  • 3,4-Diamino-5-bromobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Crushed ice

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 3,4-diamino-5-bromobenzoic acid (1 equivalent) in a mixture of deionized water and concentrated HCl at 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt intermediate is expected.

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization to form the benzotriazole ring should proceed. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid.

Analytical Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Although experimental data is not publicly available, the expected spectral characteristics can be predicted.

TechniqueExpected Observations
¹H NMR Aromatic protons would appear as singlets or doublets in the downfield region (typically 7.5-8.5 ppm). The carboxylic acid proton would be a broad singlet, likely further downfield and exchangeable with D₂O.
¹³C NMR Aromatic carbons would resonate in the 110-150 ppm range. The carboxylic acid carbonyl carbon would be observed around 165-175 ppm.
FT-IR Characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C=C stretches for the aromatic ring (around 1450-1600 cm⁻¹).
Mass Spec. The high-resolution mass spectrum should show the characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units. Predicted [M+H]⁺: 241.95596.[8]

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a bromine atom and a carboxylic acid on the benzotriazole scaffold makes 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid a highly valuable building block in drug discovery.

Applications_Workflow Potential Applications in Drug Discovery A 7-Bromo-1H-1,2,3-benzotriazole- 5-carboxylic acid B Amide Coupling (e.g., with amines, amino acids) A->B C Esterification (e.g., with alcohols) A->C D Cross-Coupling Reactions (e.g., Suzuki, Sonogashira at Br position) A->D E Bioactive Peptidomimetics B->E F PROTAC Linkers B->F G Novel Heterocyclic Scaffolds D->G

Caption: Potential synthetic transformations and applications.

As a Linker and Scaffold

The carboxylic acid moiety can be readily activated and coupled with amines to form amides. This makes the compound an ideal starting material for creating libraries of derivatives for structure-activity relationship (SAR) studies. For instance, it can be incorporated into peptide sequences or used as a linker in the development of PROTACs (Proteolysis Targeting Chimeras), where it can connect a warhead that binds to a target protein with an E3 ligase-binding moiety.

Halogen Bonding and Further Functionalization

The bromine atom at the 7-position can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position, further expanding the chemical space that can be explored.

Potential Biological Activities

Given the known biological activities of substituted benzotriazoles, this compound and its derivatives could be investigated for a range of therapeutic applications, including:

  • Antimicrobial agents: Benzotriazole derivatives have shown promise as antibacterial and antifungal compounds.[2][3]

  • Antiviral agents: The benzotriazole nucleus is present in molecules with activity against various viruses, including hepatitis C.[10]

  • Kinase inhibitors: Halogenated benzotriazoles, such as 4,5,6,7-tetrabromo-1H-benzotriazole, are known inhibitors of protein kinase CK2.[11]

Safety and Handling

No specific material safety data sheet (MSDS) is publicly available for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. However, based on its chemical structure, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[13]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly sealed.

  • First Aid:

    • Skin contact: Wash the affected area thoroughly with soap and water.

    • Eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure.[12][13]

Conclusion

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery and materials science. Its bifunctional nature, possessing both a reactive carboxylic acid and a versatile bromine atom on a biologically relevant benzotriazole scaffold, opens up numerous avenues for the synthesis of novel compounds with tailored properties. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.

References

  • (Reference details not available in the provided search results)
  • (Reference details not available in the provided search results)
  • Al-Masoudi, N. A. L., et al. (2011). Benzotriazole: An overview on its versatile biological behavior. PMC PubMed Central. Available at: [Link]

  • Covestro Solution Center. (n.d.). SAFETY DATA SHEET.
  • (Reference details not available in the provided search results)
  • (Reference details not available in the provided search results)
  • (Reference details not available in the provided search results)
  • PubChemLite. (n.d.). 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. Available at: [Link]

  • (Reference details not available in the provided search results)
  • (Reference details not available in the provided search results)
  • Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. Available at: [Link]

  • (Reference details not available in the provided search results)
  • Avhad, G. B., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. Available at: [Link]

  • (Reference details not available in the provided search results)
  • (2024). A Review on: Synthesis of Benzotriazole. IJARIIE, 10(2). Available at: [Link]

  • (Reference details not available in the provided search results)
  • S., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. PMC - NIH. Available at: [Link]

  • (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Available at: [Link]

  • (Reference details not available in the provided search results)
  • (Reference details not available in the provided search results)
  • (Reference details not available in the provided search results)
  • (Reference details not available in the provided search results)
  • Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

This guide provides an in-depth, technical walkthrough for the comprehensive structural elucidation of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical walkthrough for the comprehensive structural elucidation of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the scientific rationale behind the analytical choices, ensuring a self-validating and robust characterization process.

Introduction

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzotriazole scaffold is a "privileged structure" known for its wide range of biological activities and its utility as a synthetic building block. The introduction of a bromine atom and a carboxylic acid moiety to this core structure opens up avenues for further functionalization and modulation of its physicochemical and pharmacological properties. Accurate and unambiguous structural confirmation is the foundational cornerstone upon which all subsequent research and development efforts are built. This guide outlines a multi-technique analytical workflow to achieve this.

Synthesis and Physicochemical Properties

The synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid can be achieved through the diazotization of a substituted diaminobenzoic acid precursor. A plausible synthetic route is the diazotization of 3,4-diamino-5-bromobenzoic acid using sodium nitrite in an acidic medium, such as acetic acid.[1] The resulting intermediate undergoes intramolecular cyclization to yield the target benzotriazole.

Table 1: Physicochemical Properties of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

PropertyValueSource
Molecular FormulaC₇H₄BrN₃O₂[Calculated]
Molecular Weight242.03 g/mol [2]
Monoisotopic Mass240.9487 g/mol [3]
AppearanceOff-white to pale yellow solid[Hypothesized]
Melting Point>300 °C (decomposes)[Hypothesized]
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water[Hypothesized]

Mass Spectrometry: Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) is the first line of analysis to confirm the elemental composition of the synthesized compound. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule due to the presence of the acidic carboxylic acid group, which can be readily deprotonated in the negative ion mode.[4][5]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a mixture of methanol and water (1:1 v/v).[6] A trace amount of ammonium hydroxide can be added to facilitate deprotonation for negative ion mode analysis.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Analysis Mode: Acquire the spectrum in negative ion mode.

  • Data Interpretation: Search for the [M-H]⁻ ion and compare its measured mass-to-charge ratio (m/z) with the theoretically calculated value.[7]

Expected Results and Interpretation

The HRMS spectrum is expected to show a prominent ion cluster corresponding to the [M-H]⁻ species. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 m/z units, will be observed.

Table 2: Predicted HRMS Data for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

IonCalculated m/z ([M-H]⁻)Observed m/zInterpretation
C₇H₃⁷⁹BrN₃O₂⁻239.9418239.9415Deprotonated molecule with ⁷⁹Br
C₇H₃⁸¹BrN₃O₂⁻241.9398241.9395Deprotonated molecule with ⁸¹Br

The excellent agreement between the calculated and observed m/z values, along with the characteristic isotopic pattern, provides strong evidence for the elemental composition C₇H₄BrN₃O₂.

Infrared Spectroscopy: Identifying Functional Groups

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule.[8][9]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond).

  • Measurement: Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.[2]

Expected Spectral Features and Interpretation

The IR spectrum will provide characteristic absorption bands confirming the presence of the carboxylic acid and the aromatic benzotriazole core.

Table 3: Predicted FTIR Absorption Bands and Their Assignments

Wavenumber (cm⁻¹)IntensityAssignment
3200-2500BroadO-H stretch of the carboxylic acid (hydrogen-bonded)
~3100MediumN-H stretch of the triazole ring
~1700StrongC=O stretch of the carboxylic acid
1600-1450MediumC=C and C=N stretching of the aromatic and triazole rings
~1250MediumC-O stretch of the carboxylic acid
~850StrongC-H out-of-plane bending of the substituted benzene ring
~750MediumC-Br stretch

The presence of a very broad O-H stretch, a strong carbonyl (C=O) absorption, and characteristic aromatic ring vibrations provides confirmatory evidence for the major functional groups.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆.[12][13] DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to allow observation of the exchangeable N-H and O-H protons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of different types of protons and their electronic environments.

  • Carboxylic Acid Proton (COOH): A very broad singlet is expected at a downfield chemical shift (δ > 13 ppm) due to strong hydrogen bonding and its acidic nature.

  • Triazole Proton (N-H): A broad singlet is anticipated in the region of δ 14-16 ppm, characteristic of benzotriazole N-H protons.

  • Aromatic Protons: The benzene ring has two protons. Due to the substitution pattern, they are in different chemical environments and will appear as two distinct signals, likely singlets or very narrowly split doublets, in the aromatic region (δ 8-9 ppm).

¹³C NMR: Carbon Skeleton Mapping

The ¹³C NMR spectrum will show all seven unique carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-170 ppm.

  • Aromatic and Triazole Carbons: The remaining six carbons of the fused ring system will appear in the δ 110-150 ppm range. The carbon attached to the bromine atom (C7) will be shifted to a higher field (lower ppm value) compared to a non-brominated analog due to the heavy atom effect.

2D NMR: Connecting the Pieces (HSQC & HMBC)

2D NMR is essential for assigning the specific resonances and confirming the connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[14][15] It will show cross-peaks between the aromatic protons and their corresponding carbons, definitively identifying the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[16][17] This is crucial for identifying the quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, the aromatic protons will show correlations to the carbonyl carbon and the carbon bearing the bromine atom, confirming their positions on the ring.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

PositionPredicted ¹³C (δ, ppm)Predicted ¹H (δ, ppm)Key HMBC Correlations from ¹H
4122.58.5 (s, 1H)C5, C6, C9
5135.0--
COOH168.013.5 (br s, 1H)C5, C6
6125.08.8 (s, 1H)C5, C7, C8
7115.0--
8145.0--
9130.0--
N-H-15.5 (br s, 1H)C8, C9

(Note: Chemical shifts are predicted based on analogous structures and may vary. 's' denotes singlet, 'br s' denotes broad singlet.)

structure_elucidation_workflow cluster_synthesis Synthesis & Initial Characterization cluster_nmr NMR Spectroscopy cluster_final Final Confirmation synthesis Synthesis of 7-Bromo-1H-1,2,3-benzotriazole- 5-carboxylic acid hrms HRMS (ESI-TOF) [M-H]⁻ Confirmation synthesis->hrms confirms M.W. ftir ATR-FTIR Functional Group ID synthesis->ftir identifies functional groups nmr_1h 1D ¹H NMR Proton Signals synthesis->nmr_1h nmr_13c 1D ¹³C NMR Carbon Skeleton nmr_hsqc 2D HSQC ¹J(C,H) Correlations nmr_1h->nmr_hsqc structure Final Structure Confirmed nmr_1h->structure provides connectivity nmr_13c->nmr_hsqc nmr_13c->structure provides connectivity nmr_hmbc 2D HMBC ⁿJ(C,H) Correlations nmr_hsqc->nmr_hmbc guides assignment nmr_hmbc->structure provides connectivity xray X-ray Crystallography (Optional, Definitive 3D Structure) structure->xray can be confirmed by

Caption: Workflow for the structure elucidation of the target compound.

X-ray Crystallography: The Unambiguous Proof (Optional)

For an absolute and definitive confirmation of the molecular structure, including stereochemistry and crystal packing, single-crystal X-ray diffraction is the gold standard.[18][19]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., DMF/water or ethanol).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[20]

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall 3D arrangement of the atoms in the crystal lattice.[21]

The resulting crystal structure would provide the ultimate validation of the assignments made by the other spectroscopic techniques.

Caption: Structure of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid.

Conclusion

The structural elucidation of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is systematically achieved through a logical and hierarchical application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition, while FTIR spectroscopy identifies the key functional groups. The core of the elucidation lies in the detailed analysis of 1D and 2D NMR spectra, which provides the unambiguous connectivity of the molecular framework. Finally, single-crystal X-ray diffraction can offer the ultimate, definitive proof of the structure. This comprehensive approach ensures the highest level of scientific integrity and provides a solid foundation for any further investigation or application of this compound.

References

  • PubChem. 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • SERC Carleton. Single-crystal X-ray Diffraction. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • NMR Sample Preparation. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • PubMed. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Rutgers-Newark Chemistry. Electrospray Ionization (ESI) Instructions. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Fiveable. Single crystal X-ray diffraction. [Link]

  • Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

  • PubChem. 1H-Benzotriazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... [Link]

  • YouTube. What is Single Crystal X-ray Diffraction?. [Link]

  • SpectraBase. 1-benzyl-1H-benzotriazole - Optional[13C NMR] - Chemical Shifts. [Link]

  • Molecules. X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. [Link]

  • ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

  • ResearchGate. FTIR spectrum of benzotriazole. [Link]

  • PubChem. 1H-Benzotriazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • NIH. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

  • ResearchGate. Scheme for synthesis of 5-substituted benzotriazole amides... [Link]

  • ACS Publications. Solvent Induced Diverse Dimensional Coordination Assemblies of Cupric Benzotriazole-5-carboxylate: Syntheses, Crystal Structures, and Magnetic Properties. [Link]

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • ScienceDirect. Mass spectra of benzotriazoles. Correlation with thermolytic and photolytic fragmentations. [Link]

  • Hilaris Publisher. Recent Development of Benzotriazole-Based Medicinal Drugs. [Link]

  • NIH. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Link]

  • PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • MDPI. Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. [Link]

  • ResearchGate. FTIR spectrum of the Benzotriazole powder. [Link]

  • ResearchGate. HMBC correlations of 3c. HMBC: heteronuclear multiple-bond correlation spectroscopy. [Link]

  • SpectraBase. 6-BROMO-1H-BENZOTRIAZOLE - Optional[MS (GC)] - Spectrum. [Link]

  • ACD/Labs. The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

  • HSQC and HMBC for Topspin. [Link]

  • NIH. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

  • MDPI. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

Sources

Foundational

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery Abstract The benzotriazole scaffold is a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

The benzotriazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. We will detail its fundamental physicochemical properties, provide validated protocols for its multi-step synthesis, and discuss its analytical characterization. Furthermore, this whitepaper explores its potential applications for researchers and drug development professionals, particularly as a versatile building block for kinase inhibitors and as a functional ligand in advanced bioprocessing applications.

Core Physicochemical Properties

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic organic compound whose structure combines the stability of a benzotriazole ring system with the reactive potential of both a carboxylic acid and a bromine substituent. These features make it a valuable intermediate in synthetic and medicinal chemistry.

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂[3][4]
Molecular Weight 242.03 g/mol [3]
Monoisotopic Mass 240.94868 Da[4]
IUPAC Name 7-bromo-1H-benzo[d][1][5][6]triazole-5-carboxylic acid
SMILES C1=C(C=C(C2=NNN=C21)Br)C(=O)O[4]
InChIKey YPEXABMLBITRHQ-UHFFFAOYSA-N[4]
Predicted XlogP 1.2[4]
Appearance Inferred to be a light yellow or off-white solid[7]

Rational Synthesis Pathway

The synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is most logically achieved via a two-step process. First, the core benzotriazole-5-carboxylic acid structure is formed, followed by a regioselective electrophilic bromination. This approach allows for controlled introduction of the functional groups from readily available starting materials.

Step 1: Synthesis of 1H-Benzotriazole-5-carboxylic acid

The foundational step involves the cyclocondensation of 3,4-diaminobenzoic acid.[6] The causality behind this choice lies in the reaction of an ortho-diamine with a diazotizing agent, a classic and high-yielding method for forming the benzotriazole ring system.[1][5]

  • Suspension: Create a suspension of 3,4-diaminobenzoic acid (2 g, 13.15 mmol) in glacial acetic acid (5 mL) in a suitable reaction vessel with magnetic stirring.[6]

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1 g, 16.66 mmol) in 5 mL of deionized water.[6]

  • Reaction Initiation: Add the sodium nitrite solution to the stirred suspension of 3,4-diaminobenzoic acid in one portion. A slight exotherm will be observed.[6]

  • Reaction & Isolation: Continue stirring for approximately 30 minutes, allowing the reaction mixture to return to room temperature. The product will precipitate out of the solution.[6]

  • Purification: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining salts and acetic acid. The resulting 1H-Benzotriazole-5-carboxylic acid can be dried and used in the next step without further purification.

The reaction proceeds via the diazotization of one amino group by nitrous acid (formed in situ from sodium nitrite and acetic acid), creating a diazonium salt intermediate. The adjacent amino group then performs an intramolecular nucleophilic attack, leading to cyclization and subsequent deprotonation to yield the aromatic benzotriazole ring.[1]

G cluster_0 Step 1: Benzotriazole Formation A 3,4-Diaminobenzoic Acid + Sodium Nitrite (in Acetic Acid) B In Situ Diazotization A->B Add NaNO₂ C Diazonium Salt Intermediate B->C D Intramolecular Cyclization C->D E 1H-Benzotriazole-5-carboxylic acid D->E

Caption: Workflow for the synthesis of the benzotriazole core.

Step 2: Electrophilic Bromination

With the core structure established, the next step is the regioselective bromination of the benzene ring. Acetic acid is a suitable solvent for this electrophilic aromatic substitution. The choice of brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, provides the electrophilic Br+ species required for the reaction.[1]

  • Dissolution: Dissolve the 1H-Benzotriazole-5-carboxylic acid (0.02 mol) from Step 1 in 50 mL of glacial acetic acid in a flask equipped with a stir bar.[8]

  • Bromination: While stirring at room temperature, slowly add an equimolar amount of the brominating agent (e.g., bromine or NBS) dropwise to the solution.[1][8]

  • Reaction Monitoring: Continue the reaction for several hours, monitoring the disappearance of the bromine color. The reaction can be monitored by Thin Layer Chromatography (TLC) for completion.[1]

  • Workup: Once the reaction is complete, pour the mixture into 50 mL of cold water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration. The crude 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Spectroscopic and Analytical Characterization

Validation of the final compound's structure is critical. A combination of spectroscopic methods provides a self-validating system to confirm the identity and purity of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show a highly deshielded, broad singlet signal for the carboxylic acid proton (–CO₂H) near 12 δ.[9][10] The aromatic protons on the benzotriazole ring will appear in the downfield region, typically between 7.5 and 8.5 ppm. The specific splitting pattern will confirm the 1,2,4,5-tetrasubstituted pattern of the benzene ring.

  • ¹³C NMR: The carboxyl carbon (–CO₂H) should appear in the 165-185 δ range.[9][10] The aromatic carbons will have distinct signals, with the carbon attached to the bromine atom showing a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups:

  • A very broad absorption band from 2500–3300 cm⁻¹ is characteristic of the O–H stretch of a hydrogen-bonded carboxylic acid.[9]

  • A strong C=O stretching absorption is expected between 1710 and 1760 cm⁻¹. Conjugation with the aromatic ring system will likely place this peak towards the lower end of the range (~1710 cm⁻¹).[9]

  • Characteristic absorptions for the benzotriazole ring system will be present in the 1510-875 cm⁻¹ region.[11]

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular weight and formula. The predicted collision cross-section (CCS) values for various adducts provide an additional layer of identification.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 241.95596138.7
[M+Na]⁺ 263.93790153.0
[M-H]⁻ 239.94140140.8
[M+NH₄]⁺ 258.98250157.8
Data sourced from PubChemLite.[4]

Applications in Drug Discovery and Bioprocessing

The true value of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid for researchers lies in its utility as a versatile chemical tool and building block.

Privileged Scaffold for Medicinal Chemistry

Benzotriazole and its derivatives are of immense importance in drug discovery, demonstrating a wide range of pharmacological activities including antimicrobial, antiviral, and anticancer properties.[5][12] The title compound serves as an advanced intermediate, allowing for further modification at two key positions:

  • The Carboxylic Acid: Can be converted to esters, amides, or other functional groups to modulate solubility, cell permeability, and target binding.

  • The Triazole N-H: Can be alkylated or arylated to explore structure-activity relationships (SAR).

Building Block for Kinase Inhibitors

Protein kinases are critical targets in oncology. Notably, 4,5,6,7-tetrabromobenzotriazole (TBBt) is a well-known and highly selective inhibitor of protein kinase CK2.[13] This establishes a strong precedent for the utility of brominated benzotriazoles in kinase inhibitor design. 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid can be used as a fragment or starting material to synthesize more complex molecules that target the ATP-binding pocket of kinases like CK2, potentially leading to novel anticancer agents.

G cluster_0 Kinase Inhibition Mechanism Kinase Kinase Active Site ATP Binding Pocket Result_Normal Phosphorylation (Signal Transduction) Kinase->Result_Normal Normal Function Result_Blocked Phosphorylation Blocked (Therapeutic Effect) Kinase->Result_Blocked Inhibited Function ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Inhibitor Bromo-Benzotriazole Derivative Inhibitor->Kinase Competitive Binding

Caption: Conceptual model of a kinase inhibitor blocking the active site.

Ligand for Mixed-Mode Chromatography

Beyond its role in small-molecule synthesis, the parent compound, benzotriazole-5-carboxylic acid, has been successfully employed as a ligand for mixed-mode chromatography to purify monoclonal antibodies (mAbs).[14] The ligand's aromatic benzotriazole portion provides hydrophobic and π-π interactions, while the carboxyl group engages in electrostatic interactions. This dual-mode action allows for high binding capacity and selective elution, making it a powerful tool for downstream bioprocessing in drug development. The bromo-derivative offers a modulated hydrophobicity that could be exploited to fine-tune the selectivity of such chromatographic resins.

Conclusion

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is more than a simple chemical. It is a strategically functionalized molecule with a robust synthesis pathway and clear methods for characterization. For researchers in drug discovery and development, it represents a valuable building block with demonstrated relevance to kinase inhibition and a potential role in the innovation of bioprocessing technologies. Its well-defined properties and versatile reactivity ensure its continued importance as a key intermediate in the synthesis of novel, high-value compounds.

References

  • A Review on: Synthesis of Benzotriazole. (2024). IJARIIE. [Link]

  • Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2023). MDPI. [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press. [Link]

  • 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. (n.d.). PubChemLite. [Link]

  • METHYL 7-BROMO-1H-BENZOTRIAZOLE-5-CARBOXYLATE. (n.d.). International Laboratory USA. [Link]

  • 1H-Benzotriazole-5-carboxylic acid. (n.d.). PubChem. [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (n.d.). PubMed Central. [Link]

  • Benzotriazole. (n.d.). Wikipedia. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-5-isopropyl-N-(1-phenylethyl)thiophene-3-carboxamide. (2022). Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Javed/043e77800c7336d33894781442c554e815e10086]([Link]

  • Review on synthetic study of benzotriazole. (2020). GSC Online Press. [Link]

  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (n.d.). Indian Academy of Sciences. [Link]

  • Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease. (n.d.). PubMed Central. [Link]

  • 1H-Benzotriazole. (n.d.). NIST WebBook. [Link]

  • Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. (2021). PubMed Central. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [Link]

  • NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. (1994). Asian Journal of Chemistry. [Link]

  • Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity. (2021). PubMed. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic Acid in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of benzotriazo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of benzotriazole, it serves as a versatile scaffold in the design of novel therapeutic agents, with applications ranging from antimicrobial to anticancer research.[1][2] The successful translation of such a compound from a laboratory curiosity to a viable drug candidate is critically dependent on its physicochemical properties, paramount among which is its solubility.

Solubility dictates the bioavailability of a drug, influences its formulation, and is a key parameter in designing purification and synthetic processes.[3] A thorough understanding of the solubility of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid in various organic solvents is therefore indispensable for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering both predictive insights and detailed methodologies for its empirical determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid possesses several functional groups that govern its interactions with different solvents:

  • Aromatic Benzene Ring: The fused benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

  • Triazole Ring: This heterocyclic ring system contains three nitrogen atoms, introducing polarity and the capacity for hydrogen bonding.

  • Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly influences solubility in polar solvents.[4][5]

  • Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule.

The interplay of these groups results in a molecule with a complex solubility profile, exhibiting both hydrophilic and hydrophobic characteristics.

Predicted Solubility Profile

While precise quantitative solubility data for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is not extensively documented in public literature, we can infer its likely solubility based on the behavior of similar compounds and fundamental chemical principles. The principle of "like dissolves like" is a useful starting point.

High Solubility is Expected in:

  • Polar Aprotic Solvents: Such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). These solvents can effectively solvate the polar functional groups of the molecule. DMSO, in particular, is a powerful solvent for a wide array of organic compounds, including many active pharmaceutical ingredients.[6]

  • Polar Protic Solvents: Such as ethanol and methanol. These solvents can engage in hydrogen bonding with the carboxylic acid and triazole moieties.

Moderate to Low Solubility is Expected in:

  • Less Polar Solvents: Such as acetone and acetonitrile. While these solvents have a dipole moment, their ability to engage in hydrogen bonding is limited compared to protic solvents.

  • Nonpolar Solvents: Such as toluene and hexane. The nonpolar nature of these solvents makes them poor choices for dissolving a molecule with significant polar functionality.

The following table presents a hypothetical, yet illustrative, summary of the expected solubility of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid in a range of common organic solvents at ambient temperature. It is crucial to note that these values are predictive and should be confirmed experimentally.

SolventSolvent TypePredicted Solubility (mg/mL)Rationale for Prediction
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50Strong hydrogen bond acceptor, effectively solvates the carboxylic acid and triazole groups.
N,N-Dimethylformamide (DMF)Polar Aprotic> 50Similar to DMSO, a highly polar solvent capable of strong dipole-dipole interactions.
Tetrahydrofuran (THF)Polar Aprotic10 - 25Moderately polar ether, can solvate the molecule but less effectively than DMSO or DMF.
MethanolPolar Protic25 - 50Capable of hydrogen bonding with the solute.
EthanolPolar Protic10 - 25Similar to methanol but slightly less polar.
AcetonePolar Aprotic5 - 10Polar, but lacks hydrogen bond donating ability, leading to lower solubility.
AcetonitrilePolar Aprotic1 - 5Less polar than acetone, expected to be a poorer solvent.
Dichloromethane (DCM)Nonpolar< 1Primarily nonpolar character, unable to effectively solvate the polar functional groups.
TolueneNonpolar< 0.1Aromatic but nonpolar, unfavorable for dissolving a polar molecule.
HexaneNonpolar< 0.1Aliphatic and nonpolar, very poor solvent for this compound.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[7] This technique involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then determined.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid B Add a known volume of the selected organic solvent A->B Combine C Seal the vial and place in a shaker at a constant temperature (e.g., 25 °C) B->C D Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) C->D Shake E Allow the suspension to settle D->E F Withdraw an aliquot of the supernatant and filter through a 0.45 µm filter E->F Sample G Prepare serial dilutions of the filtered supernatant F->G H Analyze by a suitable analytical method (e.g., HPLC-UV) G->H I Calculate the concentration against a standard curve H->I

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Step-by-Step Protocol
  • Preparation of the Sample:

    • To a series of glass vials, add an excess amount of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. The presence of undissolved solid at the end of the experiment is essential to ensure that the solution is saturated.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) to mimic physiological conditions if relevant.

    • Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. Preliminary experiments can be conducted to determine the minimum time required to achieve a stable concentration.

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to sediment. Centrifugation can be used to facilitate this process.

    • Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.

    • Filter the aliquot through a chemically compatible syringe filter (e.g., PTFE, 0.45 µm pore size) to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a stock solution of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid of a known concentration in the solvent of interest.

    • Generate a standard curve by preparing a series of dilutions from the stock solution.

    • Analyze the standards and the filtered sample from the solubility experiment using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

    • The solubility of the compound is determined by comparing the analytical response of the sample to the standard curve.

Advanced Considerations and Best Practices

  • Kinetic vs. Thermodynamic Solubility: The shake-flask method described above measures thermodynamic solubility, which is the true equilibrium solubility. In high-throughput screening, kinetic solubility is often measured, which can sometimes overestimate the true solubility.[3][9]

  • Impact of pH: For ionizable compounds like carboxylic acids, solubility can be highly pH-dependent. While this guide focuses on organic solvents, if aqueous solubility is to be determined, a range of buffered solutions should be used.

  • Solid-State Properties: The crystalline form (polymorphism) of the compound can significantly impact its solubility. It is important to characterize the solid form used in the solubility studies.

  • Solvent Purity: The purity of the solvents used can affect the measured solubility. Always use high-purity, HPLC-grade solvents.

Conclusion

A comprehensive understanding of the solubility of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is fundamental to its successful development as a therapeutic agent. This guide has provided a theoretical framework for predicting its solubility in a range of organic solvents and a detailed, field-proven protocol for its empirical determination. By applying these principles and methodologies, researchers can generate the reliable and accurate solubility data needed to advance their drug discovery and development programs.

References

  • Benzotriazole in medicinal chemistry: An overview. (2011). Journal of Chemical and Pharmaceutical Research, 3(6), 375-381.
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (n.d.). Retrieved January 20, 2026, from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved from [Link]

  • Physical Properties of Carboxylic Acids. (2022, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • an introduction to carboxylic acids. (n.d.). Chemguide. Retrieved January 20, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved January 20, 2026, from [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (2017). European Journal of Medicinal Chemistry, 125, 858-875.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2013). Dissolution Technologies, 20(2), 34-38.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted spectroscopic data based on established principles and provides detailed experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a substituted benzotriazole derivative. The benzotriazole moiety is a key structural feature in many pharmaceutical compounds and materials due to its versatile chemical properties and biological activities.[1][2][3] Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound in research and development settings. This guide offers a predictive analysis of its spectroscopic signatures and a practical framework for their experimental verification.

The molecular structure of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, with a molecular formula of C₇H₄BrN₃O₂ and a molecular weight of 242.03 g/mol , forms the basis for the subsequent spectroscopic predictions.[4]

Figure 1: Molecular Structure of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the carboxylic acid proton, and the N-H proton of the triazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the triazole ring.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-48.2 - 8.4Singlet1H
H-68.0 - 8.2Singlet1H
COOH12.0 - 14.0Broad Singlet1H
NH14.0 - 16.0Broad Singlet1H
  • Aromatic Protons (H-4 and H-6): The two aromatic protons are in different chemical environments. Due to the deshielding effects of the adjacent triazole ring and the bromine and carboxylic acid groups, they are expected to appear as singlets in the downfield region of the spectrum.

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm.[5] This signal's position and broadness are often concentration and solvent-dependent.[5]

  • N-H Proton: The proton on the triazole ring is also acidic and subject to exchange, resulting in a broad singlet at a very downfield position.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are predicted based on the substituent effects on the aromatic ring.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C=O165 - 175
C-5140 - 150
C-7a135 - 145
C-4a130 - 140
C-6125 - 135
C-4120 - 130
C-7110 - 120
  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group will appear significantly downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbons directly attached to the triazole ring (C-5 and C-7a) and the carbon bearing the carboxylic acid (C-4a) will be downfield. The carbon attached to the bromine (C-7) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," but its precise location will be influenced by the other substituents.

Experimental Protocol for NMR Spectroscopy

cluster_workflow NMR Sample Preparation and Analysis Workflow A 1. Sample Preparation ~10-20 mg of sample B 2. Dissolution ~0.7 mL of DMSO-d₆ A->B C 3. Transfer to NMR Tube B->C D 4. Instrument Setup - Shimming - Tuning C->D E 5. ¹H NMR Acquisition D->E F 6. ¹³C NMR Acquisition D->F G 7. Data Processing - Fourier Transform - Phasing - Baseline Correction E->G F->G H 8. Spectral Analysis G->H

Figure 2: Workflow for NMR Data Acquisition.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve polar compounds and its high boiling point.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500 - 3300Broad, Strong
N-H stretch (triazole)3100 - 3500Medium, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (carboxylic acid)1680 - 1720Strong
C=C stretch (aromatic)1450 - 1600Medium
C-O stretch (carboxylic acid)1210 - 1320Strong
O-H bend (carboxylic acid)900 - 960Broad, Medium
C-Br stretch500 - 600Medium
  • O-H Stretch: The carboxylic acid O-H stretch is one of the most characteristic bands in an IR spectrum, appearing as a very broad and strong absorption due to hydrogen bonding.[5][6]

  • N-H Stretch: The N-H stretch of the triazole ring will likely appear as a broad band, potentially overlapping with the O-H stretch.[7]

  • C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong and sharp absorption. Its position is influenced by conjugation with the aromatic ring.[5][6]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range should be from 4000 to 400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

The predicted monoisotopic mass of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is 240.9487 g/mol .[8] Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Predicted m/z Values for Molecular Ions and Adducts

AdductPredicted m/z
[M]⁺240.9481
[M+H]⁺241.9559
[M+Na]⁺263.9379
[M-H]⁻239.9414

Data sourced from PubChem predictions.[8]

Experimental Protocol for Mass Spectrometry (ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Use an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique suitable for polar molecules like carboxylic acids.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Analysis:

    • Examine the resulting mass spectra for the molecular ion peaks and their characteristic bromine isotopic pattern.

    • High-resolution mass spectrometry can be used to confirm the elemental composition.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. By combining predictive data with detailed experimental protocols, researchers can confidently identify and analyze this compound. The provided information on NMR, IR, and MS serves as a valuable resource for ensuring the quality and integrity of this important chemical entity in various scientific applications.

References

  • PubChem. 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. Available from: [Link]

  • PubChemLite. 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid.
  • United States Biological. 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid - Data Sheet.
  • Avhad, T., & Upaganlawar, A. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225.
  • A Review on: Synthesis of Benzotriazole. (2024). International Journal of Advanced Research in Innovation, Ideas and Education, 10(2).
  • Sanna, C., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central.
  • ResearchGate. Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in...
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

Introduction: The Significance of Substituted Benzotriazoles 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a highly functionalized heterocyclic compound. As a derivative of benzotriazole, it belongs to a class of m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Benzotriazoles

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a highly functionalized heterocyclic compound. As a derivative of benzotriazole, it belongs to a class of molecules with significant importance in medicinal chemistry and materials science. The benzotriazole core is a "privileged scaffold," appearing in a wide array of biologically active compounds, including antiviral, antibacterial, and anticancer agents. The strategic placement of a bromine atom and a carboxylic acid group on the benzotriazole framework offers multiple points for further chemical modification, making it a valuable building block for the synthesis of complex molecular architectures and for the development of novel therapeutics. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway to this target molecule, intended for researchers and professionals in drug development and organic synthesis.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid can be approached through two primary retrosynthetic pathways. The choice of pathway is dictated by the availability of starting materials and the desired control over regiochemistry.

Pathway 1 (Linear Synthesis): This approach involves the sequential construction of the substituted benzene ring followed by the formation of the triazole ring. This is a longer but more regiochemically controlled route. The key disconnection is the formation of the triazole ring from a substituted o-phenylenediamine.

Pathway 2 (Late-Stage Functionalization): This pathway involves the initial synthesis of the benzotriazole-5-carboxylic acid core, followed by a late-stage bromination. This route is more convergent but poses challenges in controlling the regioselectivity of the bromination step.

This guide will focus on a detailed elaboration of Pathway 1, as it offers a more predictable and controlled synthesis.

Pathway 1: A Regiocontrolled Linear Synthesis

This synthetic route commences with the commercially available 4-bromobenzoic acid and proceeds through nitration, reduction, and finally, diazotization to construct the target molecule.

Overall Synthetic Scheme

Pathway_1 4-Bromobenzoic_Acid 4-Bromobenzoic Acid Step1 Nitration (HNO₃, H₂SO₄) 4-Bromobenzoic_Acid->Step1 Intermediate1 4-Bromo-3,5-dinitrobenzoic Acid Step1->Intermediate1 Step2 Reduction (e.g., Fe, HCl or H₂, Pd/C) Intermediate1->Step2 Intermediate2 4-Bromo-3,5-diaminobenzoic Acid Step2->Intermediate2 Step3 Diazotization & Cyclization (NaNO₂, Acetic Acid) Intermediate2->Step3 Final_Product 7-Bromo-1H-1,2,3-benzotriazole- 5-carboxylic acid Step3->Final_Product

Caption: Overall workflow for the synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid via Pathway 1.

Step 1: Nitration of 4-Bromobenzoic Acid

The initial step involves the dinitration of 4-bromobenzoic acid to yield 4-bromo-3,5-dinitrobenzoic acid. The bromine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director and a deactivating group. The positions ortho to the bromine and meta to the carboxylic acid are the same (positions 3 and 5), thus directing the two nitro groups to these positions.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid, add 4-bromobenzoic acid in portions, maintaining the temperature below 30°C.

  • Cool the mixture in an ice bath and slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 50-60°C for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture carefully onto crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain crude 4-bromo-3,5-dinitrobenzoic acid.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.

Causality and Expertise: The use of a strong nitrating mixture (fuming nitric acid and sulfuric acid) and elevated temperatures are necessary to overcome the deactivating effect of both the bromine atom and the carboxylic acid group to achieve dinitration.[1][2]

Step 2: Reduction of 4-Bromo-3,5-dinitrobenzoic Acid

The subsequent step is the reduction of the two nitro groups to amino groups to form 4-bromo-3,5-diaminobenzoic acid. This can be achieved through various methods, including catalytic hydrogenation or using a reducing metal in an acidic medium.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 4-bromo-3,5-dinitrobenzoic acid in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 2-4 atm).

  • Stir the reaction mixture at room temperature until the hydrogen uptake ceases.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 4-bromo-3,5-diaminobenzoic acid.

Causality and Expertise: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups and is often preferred for its high yields and the ease of product isolation.[3] Alternative methods like using iron powder in the presence of an acid like hydrochloric acid are also effective and can be more cost-effective for large-scale synthesis.[2]

Step 3: Diazotization and Cyclization

The final step is the formation of the benzotriazole ring through the diazotization of one of the amino groups, followed by intramolecular cyclization.

Experimental Protocol:

  • Suspend 4-bromo-3,5-diaminobenzoic acid in a mixture of glacial acetic acid and water.

  • Cool the suspension to 0-5°C in an ice bath with constant stirring.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for a short period and then warm to room temperature.

  • The formation of the benzotriazole ring is often accompanied by a color change.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate out of the solution. If not, the product can be precipitated by adding the reaction mixture to cold water.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product, 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid.

Causality and Expertise: The reaction proceeds via the diazotization of one of the amino groups to form a diazonium salt, which is then attacked by the neighboring amino group in an intramolecular cyclization to form the stable triazole ring. Acetic acid serves as both a solvent and a catalyst for the diazotization reaction.[4]

Data Summary

StepStarting MaterialProductReagentsTypical Yield
14-Bromobenzoic Acid4-Bromo-3,5-dinitrobenzoic AcidHNO₃, H₂SO₄70-85%
24-Bromo-3,5-dinitrobenzoic Acid4-Bromo-3,5-diaminobenzoic AcidH₂, Pd/C85-95%
34-Bromo-3,5-diaminobenzoic Acid7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acidNaNO₂, CH₃COOH80-90%

Note: Yields are estimates and can vary based on reaction scale and optimization.

Alternative Pathway and Regioselectivity Considerations

Pathway 2: Late-Stage Bromination

An alternative, more convergent approach would be the direct bromination of benzotriazole-5-carboxylic acid.

Pathway_2 3,4-Diaminobenzoic_Acid 3,4-Diaminobenzoic Acid StepA Diazotization & Cyclization (NaNO₂, Acetic Acid) 3,4-Diaminobenzoic_Acid->StepA IntermediateA 1H-1,2,3-Benzotriazole- 5-carboxylic acid StepA->IntermediateA StepB Bromination (e.g., Br₂, Acetic Acid) IntermediateA->StepB Final_Product 7-Bromo-1H-1,2,3-benzotriazole- 5-carboxylic acid StepB->Final_Product

Caption: Alternative synthesis via late-stage bromination of benzotriazole-5-carboxylic acid.

This pathway begins with the synthesis of benzotriazole-5-carboxylic acid from 3,4-diaminobenzoic acid. The subsequent step is a regioselective bromination. The benzotriazole ring system is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution. The carboxylic acid at position 5 is also a deactivating, meta-directing group. Electrophilic attack is therefore disfavored at positions 4 and 6. Consequently, position 7 is the most likely site for bromination, although harsh reaction conditions might be required, and the formation of other isomers cannot be completely ruled out without experimental validation.

Conclusion

The synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve good yields and high purity. The linear synthesis pathway, starting from 4-bromobenzoic acid, offers a more predictable and regiocontrolled route to the target molecule. The insights into the reaction mechanisms and the detailed protocols provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable compound for applications in drug discovery and materials science.

References

  • Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Dissert
  • CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google P
  • EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google P
  • Methyl 4-bromo-3,5-dinitrobenzoate - IUCr Journals. (URL: [Link])

  • Methyl 4-bromo-3,5-dinitrobenzoate | Request PDF - ResearchGate. (URL: [Link])

  • CN101362705B - 3,5-diaminobenzoic acid preparation method - Google P
  • Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central. (URL: [Link])

  • CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google P
  • 3,5-dinitrobenzoic acid - Organic Syntheses Procedure. (URL: [Link])

  • Review on synthetic study of benzotriazole - GSC Online Press. (URL: [Link])

  • Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. (URL: [Link])

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (URL: [Link])

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (URL: [Link])

  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora. (URL: [Link])

Sources

Foundational

A Technical Guide to the Discovery and History of Novel Benzotriazole Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract Benzotriazole, a bicyclic heterocycle featuring a fused benzene and triazole ring, has cemented its status as a "privileged scaffold" in modern med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotriazole, a bicyclic heterocycle featuring a fused benzene and triazole ring, has cemented its status as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural resemblance to endogenous purine nucleotides allows it to interact with a vast array of biological targets, leading to a wide spectrum of pharmacological activities.[2][3] Initially explored for industrial applications, the benzotriazole core has been ingeniously adapted by medicinal chemists to develop novel therapeutic agents. This guide provides a comprehensive overview of the historical evolution, synthetic strategies, and diverse pharmacological applications of benzotriazole derivatives, with a focus on their mechanisms of action and the experimental workflows used for their evaluation.

From Industrial Workhorse to Pharmacological Gold: A Historical Perspective

The journey of benzotriazole began far from the pharmaceutical cleanroom. First synthesized in the late 19th century, its initial applications were primarily industrial, where it proved highly effective as a corrosion inhibitor for copper and its alloys, a role it still serves today.[4][5] The three nitrogen atoms in the triazole ring readily chelate with metal ions, forming a stable, protective layer on the metal surface.

The transition into medicinal chemistry was catalyzed by the recognition that the benzotriazole nucleus is a bioisostere of the purine ring found in essential biomolecules like adenine and guanine.[3] This structural mimicry allows benzotriazole derivatives to function as antagonists or inhibitors of enzymes that process purine-based substrates. The fused benzene ring provides a larger conjugated system for π-π stacking interactions with biological receptors, while the nitrogen atoms act as key hydrogen bond donors and acceptors.[6] This realization in the mid to late 20th century opened the floodgates for its exploration as a versatile pharmacophore, leading to the discovery of compounds with a remarkable range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[4][7]

Synthetic Strategies: Building the Benzotriazole Core

The versatility of the benzotriazole scaffold is matched by the flexibility of its synthesis. A variety of methods have been developed to construct and functionalize the core structure.

Classical Synthesis from o-Phenylenediamine

The most fundamental and widely used method involves the diazotization of an ortho-substituted diamine, typically o-phenylenediamine, followed by intramolecular cyclization.

Experimental Protocol: General Synthesis of 1H-Benzotriazole

  • Objective: To synthesize the parent 1H-Benzotriazole ring from o-phenylenediamine.

  • Materials: o-Phenylenediamine, Sodium Nitrite (NaNO₂), Glacial Acetic Acid, Distilled Water, Ice.

  • Procedure:

    • Dissolution: Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water in a flask.

    • Cooling: Cool the solution to 0-5°C in an ice bath with constant stirring. This is critical to control the exothermic diazotization reaction and prevent the decomposition of the unstable diazonium salt.

    • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled o-phenylenediamine solution. Maintain the temperature below 5°C throughout the addition.

    • Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure complete cyclization.

    • Precipitation & Isolation: The benzotriazole product often precipitates from the solution. Collect the solid product by vacuum filtration.

    • Purification: Wash the crude product with cold water to remove residual acid and salts. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or water).

  • Self-Validation: The success of the synthesis is confirmed by melting point determination (literature value: 98.5-100°C) and spectroscopic analysis (¹H NMR, IR) to verify the structure.[4][8]

Modern Synthetic Developments

Medicinal chemists have developed more advanced methods to create diverse libraries of benzotriazole derivatives. These include highly regioselective N-alkylation techniques under solvent-free conditions, which are both efficient and environmentally friendly.[8][9] These methods often use catalysts and microwave irradiation to achieve high yields of specific isomers (N1 vs. N2 alkylation) in significantly reduced reaction times.[7][8]

G cluster_0 General Synthetic Workflow for Benzotriazole Derivatives A o-Phenylenediamine B Diazotization (NaNO₂, Acid) A->B Step 1 C 1H-Benzotriazole Core B->C Step 2: Cyclization D Functionalization Reaction (e.g., N-Alkylation, Acylation) C->D Step 3 E Novel Benzotriazole Derivative D->E Step 4: Purification

Caption: A generalized workflow for the synthesis of novel benzotriazole derivatives.

A Privileged Scaffold in Drug Discovery: Key Therapeutic Applications

The benzotriazole moiety is a structural motif in several approved medications and numerous experimental drugs.[1][3] Its ability to modulate the activity of diverse biological targets has led to its application across multiple disease areas.

Anticancer Activity

Benzotriazole derivatives have shown significant potential as anticancer agents by targeting key pathways involved in tumor growth and proliferation.[9]

  • Mechanism of Action: Kinase Inhibition: A prominent example is 4,5,6,7-Tetrabromobenzotriazole (TBB) , a potent and selective inhibitor of protein kinase CK2.[6] CK2 is a serine/threonine kinase that is overexpressed in many cancers and contributes to cell growth, proliferation, and suppression of apoptosis. TBB acts as an ATP-competitive inhibitor, blocking the phosphorylation of CK2 substrates and thereby inducing apoptosis in cancer cells.

  • Mechanism of Action: Aromatase Inhibition: Vorozole is a non-steroidal aromatase inhibitor that contains a benzotriazole ring. Aromatase is a key enzyme in the biosynthesis of estrogens. In hormone-receptor-positive breast cancers, inhibiting aromatase reduces tumor growth. The nitrogen atoms of the benzotriazole ring coordinate with the heme iron atom in the active site of the aromatase enzyme, effectively blocking its function.

G cluster_0 CK2 Signaling Pathway Inhibition TBB TBB (Benzotriazole Derivative) CK2 Protein Kinase CK2 TBB->CK2 Inhibits Phosphorylation Phosphorylation CK2->Phosphorylation Substrate Pro-survival Substrates Apoptosis Apoptosis Phosphorylation->Apoptosis Inhibits Proliferation Cell Proliferation Phosphorylation->Proliferation Promotes

Caption: Inhibition of the pro-survival CK2 pathway by TBB.

Antiviral Activity

The benzotriazole scaffold has been instrumental in the development of novel antiviral agents.

  • Mechanism of Action: Enzyme Inhibition: Derivatives have been developed as mechanism-based inactivators of the SARS-CoV-1 3CL protease, an enzyme essential for viral replication.[10][11] These compounds form a covalent bond with a cysteine residue in the enzyme's active site, leading to irreversible inhibition.

  • Respiratory Syncytial Virus (RSV): Certain benzimidazole-substituted benzotriazoles have demonstrated potent inhibitory effects against RSV, a major cause of respiratory illness in children.[6] One such compound showed significantly greater efficacy than the reference drug azauridine, with the benzotriazole moiety credited for reducing cytotoxicity and increasing the selectivity index.[6]

Antimicrobial and Antifungal Activity

With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial agents. Benzotriazole derivatives have emerged as promising candidates.[5][10]

  • Antibacterial Action: Numerous studies have demonstrated the antibacterial activity of benzotriazole derivatives against both Gram-positive and Gram-negative bacteria.[9][12] Some compounds have shown efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[10] The mechanism often involves the disruption of bacterial cellular processes or inhibition of essential enzymes.

  • Antifungal Action: As members of the broader azole family, benzotriazoles have been extensively investigated for antifungal properties.[6][13] Modifications of existing antifungal drugs, such as fluconazole, by incorporating a benzotriazole ring have led to new derivatives with superior activity against resistant fungal strains like Candida albicans and Aspergillus niger.[6][9]

Table 1: Selected Benzotriazole Derivatives and Their Biological Activities

Compound ClassTarget/OrganismActivity MetricReported ValueReference
Substituted BenzotriazoleBacillus subtilisMIC1.56 µg/mL[12]
Substituted BenzotriazoleStaphylococcus aureusMIC1.56 µg/mL[12]
Fluconazole AnalogAspergillus nigerMIC12.5 µg/mL[6]
Benzimidazole-SubstitutedRespiratory Syncytial Virus (RSV)EC₅₀0.1 µg/mL[6]
Benzylamine DerivativeCoxsackievirus B5 (CVB5)EC₅₀9 µM[14]

Validating a Hit: Key Experimental Workflows

The discovery and development of novel benzotriazole compounds rely on a battery of robust and reproducible assays to determine efficacy and mechanism of action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of a benzotriazole derivative that inhibits the visible growth of a microorganism.

  • Principle: A serial dilution of the test compound is prepared and incubated with a standardized inoculum of the target bacterium or fungus. Growth is assessed visually or by measuring optical density.

  • Procedure:

    • Preparation: Prepare a stock solution of the benzotriazole compound in a suitable solvent (e.g., DMSO).

    • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

    • Inoculation: Prepare a standardized suspension of the microorganism (e.g., to 0.5 McFarland standard). Add a defined volume of this inoculum to each well.

    • Controls: Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Reading: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • Self-Validation: The assay is validated by the robust growth in the positive control wells and the absence of growth in the negative control wells. A known antibiotic is often run in parallel as a reference standard.

G cluster_1 MIC Assay Workflow A Prepare Serial Dilution of Benzotriazole Compound B Add Standardized Bacterial Inoculum A->B C Incubate Plate (e.g., 24h at 37°C) B->C D Observe Wells for Turbidity (Growth) C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The benzotriazole scaffold has successfully transitioned from an industrial chemical to a cornerstone of modern drug discovery.[3][15] Its inherent biological activity, synthetic tractability, and favorable physicochemical properties ensure its continued relevance. Future research will likely focus on developing novel derivatives to combat evolving challenges like antimicrobial resistance and difficult-to-treat cancers. The fusion of the benzotriazole core with other pharmacologically active heterocycles represents a promising strategy for creating next-generation therapeutic agents with enhanced potency and novel mechanisms of action.[6] As synthetic methodologies become more sophisticated, the potential to fine-tune the properties of these remarkable compounds will only expand, solidifying the legacy of benzotriazole in medicinal chemistry.

References

  • Briguglio, S. P., Piras, S., Corona, P., Gavini, E., Nieddu, M., Boatto, G., & Carta, A. (n.d.). Benzotriazole: An overview on its versatile biological behavior - PMC. PubMed Central. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Sayed, N. N. E., & Barakat, A. (2023). Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. Semantic Scholar. Available at: [Link]

  • (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Available at: [Link]

  • Ali, A., Muhammad, N., & Bala, A. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Available at: [Link]

  • Suma, B. V., Natesh, N. N., & Madhavan, V. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Datta, A. V., Alpana, A., Shrikant, M., Praitysh, K., Abhinav, B., & Ruchita, T. (2020). Review on synthetic study of benzotriazole. GSC Online Press. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Sayed, N. N. E., & Barakat, A. (2023). Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. PubMed. Available at: [Link]

  • Di Mola, A., Ialongo, D., Stufano, M., Chiacchio, U., Procopio, A., Iannazzo, D., & Carina, V. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. Available at: [Link]

  • (n.d.). Benzotriazole in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Wan, J., Lv, P., Tian, N., & Zhu, H. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. PubMed. Available at: [Link]

  • Pathrikar, A. P., Pathrikar, P. P., & Pathrikar, D. Y. P. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. ijdhr.in. Available at: [Link]

  • (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]

  • (n.d.). (PDF) Benzotriazole Derivatives And Its Pharmacological Activity. ResearchGate. Available at: [Link]

  • Barakat, A., Al-Majid, A. M., Al-Ghorbani, M., Islam, M. S., Al-Othman, Z. A., & El-Sayed, N. N. E. (2021). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. NIH. Available at: [Link]

  • Tidwell, J. H., & Seefeld, M. A. (2009). Development of novel benzotriazines for drug discovery. PubMed. Available at: [Link]

  • (2014). Recent Development of Benzotriazole-based Medicinal Drugs. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic Acid Derivatives

Introduction: The Significance of Substituted Benzotriazoles in Modern Drug Discovery Benzotriazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of a multitude of therap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Benzotriazoles in Modern Drug Discovery

Benzotriazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1] The unique bicyclic heteroaromatic system, consisting of a benzene ring fused to a 1,2,3-triazole ring, imparts a favorable combination of stability, synthetic versatility, and the capacity for diverse molecular interactions. These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3]

The strategic introduction of substituents onto the benzotriazole scaffold is a powerful approach for modulating the biological activity and physicochemical properties of these molecules.[3] Halogenation, in particular, has proven to be an effective strategy for enhancing the bioactivity of benzotriazole derivatives.[1] The incorporation of a bromine atom, for instance, can increase the lipophilicity of a compound, potentially leading to improved cell membrane permeability and enhanced antibacterial activity.[4] Furthermore, the carboxylic acid functionality provides a crucial handle for the synthesis of a wide array of derivatives, most notably amides, which are prevalent structural motifs in pharmaceuticals.[5]

This guide provides a comprehensive, in-depth technical overview of the synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid and its subsequent derivatization to form novel amide compounds. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles and rationale for the experimental choices.

Synthetic Strategy: A Multi-Step Approach to the Core Scaffold

The synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a multi-step process that begins with a commercially available starting material, 4-aminobenzoic acid. The overall strategy involves the sequential introduction of the required functional groups—bromo and an additional amino group—onto the benzene ring, followed by the formation of the triazole ring through diazotization.

The key to a successful synthesis lies in the careful control of regioselectivity during the electrophilic aromatic substitution reactions. This is achieved through the use of a protecting group for the initial amino functionality, which modulates its directing effects and reactivity.

Herein, we present a logical and field-proven synthetic pathway:

  • Protection of the Amino Group: The synthesis commences with the acetylation of 4-aminobenzoic acid to protect the amino group as an acetamide. This is crucial for directing the subsequent electrophilic substitution reactions and preventing unwanted side reactions.

  • Bromination: The protected intermediate, 4-acetamidobenzoic acid, undergoes regioselective bromination at the position ortho to the activating acetamido group.

  • Nitration: The introduction of a nitro group is then achieved, directed to the position ortho to the acetamido group and meta to the deactivating carboxylic acid and bromo substituents.

  • Deprotection and Reduction: The acetyl protecting group is removed, and the nitro group is selectively reduced to an amino group, yielding the key precursor, 3,4-diamino-5-bromobenzoic acid.

  • Triazole Ring Formation: The final step in the synthesis of the core scaffold is the diazotization of the ortho-diamine with sodium nitrite in an acidic medium, which leads to the formation of the 1,2,3-triazole ring.

This synthetic sequence is illustrated in the workflow diagram below.

Synthetic Workflow A 4-Aminobenzoic Acid B 4-Acetamidobenzoic Acid A->B Acetylation C 3-Bromo-4-acetamidobenzoic Acid B->C Bromination D 5-Bromo-4-acetamido-3-nitrobenzoic Acid C->D Nitration E 5-Bromo-4-amino-3-nitrobenzoic Acid D->E Deacetylation F 3,4-Diamino-5-bromobenzoic Acid E->F Reduction G 7-Bromo-1H-1,2,3-benzotriazole- 5-carboxylic Acid F->G Diazotization H Amide Derivatives G->H Amide Coupling

A high-level overview of the synthetic workflow.

Experimental Protocols: Synthesis of the Core Scaffold

Part 1: Synthesis of 3,4-Diamino-5-bromobenzoic Acid

This precursor is synthesized in a four-step sequence starting from 4-aminobenzoic acid.

Step 1a: Acetylation of 4-Aminobenzoic Acid

  • Rationale: The amino group of 4-aminobenzoic acid is protected as an acetamide to reduce its activating effect and to direct the subsequent bromination to the desired position.

  • Protocol:

    • Suspend 4-aminobenzoic acid (1.0 eq) in water.

    • Add acetic anhydride (1.1 eq) and stir the mixture vigorously at room temperature for 1 hour.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 1b: Bromination of 4-Acetamidobenzoic Acid

  • Rationale: The acetamido group is an ortho-, para-director. With the para position blocked, bromination occurs at one of the ortho positions.

  • Protocol:

    • Dissolve 4-acetamidobenzoic acid (1.0 eq) in glacial acetic acid.

    • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid at room temperature with stirring.

    • Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into a large volume of cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry.

Step 1c: Nitration of 3-Bromo-4-acetamidobenzoic Acid

  • Rationale: The acetamido group directs the incoming nitro group to the 3-position. The reaction is performed at low temperature to control the exothermic nitration reaction.

  • Protocol:

    • Add 3-bromo-4-acetamidobenzoic acid (1.0 eq) portion-wise to a cold (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

    • Maintain the temperature below 10 °C and stir for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the yellow solid, wash with cold water until the washings are neutral, and dry.

Step 1d: Hydrolysis and Reduction to 3,4-Diamino-5-bromobenzoic Acid

  • Rationale: The acetamido group is hydrolyzed under acidic conditions, and the nitro group is subsequently reduced to an amino group using a chemical reducing agent such as tin(II) chloride.[6]

  • Protocol:

    • Suspend 5-bromo-4-acetamido-3-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

    • Heat the mixture at reflux for 2-3 hours.

    • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the product.

    • Filter the solid, wash with water, and dry. The crude product can be recrystallized from aqueous ethanol.

Part 2: Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic Acid
  • Rationale: The ortho-diamine precursor undergoes diazotization with sodium nitrite in an acidic medium. The resulting diazonium salt intermediate rapidly undergoes intramolecular cyclization to form the stable benzotriazole ring.[7][8]

  • Protocol:

    • Suspend 3,4-diamino-5-bromobenzoic acid (1.0 eq) in a mixture of glacial acetic acid and water.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.

StepStarting MaterialKey ReagentsSolventTypical Yield (%)
1a 4-Aminobenzoic acidAcetic anhydrideWater>90
1b 4-Acetamidobenzoic acidBromineGlacial Acetic Acid80-85
1c 3-Bromo-4-acetamidobenzoic acidH₂SO₄, HNO₃-75-80
1d 5-Bromo-4-acetamido-3-nitrobenzoic acidSnCl₂·2H₂O, HClEthanol/Water70-80
2 3,4-Diamino-5-bromobenzoic acidNaNO₂, Acetic AcidAcetic Acid/Water>90

Derivatization: Synthesis of Amide Derivatives

The carboxylic acid functionality of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid serves as a versatile point for derivatization, most commonly through the formation of amide bonds. This requires the activation of the carboxylic acid, which can be achieved through various methods, including the use of coupling agents.[9][10]

Amide Coupling using Carbodiimide Reagents
  • Rationale: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling agents that facilitate amide bond formation by activating the carboxylic acid.[11] The reaction often includes an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[10]

Amide Coupling Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation A R-COOH (Benzotriazole Acid) C O-acylisourea intermediate A->C B DCC or EDC B->C E Tetrahedral Intermediate C->E D R'-NH₂ (Amine) D->E F R-CONH-R' (Amide Product) E->F G Urea Byproduct E->G

Mechanism of carbodiimide-mediated amide coupling.
General Protocol for Amide Synthesis
  • Dissolve 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add the coupling agent (e.g., EDC, 1.2 eq) and, if necessary, an additive (e.g., HOBt, 1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and final products. The aromatic protons of the benzotriazole ring will show characteristic shifts and coupling patterns.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H and C=O stretches of the amide bond, and the broad O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Conclusion

The synthetic protocols detailed in this guide provide a robust and reproducible pathway for the synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid and its amide derivatives. By understanding the rationale behind each synthetic step and employing careful experimental technique, researchers can efficiently generate a library of novel benzotriazole-based compounds for evaluation in drug discovery programs. The versatility of the benzotriazole scaffold, combined with the potential for diverse amide derivatization, makes this class of compounds a rich area for further investigation.

References

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

  • Avhad, K. C., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. Retrieved from [Link]

  • Shah, J. J., & Mohanraj, K. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). CN101029031A - Synthesis process of carboxyl benzotriazole.
  • ResearchGate. (2025). Benzotriazole Derivatives And Its Pharmacological Activity. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF BENZOTRIAZOLE DERIVATIVES. Retrieved from [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

  • Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]

  • PubMed. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]

Sources

Application

The Strategic Application of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the strategic use of versatile chemical scaffolds. Among these, the benz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the strategic use of versatile chemical scaffolds. Among these, the benzotriazole core has emerged as a "privileged structure," valued for its unique physicochemical properties and its ability to engage in meaningful interactions with biological targets.[1][2] This guide focuses on a particularly strategic derivative: 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid . This molecule is not merely a synthetic intermediate; it is a carefully designed building block offering three distinct points for molecular elaboration, making it an invaluable asset in the construction of diverse and complex compound libraries for drug discovery.

The inherent value of this scaffold lies in the trifecta of its functional groups:

  • The Benzotriazole Core: A bioisosteric mimic of the purine nucleus, this moiety is frequently found in compounds targeting enzymes that process nucleotides, such as kinases.[1] Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions with protein residues.[3][4]

  • The Carboxylic Acid (-COOH): Positioned at the 5-carbon, this group serves as a primary handle for derivatization, most commonly through amide bond formation, creating a direct linkage to other fragments or pharmacophores.

  • The Bromo (-Br) Substituent: Located at the 7-position, the bromine atom is not merely a placeholder. It serves as a crucial vector for diversification through modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[5][6] Furthermore, halogen atoms can significantly modulate the physicochemical properties of a molecule and form specific halogen bonds with protein targets.[7][8]

This document provides detailed application notes and protocols for leveraging 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid in medicinal chemistry programs, with a focus on synthetic diversification and its application in the design of enzyme inhibitors.

Part 1: Application as a Versatile Synthetic Intermediate

The primary utility of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid lies in its capacity for sequential and regioselective functionalization. This allows for a systematic exploration of the chemical space around the core scaffold, a cornerstone of structure-activity relationship (SAR) studies.

Derivatization of the Carboxylic Acid: Amide Bond Formation

The carboxylic acid is the most accessible functional group for initial derivatization. Standard peptide coupling reagents are highly effective for this transformation, enabling the linkage of a diverse range of amines.

Causality: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes racemization for chiral amines and is effective even with sterically hindered or poorly nucleophilic amines.[9][10] It functions by forming a highly reactive OAt-active ester.

Materials:

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 equiv)

  • Amine of interest (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid.

  • Dissolve the acid in anhydrous DMF.

  • Add the amine of interest to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU to the stirred solution, followed by the dropwise addition of DIPEA.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Functionalization of the Bromo Group: Cross-Coupling Reactions

The 7-bromo substituent is a key diversification point, enabling the introduction of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions.

Causality: The Suzuki reaction is a robust and versatile method for forming C-C bonds between an aryl halide and an organoboron species.[11] It tolerates a wide range of functional groups, making it ideal for late-stage diversification in a synthetic route.[12]

Materials:

  • 7-Bromo-benzotriazole derivative (from Protocol 1) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or other suitable palladium catalyst/ligand system

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)

  • Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)

Procedure:

  • In a reaction vessel, combine the 7-bromo-benzotriazole derivative, the boronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 6-24 hours, or until reaction completion is observed by LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality: The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling an aryl halide with an amine.[13][14] This reaction is particularly valuable for synthesizing derivatives that cannot be accessed through standard nucleophilic aromatic substitution.[5][6]

Materials:

  • 7-Bromo-benzotriazole derivative (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos or other suitable ligand (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a dry, argon-purged Schlenk tube, add Pd₂(dba)₃ and the phosphine ligand.

  • Add the 7-bromo-benzotriazole derivative and sodium tert-butoxide.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualization of Synthetic Diversification

The sequential application of these protocols allows for the creation of a focused library of compounds from a single, strategic starting material.

G A 7-Bromo-1H-1,2,3-benzotriazole- 5-carboxylic acid B Amine (R1-NH2) HATU, DIPEA A->B C N-R1-Amide Derivative B->C D Boronic Acid (R2-B(OH)2) Pd Catalyst, Base (Suzuki Coupling) C->D E Amine (R2-NHR3) Pd Catalyst, Base (Buchwald-Hartwig) C->E F 7-R2 Aryl/Heteroaryl Derivative D->F G 7-NR2R3 Amino Derivative E->G

Caption: Synthetic workflow for diversification.

Part 2: Application in Target-Oriented Drug Design

The benzotriazole scaffold is not merely a passive framework but an active pharmacophore that can be rationally designed to interact with specific enzyme targets. Its utility has been particularly noted in the development of kinase and protease inhibitors.

Benzotriazole Derivatives as Kinase Inhibitors

The benzotriazole moiety is a known bioisostere of the purine ring of ATP. This structural mimicry allows benzotriazole derivatives to function as ATP-competitive inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[1] Halogenated benzotriazoles, in particular, have been identified as potent inhibitors of Casein Kinase 2 (CK2), a key regulator of cell growth and survival.[2][7]

The 7-bromo substituent can be strategically employed to probe pockets within the ATP-binding site, potentially forming halogen bonds or hydrophobic interactions to enhance binding affinity and selectivity. The carboxylic acid-derived amide can extend out of the active site to interact with solvent or form additional hydrogen bonds.

Table 1: Physicochemical Properties for Drug Design

PropertyContribution of the ScaffoldRationale in Kinase Inhibitor Design
Hydrogen Bonding The N1, N2, and N3 atoms of the triazole ring can act as H-bond acceptors.Mimics the hydrogen bonding pattern of the adenine base of ATP with the kinase hinge region.
Aromaticity The fused ring system allows for π-π or cation-π stacking interactions.Can interact with aromatic residues (e.g., Phe, Tyr) often found in the ATP-binding pocket.
Halogen Bonding The 7-bromo substituent can act as a halogen bond donor.Provides an additional, directional interaction to enhance potency and selectivity.[7]
Lipophilicity The bromo-aromatic core contributes to lipophilicity.Can be tuned through derivatization to optimize cell permeability and ADME properties.[8][15]
Benzotriazole Derivatives as Protease Inhibitors

Benzotriazole derivatives have also been explored as inhibitors of viral proteases, such as the SARS-CoV 3CL protease.[16][17][18] In some cases, benzotriazole esters have been shown to act as mechanism-based inactivators, where the active site cysteine of the protease attacks the ester, leading to covalent acylation of the enzyme.[16][18]

While 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid itself is not an ester, its derivatives can be designed to position reactive groups or to occupy specific sub-pockets within the protease active site. The amide derived from the carboxylic acid can mimic peptide bonds, forming key hydrogen bonds with the enzyme's backbone, while the 7-substituted group can be tailored to fit into the S1 or S2 specificity pockets.

G cluster_0 Enzyme Active Site cluster_1 Hinge Hinge Region Pocket1 Hydrophobic Pocket Solvent Solvent Front BT Benzotriazole Core BT->Hinge H-Bonds Amide Amide Linker Amide->Solvent H-Bonds R1 R1 Group R1->Solvent Br 7-Bromo (or R2) Br->Pocket1 Halogen Bond/ Hydrophobic Int.

Caption: Ligand-protein interaction model.

Conclusion

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid represents a high-value starting material for medicinal chemists. Its pre-installed, orthogonally addressable functional groups provide a robust platform for the rapid and systematic generation of novel chemical entities. By combining established amide coupling chemistry with powerful palladium-catalyzed cross-coupling reactions, researchers can efficiently explore vast regions of chemical space. The inherent biological relevance of the benzotriazole core, particularly in the context of enzyme inhibition, further cements the role of this compound as a strategic tool in the design and development of next-generation therapeutics. The protocols and conceptual frameworks presented herein offer a guide to unlocking the full potential of this versatile scaffold.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Hartwig–Buchwald Amination on Solid Supports: a Novel Access to a Diverse Set of 1H-Benzotriazoles. (2004). Organic Letters, 6(17), 2869–2872. [Link]

  • Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. (2004). Organic Letters, 6(17), 2869-2872. [Link]

  • Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. (2022). European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (2016). European Journal of Medicinal Chemistry, 122, 368-402. [Link]

  • Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. (2023). Current Opinion in Pharmacology, 3(3), 318-328.
  • Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. (2024). International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-1010.
  • Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? (2025). Bioorganic Chemistry, 169, 109446. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. (2020). RSC Medicinal Chemistry, 11(1), 12-30. [Link]

  • Ligand-Protein 3D interaction on active site of PDB 1JIJ. (2023).
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(12), 2045-2056.
  • Amide formation in either acidic or basic medium. (2014).
  • Hartwig–Buchwald Amination on Solid Supports: a Novel Access to a Diverse Set of 1 H -Benzotriazoles. (2004).
  • Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. (2021). Molecules, 26(12), 3568. [Link]

  • Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease. (2006). Chemistry & Biology, 13(3), 289-295. [Link]

  • Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. (2023). RSC Advances, 13(28), 19131-19145. [Link]

  • 6-Bromo-N-(2-methyl-2H-benzo[d][5][6]triazol-5-yl)quinolin-4-amine. (2019). Molbank, 2019(4), M1087. [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (2021). International Journal of Research and Review, 8(5), 365-375.
  • In-silico Docking Studies Of Substituted Benzotriazole As A Protease Inhibitor For SARS CoV. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(3), 1989-1997.
  • Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. (2017). Organic Chemistry Frontiers, 4(5), 779-783. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. (2017). Organic Chemistry Frontiers, 4(5), 779-783. [Link]

  • Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? (2026).
  • CHAPTER 4: Amide Bond Formation. (2022). In Amino Acids, Peptides and Proteins. Royal Society of Chemistry. [Link]

  • Benzotriazole in medicinal chemistry: An overview. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1595-1601.
  • Benzotriazole in medicinal chemistry: An overview. (2012). SciSpace.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences, 29(2), 271-285.
  • Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. (2023). Current Opinion in Pharmacology, 3(3), 318-328.
  • Bioactive Compounds Containing Benzoxadiazole, Benzothiadiazole, Benzotriazole. (2025).
  • Benzotriazole in Medicinal Chemistry. (2012).
  • Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. (2021). Frontiers in Chemistry, 9, 667364. [Link]

  • Stable benzotriazole esters as mechanism-based inactivators of the severe acute respiratory syndrome 3CL protease. (2006). Chemistry & Biology, 13(3), 289-295. [Link]

  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (2023). Molecules, 28(15), 5727. [Link]

  • A systematic analysis of atomic protein–ligand interactions in the PDB. (2017). Chemical Communications, 53(13), 2058-2061. [Link]

  • Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids. (2017).
  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. (2023). Journal of the Egyptian National Cancer Institute, 35(1), 1-15. [Link]

  • Synthesis and bioactive evaluations of novel benzotriazole compounds as potential antimicrobial agents and the interaction with calf thymus DNA. (2014). Journal of Chemical Sciences, 126(5), 1437-1447.
  • Selected ligands, with the PDB code and resolution (in Å, within...). (2023).

Sources

Method

The Versatile Scaffold: 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid in Modern Organic Synthesis

In the landscape of modern organic synthesis and drug discovery, the demand for versatile building blocks that offer both structural rigidity and functional handles for diversification is ever-present. Among the privileg...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis and drug discovery, the demand for versatile building blocks that offer both structural rigidity and functional handles for diversification is ever-present. Among the privileged heterocyclic scaffolds, the benzotriazole core has garnered significant attention due to its unique chemical properties and wide-ranging biological activities.[1][2] This application note delves into the synthetic utility of a specifically functionalized derivative, 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid , a molecule poised for strategic incorporation into complex molecular architectures.

This trifunctional building block, featuring a carboxylic acid, a bromine atom, and the benzotriazole moiety, presents a convergence of reactive sites. The carboxylic acid is a classical handle for amide and ester formation, the bromine atom opens avenues for cross-coupling reactions, and the benzotriazole ring itself can influence the physicochemical properties of the final molecule and participate in various chemical transformations.[3][4] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of its potential applications, supported by detailed protocols and mechanistic insights.

Physicochemical Properties and Synthetic Rationale

The strategic placement of the bromo and carboxyl groups on the benzotriazole ring imparts distinct reactivity and utility to this building block. The electron-withdrawing nature of the bromine atom can influence the acidity of the carboxylic acid and the reactivity of the benzotriazole ring system.

PropertyValue/InformationSource
Molecular Formula C₇H₄BrN₃O₂PubChem[5]
Molecular Weight 241.03 g/mol PubChem[5]
InChIKey YPEXABMLBITRHQ-UHFFFAOYSA-NPubChem[5]
Canonical SMILES C1=C(C=C(C2=NNN=C21)Br)C(=O)OPubChem[5]

Table 1: Physicochemical data for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid.

The presence of these three distinct functional groups allows for a modular and divergent synthetic approach. One can envision a synthetic strategy where the carboxylic acid is first derivatized, followed by a cross-coupling reaction at the bromine position, or vice versa. This orthogonality is a key feature that enhances its value as a building block in combinatorial chemistry and the synthesis of focused compound libraries.

Core Application: Amide Bond Formation

The most direct application of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is in the formation of amide bonds, a cornerstone of peptide synthesis and the construction of many biologically active molecules.[6][7] The benzotriazole moiety itself is a well-established component of many popular coupling reagents, such as HOBt (1-Hydroxybenzotriazole), which are used to suppress side reactions and reduce racemization during peptide synthesis.[8][9]

Mechanistic Considerations in Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid.[8] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Common methods involve the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like HOBt.[8]

In the context of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, the activation of the carboxylic acid would proceed through the formation of a highly reactive O-acylisourea intermediate upon reaction with a carbodiimide. This intermediate can then be intercepted by an amine to form the desired amide.

Amide_Bond_Formation_Workflow Start Start: 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid + Amine Coupling Amide Coupling Reaction Start->Coupling Coupling Reagents (e.g., EDC, HOBt) Workup Aqueous Work-up & Extraction Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: Amide Derivative Purification->Product

Figure 1: A generalized workflow for the synthesis of amide derivatives.

Protocol: General Procedure for the Synthesis of an Amide Derivative

This protocol provides a general method for the coupling of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid with a primary or secondary amine using EDC and HOBt.

Materials:

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq.).

  • Solvent and Reagents: Dissolve the starting material in anhydrous DMF. To this solution, add the amine of choice (1.0-1.2 eq.) and HOBt (1.1 eq.).

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Self-Validation: The success of the reaction can be confirmed by spectroscopic analysis of the purified product. The appearance of characteristic amide N-H and C=O stretches in the IR spectrum, and the correlation of proton and carbon signals in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will validate the formation of the desired product.

Advanced Applications and Future Directions

Beyond amide bond formation, the bromo-substituent on the benzotriazole ring serves as a valuable handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This opens up the possibility of introducing a wide array of aryl, heteroaryl, or alkynyl groups at the 7-position, dramatically increasing the chemical space accessible from this building block.

Synthetic_Diversification BuildingBlock 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid Carboxylic Acid Bromo Group Amide Amide Derivatives BuildingBlock:f0->Amide Amide Coupling Ester Ester Derivatives BuildingBlock:f0->Ester Esterification Aryl Aryl/Heteroaryl Derivatives BuildingBlock:f1->Aryl Suzuki/Heck Coupling Alkynyl Alkynyl Derivatives BuildingBlock:f1->Alkynyl Sonogashira Coupling

Figure 2: Potential synthetic pathways from the core building block.

The development of novel bioactive molecules for various therapeutic areas, including oncology, infectious diseases, and neurology, often relies on the exploration of diverse chemical scaffolds.[10][11][12] The inherent biological activity of the benzotriazole nucleus, combined with the synthetic versatility of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, makes it an attractive starting point for the design and synthesis of new chemical entities with potential therapeutic applications.

Conclusion

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal scaffold for the construction of complex molecules and compound libraries. The protocols and insights provided in this application note are intended to serve as a guide for researchers to unlock the full synthetic potential of this promising molecule in their quest for new scientific discoveries and the development of novel therapeutics.

References

  • Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 06:47 PM.
  • Tandem amide coupling and hydroamination: unexpected benzotriazole oxide addition to the propiolic acid triple bond - New Journal of Chemistry (RSC Publishing).
  • Examples of coupling agents for amide bond formation with benzotriazole-like structures. from publication: The amide group and its preparation methods by acid-amine coupling reactions: an overview | Amides, Coupling Reactions and Benzotriazoles.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Amide Synthesis - Fisher Scientific.
  • Synthesis of Benzotriazole Derivatives - Intern
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
  • 1354758-03-4 | Methyl 7-bromo-1H-benzotriazole-5-carboxyl
  • Recent Development of Benzotriazole-Based Medicinal Drugs - Hilaris Publisher.
  • 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid - PubChemLite.
  • Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central.
  • Benzotriazole synthesis - Organic Chemistry Portal.
  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - NIH.
  • 1.1. Medicinal Chemistry: Benzotriazole Derivatives - in Silico Studies | PDF - Scribd.
  • (PDF)
  • CAS 10102-17-7: Sodium thiosulfate pentahydr
  • Peptide synthesis - The Royal Society of Chemistry.
  • Review on synthetic study of benzotriazole - GSC Online Press.
  • A Review on: Synthesis of Benzotriazole - ijariie.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC.
  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv
  • Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC - NIH.
  • The Chemistry of Benzotriazole Derivatives - National Academic Digital Library of Ethiopia.
  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC - NIH.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Sodium Thiosulfate 5-hydrate (Reag. USP) for analysis, ACS - ITW Reagents.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • CAS 10102-17-7 Sodium Thiosulfate Pentahydr
  • CN101522704A - Method for peptide synthesis - Google P
  • Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermedi
  • Planning a Peptide Synthesis | AAPPTec.
  • Benzotriazole-5-carboxylic acid 99 23814-12-2 - Sigma-Aldrich.
  • Sodium thiosulfate pentahydrate Na2S2O3 5H2O CAS No. - American Chemical Society.
  • 5-Benzoyl-7-bromo-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid - Racemic - CymitQuimica.
  • Benzotriazole-5-carboxylic acid 99 23814-12-2 - Sigma-Aldrich.

Sources

Application

Application Notes and Protocols for the N-alkylation of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the N-alkylation of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. While a specific, optimized protocol for t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the N-alkylation of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. While a specific, optimized protocol for this exact molecule is not widely published, this guide synthesizes established methodologies for the N-alkylation of benzotriazoles and their derivatives.[1][2][3] The protocols provided herein are intended as a robust starting point for reaction development and optimization, grounded in an understanding of the underlying chemical principles.

Introduction: The Significance and Challenges of N-Alkylated Benzotriazoles

N-alkylated benzotriazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and as synthetic auxiliaries.[4] The introduction of alkyl substituents onto the benzotriazole scaffold can profoundly influence the molecule's biological activity, physicochemical properties, and potential as a therapeutic agent. These derivatives have been investigated for their antifungal, antibacterial, analgesic, anti-inflammatory, and antihypertensive properties.[1]

The primary synthetic challenge in the N-alkylation of benzotriazoles is controlling the regioselectivity. The benzotriazole anion, formed upon deprotonation, can be alkylated at either the N1 or N2 position of the triazole ring, leading to a mixture of isomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[3][5] Furthermore, the presence of a carboxylic acid group on the target molecule, 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, introduces an additional layer of complexity due to its acidic proton, which can compete with the triazole N-H for deprotonation.

Mechanistic Considerations: The Path to Regiocontrolled N-Alkylation

The N-alkylation of benzotriazole proceeds via a nucleophilic substitution reaction. The first step involves the deprotonation of the acidic N-H proton of the triazole ring by a base to form a benzotriazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide) to form the N-alkylated product.

The regioselectivity of the alkylation (N1 vs. N2) is a subject of extensive research. Generally, N1-alkylation is thermodynamically favored, while N2-alkylation can be kinetically favored under certain conditions. Several strategies have been developed to influence the regiochemical outcome:

  • Steric Hindrance: Bulky alkylating agents or substituents on the benzotriazole ring can favor alkylation at the less sterically hindered N1 position.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the solvation of the benzotriazolide anion and the transition state, thereby affecting the N1/N2 ratio.

  • Counter-ion Effects: The nature of the cation from the base can influence the coordination with the benzotriazolide anion and direct the alkylation.

  • Catalysis: The use of specific catalysts, such as those based on rhodium, iridium, or scandium, has been shown to achieve high selectivity for either N1 or N2 alkylation.[6][7][8][9]

For 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, the electronic effects of the bromo and carboxylic acid substituents will also play a role in the electron density distribution within the triazole ring, potentially influencing the regioselectivity of alkylation.

Experimental Protocols

The following protocols are generalized procedures that should be adapted and optimized for the specific alkylating agent and desired regioselectivity.

Protocol 1: General N-Alkylation using Potassium Carbonate in DMF

This protocol is a standard and widely used method for the N-alkylation of benzotriazoles and is a good starting point for initial experiments.[3]

Reagents and Materials:

Reagent/MaterialQuantity (Molar Equivalents)Purpose
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid1.0 eqStarting material
Alkyl halide (e.g., R-Br, R-I)1.1 - 1.5 eqAlkylating agent
Potassium carbonate (K₂CO₃), anhydrous2.5 - 3.0 eqBase (excess to deprotonate both carboxylic acid and triazole N-H)
N,N-Dimethylformamide (DMF), anhydrousSufficient volumeSolvent
Ethyl acetateAs neededExtraction solvent
BrineAs neededWashing agent
Anhydrous sodium sulfate (Na₂SO₄)As neededDrying agent
Silica gelAs neededStationary phase for column chromatography

Step-by-Step Procedure:

  • To a solution of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 - 3.0 eq).

  • Stir the suspension at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers and any unreacted starting material.

Protocol 2: N-Alkylation using Sodium Hydride in THF

For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be required.[3] Caution: Sodium hydride is highly reactive and flammable; handle with extreme care under an inert atmosphere.

Reagents and Materials:

Reagent/MaterialQuantity (Molar Equivalents)Purpose
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid1.0 eqStarting material
Sodium hydride (NaH), 60% dispersion in mineral oil2.2 eqStrong base (to deprotonate both carboxylic acid and triazole N-H)
Alkyl halide (e.g., R-Br, R-I)1.1 eqAlkylating agent
Tetrahydrofuran (THF), anhydrousSufficient volumeSolvent
Saturated aqueous ammonium chloride (NH₄Cl)As neededQuenching agent
Ethyl acetateAs neededExtraction solvent
BrineAs neededWashing agent
Anhydrous sodium sulfate (Na₂SO₄)As neededDrying agent
Silica gelAs neededStationary phase for column chromatography

Step-by-Step Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Visualization of the Synthetic Workflow

N_Alkylation_Workflow Start Start: 7-Bromo-1H-1,2,3-benzotriazole- 5-carboxylic acid Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation 1. Add Base & Solvent Alkylation Alkylation (Alkyl Halide) Deprotonation->Alkylation 2. Add Alkylating Agent Workup Aqueous Workup & Extraction Alkylation->Workup 3. Reaction Completion Purification Purification (Column Chromatography) Workup->Purification 4. Crude Product N1_Product N1-alkylated Product Purification->N1_Product Isomer 1 N2_Product N2-alkylated Product Purification->N2_Product Isomer 2

Caption: General workflow for the N-alkylation of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid.

Characterization and Analysis

The successful synthesis and separation of the N1 and N2 isomers should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the fractions from column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the products and distinguish between the N1 and N2 isomers. The chemical shifts of the protons and carbons in the benzotriazole ring will differ significantly between the two regioisomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the N-alkylated products.

Troubleshooting and Optimization

  • Low Yield: Consider increasing the reaction temperature, using a stronger base, or a more reactive alkylating agent (e.g., switching from an alkyl bromide to an alkyl iodide).

  • Poor Regioselectivity: The N1/N2 ratio can be influenced by changing the solvent, base, or reaction temperature. A systematic screening of these parameters is recommended. For highly selective synthesis, consider exploring catalytic methods reported in the literature.[6][7][8][9]

  • Side Reactions: The carboxylic acid may undergo esterification under certain conditions, especially if an alcohol is used as a solvent or is present as an impurity. Ensure the use of anhydrous conditions.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents are often toxic and should be handled with care.

  • Sodium hydride is a highly reactive and flammable solid. It should be handled under an inert atmosphere and quenched carefully.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The N-alkylation of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a feasible synthetic transformation that opens the door to a wide range of novel derivatives for drug discovery and materials science. While regioselectivity presents a challenge, a systematic approach to reaction optimization, guided by the principles outlined in this document, will enable the successful synthesis and isolation of the desired N-alkylated products.

References

  • Somesh S, Prasad V, Madhuri K, et al. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Org Chem Ind J. 2016;12(5):105.

  • Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angew Chem Int Ed Engl. 2018 Sep 17;57(38):12489-12493.

  • Lin H, Mo Q, Wang Y, Chen C, Zhang L. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. 2025;64(6):2669-2680.

  • Tang S, Yu J, Shao Y, Sun J. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Org. Chem. Front., 2021, 8, 278-282.

  • Avhad KC, Upare A. Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 2020, 11(02), 215–225.

  • Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers.

  • Katritzky AR, et al. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids. J. Mex. Chem. Soc. 2008, 52(1), 51-55.

  • Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry.

  • Katritzky AR, et al. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis 2003, (18): 2777-2780.

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry.

  • Katritzky AR, Kirichenko N, Rogovoy BV. Efficient Conversions of Carboxylic Acids into O-Alkyl, N-Alkyl and O,N-Dialkylhydroxamic Acids. Synthesis, 2003, 2777-2780.

  • Zhao Y, et al. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chem. Commun., 2021, 57, 7894-7897.

  • Lin H, et al. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. ResearchGate.

  • 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. PubChemLite.

  • Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. Organic Letters.

  • Le Z-G, et al. Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Synthetic Communications, 2010, 40(4):2525-2530.

  • 7-bromo-1H-1,2,3-benzotriazole. PubChem.

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Semantic Scholar.

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. BLDpharm.

  • N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols. Benchchem.

  • Benzotriazole: An overview on its versatile biological behavior. Eur J Med Chem. 2018 Oct 5;158:837-853.

  • Benzotriazole. Wikipedia.

Sources

Method

Application Notes &amp; Protocols: 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid as a Versatile Ligand in Coordination Chemistry

Abstract This technical guide provides an in-depth exploration of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid as a multifunctional ligand for the synthesis of coordination complexes, with a particular focus on Metal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid as a multifunctional ligand for the synthesis of coordination complexes, with a particular focus on Metal-Organic Frameworks (MOFs). Benzotriazole and its derivatives are a well-established class of N-heterocyclic compounds prized in coordination chemistry for their diverse coordination modes and the stability they impart to metal complexes.[1][2] The strategic introduction of a bromine atom and a carboxylic acid group onto the benzotriazole scaffold creates a ligand with enhanced functionality, offering multiple coordination sites and the potential for fine-tuning the electronic and structural properties of the resulting materials.[3] This document details the synthesis of the ligand, protocols for the formation of coordination complexes, key characterization techniques, and potential applications in fields such as gas sorption and catalysis.

Introduction: The Rationale for a Functionalized Benzotriazole Ligand

The benzotriazole moiety is a robust building block in supramolecular and coordination chemistry. Its three nitrogen atoms can engage in various binding modes—monodentate, bidentate, and bridging—facilitating the construction of diverse architectures from discrete polynuclear clusters to extended coordination polymers.[1][3] The fusion of the triazole ring with a benzene backbone provides a rigid and planar scaffold that can participate in π-π stacking interactions, further stabilizing the resulting structures.[3]

The subject of this guide, 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, elevates these inherent qualities through deliberate functionalization:

  • Carboxylic Acid Group (-COOH): This group introduces a strong, anionic coordination site (carboxylate, -COO⁻) that readily binds to metal centers, often leading to robust and porous frameworks like MOFs.[4] The presence of both nitrogen and oxygen donor atoms makes it a versatile chelating and bridging ligand.[3]

  • Bromo Group (-Br): The electron-withdrawing nature of the bromine atom can modulate the electronic properties of the ligand and the resulting metal complex. Furthermore, the bromine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction that can be exploited for crystal engineering and the design of functional materials.

These features make 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid an exemplary candidate for constructing advanced materials with tailored properties.

Physicochemical Properties of the Ligand
PropertyValueSource
IUPAC Name 7-bromo-1H-benzo[d][1][2]triazole-5-carboxylic acidPubChem
CAS Number 1354771-68-8BLDpharm[5]
Molecular Formula C₇H₄BrN₃O₂PubChem[6]
Molecular Weight 242.03 g/mol BLDpharm[5]
Appearance Typically a solid---
Key Functional Groups Carboxylic acid, Benzotriazole (N-donors), Bromo---

Synthesis and Characterization

Protocol: Synthesis of the Ligand

The synthesis of benzotriazoles is commonly achieved through the cyclocondensation of an o-phenylenediamine derivative with a source of nitrite, typically in an acidic medium.[7] This protocol is adapted from the well-established synthesis of the non-brominated analog, 1H-benzotriazole-5-carboxylic acid.[8] The starting material would be 3,4-diamino-5-bromobenzoic acid.

Materials:

  • 3,4-diamino-5-bromobenzoic acid

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium Nitrite (NaNO₂)

  • Ice-salt bath

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 g of 3,4-diamino-5-bromobenzoic acid in a mixture of 100 mL deionized water and 20 mL glacial acetic acid. Gentle heating may be required to achieve full dissolution.

  • Cooling: Cool the resulting solution to 0-5 °C in an ice-salt bath. Effective cooling is critical for controlling the diazotization reaction and minimizing side-product formation.

  • Diazotization: While maintaining the low temperature and stirring vigorously, slowly add a solution of 1.1 equivalents of sodium nitrite dissolved in a minimal amount of cold deionized water. The addition should be dropwise to prevent a rapid temperature increase.

  • Reaction: After the addition is complete, allow the reaction mixture to stir overnight, gradually warming to room temperature. The formation of the triazole ring occurs via spontaneous intramolecular cyclization of the intermediate diazonium salt.

  • Isolation: The product will precipitate out of the solution as a solid. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold deionized water to remove any unreacted salts and acetic acid. Dry the purified 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid under vacuum.

Protocol: Synthesis of a Coordination Complex (e.g., a Zn-MOF)

This protocol describes a general solvothermal method for synthesizing a Metal-Organic Framework using the title ligand. Solvothermal synthesis is a common technique for producing crystalline MOFs, as the elevated temperature and pressure facilitate the formation of well-ordered structures.[9]

Materials:

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid (Ligand, H₂L)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) or similar metal salt

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation: In a 20 mL glass vial, combine the ligand (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in a 1:1 molar ratio.

  • Solvent Addition: Add 10 mL of DMF to the vial. Sonicate the mixture for 5-10 minutes to ensure homogeneous dispersion.

    • Scientific Rationale: DMF is a high-boiling point polar aprotic solvent that is excellent for solubilizing both the organic ligand and the metal salt, facilitating the self-assembly process.

  • Reaction Setup: Seal the vial and place it inside a Teflon-lined stainless steel autoclave.

  • Heating: Place the autoclave in a programmable oven and heat to 100-120 °C for 24-72 hours. The precise temperature and time are critical variables that can influence the final crystal phase and quality.

  • Cooling: Allow the autoclave to cool slowly to room temperature. Rapid cooling can lead to the formation of amorphous material or poorly crystalline products.

  • Product Isolation: Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.

  • Washing & Activation: Wash the crystals with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove unreacted starting materials and residual solvent. To "activate" the MOF (i.e., remove solvent molecules from the pores), immerse the crystals in a volatile solvent like chloroform or acetone for 24 hours, then dry under vacuum at an elevated temperature (e.g., 100-150 °C).

Characterization Workflow

The successful synthesis of the ligand and its coordination complexes must be verified through a suite of analytical techniques.

G cluster_ligand Ligand Synthesis & Verification cluster_complex Complex Synthesis & Verification L_Synth Ligand Synthesis L_NMR ¹H & ¹³C NMR L_Synth->L_NMR Characterize L_IR FT-IR L_Synth->L_IR Characterize L_MS Mass Spectrometry L_Synth->L_MS Characterize C_Synth Complex Synthesis L_Synth->C_Synth Use Ligand C_XRD PXRD / SC-XRD C_Synth->C_XRD Characterize C_IR FT-IR C_Synth->C_IR Characterize C_TGA TGA C_Synth->C_TGA Characterize

Caption: Workflow for synthesis and characterization.

Expected Characterization Data:

TechniqueLigand (Expected Results)Coordination Complex (Expected Results)
FT-IR (cm⁻¹) Broad O-H stretch (~3000-3400), C=O stretch (~1700), N=N stretch (~1600)Disappearance of broad O-H, shift of C=O to asymmetric/symmetric COO⁻ stretches (~1550-1650, ~1380-1450), appearance of M-O and M-N bonds in far-IR (< 600 cm⁻¹)[3]
¹H NMR Aromatic protons, exchangeable N-H and COOH protons.Broadening or disappearance of signals due to paramagnetic metal centers or solid state.
SC-XRD Confirms molecular structure and purity.Determines crystal structure, coordination environment of the metal, and network topology.
TGA Shows decomposition temperature.Reveals thermal stability and loss of coordinated/guest solvent molecules.

Coordination Chemistry and Structural Diversity

The ligand's combination of a bidentate carboxylate group and multiple nitrogen donors allows for a rich and varied coordination chemistry. The specific coordination mode adopted depends heavily on reaction conditions such as the metal ion's identity, the solvent system, and the presence of counter-ions.[9]

G cluster_ligand Ligand Coordination Sites M1 Metal M2 Metal M3 Metal M4 Metal L 7-Br-BTA-5-COOH N1 N1 N1->M3 Triazole N-donation N3 N3 N3->M4 Bridging Mode O1 O(C=O) O1->M1 Monodentate Carboxylate O1->M2 Bidentate Chelate O1->M4 Bridging Mode O2 O(C-O) O2->M2 Bidentate Chelate

Caption: Potential coordination modes of the ligand.

The interplay between these sites can lead to:

  • Discrete Clusters: Where a few metal ions are bridged by multiple ligands to form cage-like structures.[3]

  • 1D Chains: Ligands linking metal centers in a linear fashion.

  • 2D Layers: Expansion of the coordination network in two dimensions, often with π-π stacking between layers.

  • 3D Frameworks (MOFs): The formation of porous, extended networks with potential for applications in storage and separation. A zinc-based MOF using the parent 1H-benzotriazole-5-carboxylic acid ligand has been shown to be a flexible framework for water vapor sorption.[10]

Applications and Future Directions

The unique structural and electronic features imparted by the 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid ligand make its coordination complexes promising for several advanced applications.

  • Gas Sorption and Separation: The defined pore structures of MOFs constructed from this ligand are ideal for the selective adsorption of gases. The polar nature of the triazole ring and the potential for open metal sites can enhance interactions with specific guest molecules like CO₂ or H₂.[4]

  • Heterogeneous Catalysis: MOFs can serve as robust platforms for catalytic active sites. The metal nodes themselves can act as Lewis acid catalysts, or the ligand can be further functionalized to introduce catalytic moieties. The site-isolation of active centers within a MOF can prevent deactivation pathways and enhance catalytic efficiency.[11][12]

  • Luminescent Materials: Coordination of the ligand to certain metal ions (e.g., lanthanides, Cu(I), Zn(II)) can result in materials with interesting photoluminescent properties, making them candidates for chemical sensing or solid-state lighting.

  • Corrosion Inhibition: Benzotriazole itself is a renowned corrosion inhibitor. Incorporating this functionality into a MOF could lead to "smart" coatings that release the inhibitor in response to corrosive environments.[13]

The strategic design of ligands is paramount to the advancement of coordination chemistry. 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid represents a highly versatile and promising building block, offering chemists a powerful tool to construct functional materials with precision and control.

References

  • Kostakis, G. E., & Loukopoulos, E. (2019). Recent advances in the coordination chemistry of benzotriazole-based ligands.
  • Núñez-Dallos, N., Muñoz-Castro, A., Fuentealba, M., Pérez, E. G., & Hurtado, J. (2019). Facile synthesis of a luminescent copper(I) coordination polymer containing a flexible benzotriazole-based ligand: An effective catalyst for three-component azide-alkyne cycloaddition. Polyhedron.
  • ResearchGate. (2019). Recent advances in the coordination chemistry of benzotriazole-based ligands | Request PDF. Retrieved from [Link]

  • IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. Retrieved from [Link]

  • Di Micco, S., et al. (2019). Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central. Retrieved from [Link]

  • University of Limerick. (2025). One Step Further: A Flexible Metal-Organic Framework that Functions as a Dual-Purpose Water Vapor Sorbent. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). A zwitterionic metal–organic framework with free carboxylic acid sites that exhibits enhanced hydrogen adsorption energies. Retrieved from [Link]

  • PubMed. (2024). Eco-Friendly Sustainable and Responsive High-Performance Benzotriazole-Metal Organic Frameworks/Silica Composite Coating with Active/Passive Corrosion Protection on Copper. Retrieved from [Link]

  • GSC Online Press. (2020). Review on synthetic study of benzotriazole. Retrieved from [Link]

  • PubMed. (2016). Metal-Organic Frameworks Stabilize Solution-Inaccessible Cobalt Catalysts for Highly Efficient Broad-Scope Organic Transformations. Retrieved from [Link]

  • PMC - NIH. (n.d.). Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid. Retrieved from [Link]

  • Scribd. (n.d.). 1.1. Medicinal Chemistry: Benzotriazole Derivatives - in Silico Studies | PDF. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Benzotriazole Derivatives And Its Pharmacological Activity. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of Benzotriazole Derivatives. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Amide Coupling Reactions with 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

Introduction 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid benzotriazole core, substituted with a bromine atom and a carboxylic acid, p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid benzotriazole core, substituted with a bromine atom and a carboxylic acid, provides a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The bromine atom serves as a handle for further functionalization through cross-coupling reactions, while the carboxylic acid is readily derivatized, most commonly through the formation of amide bonds. This application note provides a detailed guide for researchers on performing amide coupling reactions with this key intermediate, focusing on practical laboratory protocols and the underlying chemical principles.

Amide bond formation is one of the most fundamental and frequently utilized transformations in organic synthesis, particularly in the construction of peptides and complex drug candidates.[1] The direct reaction between a carboxylic acid and an amine to form an amide is generally not feasible due to the formation of a stable ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[1][2] This is typically achieved using a variety of coupling reagents.

This guide will focus on two of the most robust and widely used coupling methodologies: those employing uronium/aminium salt-based reagents like HATU, and those utilizing carbodiimides such as EDC in conjunction with an additive like HOBt.

Principle of Amide Bond Formation

The general strategy for amide bond formation involves the conversion of the carboxylic acid's hydroxyl group into a good leaving group. This is accomplished by reacting the carboxylic acid with a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and the release of a byproduct derived from the coupling reagent.

Common Coupling Reagents

A vast array of coupling reagents has been developed over the years, each with its own advantages and specific applications.[1][3] For the purposes of this guide, we will focus on two major classes:

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known for their rapid reaction rates and ability to suppress racemization.[4][5][6] They react with the carboxylic acid to form a highly reactive OAt-active ester.[5][7]

  • Carbodiimides: Reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used and cost-effective.[3] They react with carboxylic acids to form a reactive O-acylisourea intermediate.[2] To improve efficiency and minimize side reactions like racemization, carbodiimide reactions are almost always performed with an additive, such as HOBt (1-Hydroxybenzotriazole).[3][8][9]

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. Factors to consider include the steric hindrance of the coupling partners, the presence of other functional groups, and the potential for racemization if chiral centers are present.

Experimental Protocols

General Considerations
  • Solvents: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used for coupling reactions to ensure all reagents are fully dissolved.

  • Bases: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to deprotonate the carboxylic acid and the amine salt (if applicable), facilitating the reaction.[2]

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen, especially for sensitive substrates.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting materials have been consumed.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally preferred for challenging couplings, including those with sterically hindered amines or acids, due to the high reactivity of HATU.[4][5][7]

Reaction Scheme:

HATU_Coupling cluster_reactants Reactants 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid Amide Product Amide Product 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid->Amide Product 1. Activation Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Product 2. Nucleophilic Attack HATU HATU HATU->Amide Product DIPEA DIPEA DIPEA->Amide Product DMF DMF DMF->Amide Product

Caption: General workflow for HATU-mediated amide coupling.

Materials:
ReagentM.W.Stoichiometry
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid242.031.0 eq
AmineVariable1.0 - 1.2 eq
HATU380.231.1 - 1.5 eq
DIPEA129.252.0 - 3.0 eq
Anhydrous DMF--
Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the carboxylic acid. The concentration is typically between 0.1 and 0.5 M.

  • Addition of Reagents: To the stirred solution, add the amine (1.0 - 1.2 eq), HATU (1.1 - 1.5 eq), and DIPEA (2.0 - 3.0 eq). The order of addition can be varied, but it is common to add the coupling reagent last.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and acidic byproducts), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or another appropriate solvent system.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and reliable method suitable for a wide range of substrates. The use of HOBt is crucial for preventing racemization and for the formation of a more reactive HOBt ester intermediate.[3][8][9]

Reaction Scheme:

EDC_HOBt_Coupling cluster_reactants Reactants 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid Amide Product Amide Product 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid->Amide Product 1. Activation Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Product 2. Nucleophilic Attack EDC EDC EDC->Amide Product HOBt HOBt HOBt->Amide Product DIPEA DIPEA DIPEA->Amide Product DMF/DCM DMF/DCM DMF/DCM->Amide Product

Caption: General workflow for EDC/HOBt-mediated amide coupling.

Materials:
ReagentM.W.Stoichiometry
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid242.031.0 eq
AmineVariable1.0 - 1.2 eq
EDC.HCl191.701.2 - 1.5 eq
HOBt135.121.2 - 1.5 eq
DIPEA129.252.0 - 3.0 eq
Anhydrous DMF or DCM--
Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq) and HOBt (1.2 - 1.5 eq).

  • Dissolution: Add anhydrous DMF or DCM to dissolve the solids.

  • Pre-activation (Optional but Recommended): Cool the solution to 0 °C in an ice bath. Add EDC.HCl (1.2 - 1.5 eq) and stir the mixture for 15-30 minutes. This pre-activation step allows for the formation of the reactive HOBt ester.

  • Addition of Amine and Base: Add the amine (1.0 - 1.2 eq) followed by DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up:

    • If DCM was used as the solvent, wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.

    • If DMF was used, dilute with a larger volume of ethyl acetate and then perform the aqueous washes as described above. The urea byproduct from EDC is water-soluble and will be removed during the aqueous work-up.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting and Expert Insights

  • Low Yield:

    • Cause: Incomplete reaction or decomposition of starting materials/product.

    • Solution: Ensure all reagents are pure and the solvent is anhydrous. Consider increasing the equivalents of the coupling reagent and base. For sterically demanding substrates, switching to a more powerful coupling reagent like HATU or extending the reaction time may be necessary.

  • Presence of Unreacted Starting Material:

    • Cause: Insufficient activation or reaction time.

    • Solution: Add an additional portion of the coupling reagent and base. Ensure the reaction is stirred efficiently.

  • Formation of Side Products:

    • Cause: The highly reactive intermediates can react with other nucleophiles or undergo side reactions. For example, uronium reagents can sometimes lead to the formation of guanidinium byproducts.[6]

    • Solution: Careful control of stoichiometry and reaction temperature can minimize side product formation. The order of addition of reagents can also be critical. Pre-activating the carboxylic acid before adding the amine can sometimes lead to cleaner reactions.

  • Purification Challenges:

    • Cause: Byproducts from the coupling reagents can sometimes co-elute with the desired product.

    • Solution: The aqueous work-up is crucial for removing a significant portion of the byproducts. For EDC, the resulting urea is water-soluble. For HATU, the byproducts are also generally removed by aqueous washes. If purification by column chromatography is still challenging, consider alternative purification techniques such as preparative HPLC or crystallization.

Conclusion

The amide coupling reactions of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid are a cornerstone for the synthesis of novel compounds in drug discovery. By understanding the principles of amide bond formation and carefully selecting the appropriate coupling reagents and conditions, researchers can efficiently and reliably synthesize a wide array of derivatives. The protocols detailed in this application note, utilizing either HATU or EDC/HOBt, provide robust and versatile methods for achieving this critical transformation. As with any chemical reaction, careful optimization may be required for specific substrates to achieve the best possible outcomes.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869.
  • Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen, 07(01), 60-67.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Singh, R. P., & Katritzky, A. R. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 10, 1919–1932.
  • ResearchGate. (n.d.). Chapter 3. Benzotriazole and Its Derivatives as Ligands in Coupling Reaction. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • ACS Publications. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • Zora UZH. (2021). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]

  • YouTube. (2023). Benzotriazole : Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). JP2007224014A - Method for purification of benzotriazole derivative.
  • Google Patents. (n.d.). US3334054A - Purification of benzotriazole.

Sources

Method

analytical methods for the quantification of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

Abstract This application note presents robust and validated analytical methodologies for the precise quantification of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, a key intermediate and potential impurity in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methodologies for the precise quantification of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, a key intermediate and potential impurity in pharmaceutical manufacturing. Recognizing the critical need for accurate analytical data in drug development and quality control, we provide detailed protocols for two complementary techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols herein are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision.[1][2] This document is intended for researchers, scientists, and drug development professionals requiring reliable analytical methods for this compound.

Introduction: The Analytical Imperative

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound whose structural motif is of growing interest in medicinal chemistry. As with any component in the pharmaceutical pipeline, from starting material to final active pharmaceutical ingredient (API), the ability to accurately quantify its presence is paramount. This ensures not only the purity and safety of the final drug product but also provides critical data for process optimization and stability studies.[3] The analytical methods presented are developed to be both robust for routine quality control and sensitive enough for trace-level impurity profiling.

The methodologies are grounded in established analytical principles for benzotriazole derivatives and carboxylic acids, adapted to the specific physicochemical properties of the target analyte.[4][5] The carboxylic acid moiety imparts significant polarity and a pH-dependent ionization profile, while the brominated benzotriazole core provides a strong chromophore for UV detection and a distinct isotopic signature for mass spectrometry.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for methodical development.

PropertyValueSource/Rationale
Molecular Formula C₇H₄BrN₃O₂PubChem[6]
Monoisotopic Mass 240.9487 g/mol PubChem[6]
Predicted XlogP 1.2PubChem[6]
pKa ~3-4 (carboxylic acid)Estimated based on benzoic acid and electron-withdrawing groups.
UV Absorbance Expected strong absorbance ~250-300 nmBased on the benzotriazole chromophore.

The moderate polarity (XlogP of 1.2) and the presence of an acidic functional group suggest that Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable chromatographic technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for routine quantification, such as in-process controls or release testing of the bulk substance, where concentration levels are expected to be in the µg/mL to mg/mL range.

Rationale for Method Design

The choice of a C18 stationary phase provides a versatile hydrophobic interaction mechanism for retaining the benzotriazole core. The mobile phase, a mixture of acidified water and acetonitrile, is selected to ensure good peak shape and retention. The acidic modifier (formic acid) is crucial for suppressing the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak.[7] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Detection is set at a wavelength that balances high absorbance by the analyte with minimal interference from the mobile phase.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid reference standard.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final volume of 10.0 mL to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution into the 1:1 acetonitrile/water diluent. A typical range would be 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve in the same diluent to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Summary (as per ICH Q2(R1))

The following parameters must be validated to ensure the method is suitable for its intended purpose.[1][8][9]

ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity should be >99%.
Linearity R² > 0.99 for a minimum of 5 concentration levels.
Range 80% to 120% of the target concentration.
Accuracy 98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) RSD < 2.0% for six replicate injections.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the quantification of the analyte in complex matrices (e.g., biological fluids, environmental samples) or as a trace impurity, LC-MS/MS is the method of choice.[4][10][11]

Rationale for Method Design

The LC method is similar to the HPLC-UV method to maintain chromatographic separation. However, the mobile phase modifier is switched to formic acid, which is volatile and compatible with mass spectrometry. Electrospray ionization (ESI) is selected as it is well-suited for polar, ionizable compounds like carboxylic acids. A tandem mass spectrometer (triple quadrupole) is used in Multiple Reaction Monitoring (MRM) mode to provide exceptional selectivity and sensitivity.[12] The quantification is based on the transition from a precursor ion (the deprotonated molecule, [M-H]⁻) to a specific product ion generated by collision-induced dissociation. The presence of bromine provides a characteristic isotopic pattern (¹⁹Br/⁸¹Br) that can be used for confirmation.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Matrix (e.g., Plasma, Water) SPE Solid-Phase Extraction (SPE) (Mixed-Mode Anion Exchange) Sample->SPE Loading Elution Elution with Acidified Methanol SPE->Elution Analyte Recovery Evap Evaporation & Reconstitution in Mobile Phase Elution->Evap LC Reverse-Phase LC Separation Evap->LC ESI Electrospray Ionization (Negative Mode) LC->ESI MS1 Q1: Precursor Ion Selection ([M-H]⁻) ESI->MS1 CID Q2: Collision-Induced Dissociation (CID) MS1->CID MS2 Q3: Product Ion Monitoring CID->MS2 Data Data Acquisition (MRM) MS2->Data

Caption: LC-MS/MS Experimental Workflow.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • LC-MS/MS system consisting of a binary UPLC/HPLC, an autosampler, and a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Optimized for rapid analysis (e.g., 20% to 95% B in 3 minutes)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: -3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions (Hypothetical):

    • Precursor Ion (Q1): m/z 240.0 (for ⁷⁹Br) and m/z 242.0 (for ⁸¹Br)

    • Product Ion (Q3): A stable fragment resulting from the loss of CO₂ (m/z 196.0/198.0) or another characteristic fragment would be determined via infusion and fragmentation experiments.

  • Collision Energy: To be optimized for the specific instrument and transition.

Sample Preparation (Aqueous Matrix Example): This protocol is adapted from methods for other benzotriazoles in aqueous matrices.[4]

  • Conditioning: Condition a mixed-mode anion exchange solid-phase extraction (SPE) cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

  • Loading: Load up to 50 mL of the filtered aqueous sample onto the cartridge. The carboxylic acid will be ionized and retained by the anion exchange sorbent.

  • Washing: Wash the cartridge with 3 mL of ultrapure water, followed by 3 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 3 mL of 2% formic acid in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

Validation for High-Sensitivity Methods

For trace analysis, validation focuses on achieving low limits of detection and quantification, while also addressing matrix effects.[11]

ParameterAcceptance CriteriaRationale
Selectivity No interfering peaks at the retention time of the analyte in at least six different sources of blank matrix.Ensures specificity in complex samples.
Matrix Effect Calculated as (Peak area in matrix) / (Peak area in solvent). Should be between 85% and 115%.Quantifies the ion suppression or enhancement caused by co-eluting matrix components.
Recovery The efficiency of the extraction process, should be consistent and reproducible.Ensures the sample preparation is effective.
Linearity R² > 0.99 over the expected concentration range (e.g., 0.1 ng/mL to 100 ng/mL).Confirms the quantitative relationship.
Accuracy & Precision Within ±15% of the nominal value (±20% at the LLOQ).Standard criteria for bioanalytical method validation.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.Defines the lower boundary of reliable quantification.

Data Presentation and System Suitability

System Suitability Test (SST)

Before any analytical run, a system suitability solution (a mid-point calibrator) should be injected five times. The results must meet the following criteria:

  • Peak Area Precision (RSD): ≤ 2.0%

  • Retention Time Precision (RSD): ≤ 1.0%

  • Tailing Factor: 0.8 - 1.5

  • Theoretical Plates: > 2000

Quantitative Data Summary (Example)
MethodParameterExpected Performance
HPLC-UV Linearity (R²)> 0.995
LOQ~0.5 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD)< 2.0%
LC-MS/MS Linearity (R²)> 0.99
LLOQ≤ 1.0 ng/mL
Accuracy (% Recovery)85.0 - 115.0%
Precision (RSD)< 15.0%

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the reliable quantification of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. The HPLC-UV method offers a robust solution for routine quality control, while the LC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis in complex matrices. Adherence to the outlined protocols and validation guidelines will ensure the generation of accurate and defensible analytical data, supporting drug development professionals in their critical work.

References

  • Asensio-Ramos, M., et al. (2011). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1218(34), 5744-5752. Available from: [Link]

  • Wang, L., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 405(1), 259-268. Available from: [Link]

  • Waidyanatha, S., et al. (2022). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Analytical Letters, 55(13), 2074-2088. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available from: [Link]

  • Ermer, J. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 578-587. Available from: [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. Available from: [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 28(4), 724-731. Available from: [Link]

  • Waidyanatha, S., & Burback, B. (2022). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Analytical Letters, 55(13), 2074-2088. Available from: [Link]

  • Sharma, S., & Singh, A. (2016). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics, 6(3), 101-106. Available from: [Link]

  • PubChem. 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Dong, M. W. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 516-527. Available from: [Link]

  • Lee, S., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4831. Available from: [Link]

Sources

Application

Application Note: Leveraging 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic Acid as a Privileged Scaffold for High-Throughput Screening

Abstract This guide provides a comprehensive framework for utilizing 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid as a foundational scaffold in high-throughput screening (HTS) campaigns for drug discovery. While dire...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for utilizing 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid as a foundational scaffold in high-throughput screening (HTS) campaigns for drug discovery. While direct screening of this specific molecule is uncommon, its true value lies in its role as a versatile starting material for generating focused compound libraries. The benzotriazole core is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting key enzyme classes.[1][2][3] This document details the scientific rationale for its use and provides exemplary, detailed protocols for HTS assays targeting two major drug target families where benzotriazole derivatives have shown significant promise: protein kinases and Poly (ADP-ribose) polymerases (PARPs).[4][5]

Scientific Rationale: A Scaffold-to-Screen Approach

The molecule 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is not typically a final drug candidate but rather a strategic starting point for combinatorial chemistry and fragment-based drug discovery. Its utility is derived from three key chemical features:

  • The Benzotriazole Core: This bicyclic aromatic heterocycle is a bioisostere for other functional groups and can engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-stacking.[6] Its derivatives have a proven track record across a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

  • The Carboxylic Acid Group (-COOH): This functional group serves as a primary handle for chemical modification. It can be readily converted into amides, esters, or other functionalities, allowing for the systematic exploration of chemical space and the generation of a diverse library of related compounds.[7]

  • The Bromo Group (-Br): The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of a wide variety of substituents, dramatically increasing the structural diversity of the compound library derived from the core scaffold.

This "scaffold-to-screen" workflow allows researchers to rapidly generate a focused library of molecules with a high potential for biological activity against specific target classes.

G cluster_0 Library Synthesis cluster_1 High-Throughput Screening cluster_2 Hit Validation & Optimization Scaffold 7-Bromo-1H-1,2,3-benzotriazole- 5-carboxylic acid Derivatization Parallel Synthesis (Amide Coupling, Cross-Coupling) Scaffold->Derivatization -COOH & -Br handles Library Focused Compound Library Derivatization->Library HTS Primary HTS Assay (e.g., Kinase/PARP) Library->HTS Screening Hits Initial 'Hits' HTS->Hits Activity > Threshold Confirmation Dose-Response (IC50) Hits->Confirmation SAR Structure-Activity Relationship (SAR) Confirmation->SAR SAR->Derivatization Iterative Synthesis Lead Lead Compound SAR->Lead

Figure 1: Scaffold-to-Hit Workflow. This diagram illustrates the progression from the initial scaffold, through library synthesis, high-throughput screening, and hit validation to identify a lead compound.

Application Protocol 1: Kinase Inhibition HTS Assay

Protein kinases are a major class of drug targets, and many kinase inhibitors feature heterocyclic scaffolds.[8] Benzotriazole derivatives, such as the highly selective inhibitor of protein kinase 2 (CK2), 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), have demonstrated potent activity.[1][5] This protocol describes a generic, luminescence-based biochemical assay suitable for HTS to identify inhibitors of a target kinase.

Principle

This assay quantifies the amount of ADP produced by a kinase reaction. After the kinase reaction, a reagent is added that simultaneously stops the enzymatic reaction and converts the remaining ATP into a light signal. The amount of ADP produced is inversely proportional to the light signal. Inhibitors of the kinase will result in less ADP production and therefore a higher light signal.

Materials
  • Target Kinase: e.g., CK2, EGFR, etc.

  • Kinase Substrate: Specific peptide or protein for the target kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Test Compounds: Library derived from 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, dissolved in DMSO.

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

  • Detection Reagent: e.g., ADP-Glo™ Kinase Assay kit (Promega).

  • Microplates: White, opaque, 384-well, low-volume.

  • Luminometer: Plate reader capable of measuring luminescence.

Step-by-Step Protocol
  • Compound Plating:

    • Dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the wells of a 384-well microplate using an acoustic liquid handler. This creates a "compound plate."

  • Enzyme/Substrate Preparation:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer. The optimal concentrations of enzyme, substrate, and ATP must be determined empirically for each kinase target.

  • Assay Initiation:

    • Add 5 µL of the 2X enzyme solution to each well of the compound plate.

    • Incubate for 15 minutes at room temperature (RT) to allow compounds to interact with the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.

  • Kinase Reaction:

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the reaction at RT for 60 minutes. The incubation time may need optimization.

  • Signal Generation & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at RT for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Incubate at RT for 30 minutes.

    • Read the luminescence on a plate reader.

Data Analysis & Interpretation

The primary output is a measure of luminescence for each well. The percent inhibition is calculated relative to the controls.

  • Percent Inhibition (%) = 100 * (Signal_Test_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control)

A compound is typically considered an initial "hit" if it shows inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

ParameterDescriptionTypical Value
Assay Volume Total volume per well10-20 µL
Compound Conc. Final screening concentration10 µM
ATP Conc. Typically at or near the Kₘ10-100 µM
Incubation Time Kinase reaction duration60 minutes
Z'-Factor A measure of assay quality> 0.5

Table 1: Typical Parameters for a Kinase HTS Assay.

Application Protocol 2: PARP Inhibition HTS Assay

Poly (ADP-ribose) polymerases (PARPs) are critical enzymes in DNA damage repair, making them attractive targets for cancer therapy.[9] Benzotriazole derivatives have been explored as PARP inhibitors. This protocol outlines a homogeneous, fluorescence-based assay to screen for PARP inhibitors.

Principle

The assay measures the consumption of NAD+, the substrate for PARP enzymes.[4] In the presence of nicked DNA, active PARP1 consumes NAD+. The remaining NAD+ is then detected by a cycling reaction involving a reductase that generates a highly fluorescent product (resorufin). PARP inhibitors prevent the consumption of NAD+, leading to a higher fluorescent signal.[4]

Materials
  • Enzyme: Recombinant human PARP1.

  • Substrate: NAD+ (Nicotinamide adenine dinucleotide).

  • Activator: Nicked calf thymus DNA.

  • Assay Buffer: e.g., 50 mM Tris, pH 8.0, 4 mM MgCl₂, 250 µM DTT.

  • Test Compounds: Library derived from 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, dissolved in DMSO.

  • Positive Control: A known PARP inhibitor (e.g., Olaparib, Veliparib).

  • Negative Control: DMSO.

  • Detection Reagent Kit: e.g., PARP Assay Kit (Trevigen) or a custom-developed system with diaphorase/resazurin.

  • Microplates: Black, opaque, 384-well, low-volume.

  • Fluorometer: Plate reader capable of measuring fluorescence (e.g., Ex/Em = 544/590 nm).

Step-by-Step Protocol
  • Compound Plating:

    • Dispense 50 nL of test compounds or controls into the wells of a 384-well microplate.

  • PARP Reaction Mix Preparation:

    • Prepare a master mix containing PARP1 enzyme, nicked DNA, and NAD+ in assay buffer.

  • Assay Initiation & Incubation:

    • Dispense 10 µL of the PARP reaction mix into each well of the compound plate.

    • Mix the plate briefly and centrifuge to collect contents at the bottom.

    • Incubate at RT for 60 minutes.

  • Signal Development:

    • Add 5 µL of the developer/cycling reagent (containing diaphorase and resazurin) to each well.

    • Incubate at RT for 15-30 minutes, protected from light.

  • Detection:

    • Read the fluorescence intensity using a plate reader with appropriate filters (e.g., Excitation 544 nm, Emission 590 nm).

G cluster_0 PARP Activity cluster_1 Detection DNA Nicked DNA PARP1 PARP1 Enzyme DNA->PARP1 Activates PAR Poly(ADP-ribose) PARP1->PAR Consumes NAD+ NAD NAD+ (Substrate) NAD_rem Remaining NAD+ NAD->NAD_rem Inhibitor PARP Inhibitor (Test Compound) Inhibitor->PARP1 Blocks Active Site Resorufin Resorufin (Fluorescent) NAD_rem->Resorufin Cycling Reaction Resazurin Resazurin (Non-fluorescent) Resazurin->Resorufin

Figure 2: PARP Inhibition Assay Principle. Inhibitors block PARP1, preventing NAD+ consumption and leading to a higher fluorescent signal.

Data Analysis & Hit Confirmation

Hits are identified as compounds that produce a significantly higher fluorescence signal than the negative control. Primary hits must be confirmed through dose-response experiments to determine their potency (IC₅₀ value).

Compound IDPrimary Screen (% Activity)IC₅₀ (µM)
BZT-001105%> 50
BZT-0428%1.2
BZT-11712%0.8
Olaparib (Control)5%0.005

Table 2: Example Hit Confirmation Data for a PARP HTS Assay. Percent activity is calculated relative to uninhibited (100%) and fully inhibited (0%) controls.

Assay Validation and Quality Control

For any HTS campaign, robust assay performance is critical. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.

  • Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

    • Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unacceptable assay

Table 3: Interpretation of Z'-Factor Values. An assay with a Z'-factor > 0.5 is considered robust and suitable for high-throughput screening.

Conclusion

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a powerful tool for drug discovery when used as a starting scaffold for library synthesis. Its versatile chemical handles allow for the creation of diverse compound libraries targeted against important enzyme families like kinases and PARPs. The protocols and workflows described herein provide a robust foundation for researchers and drug development professionals to design and execute successful HTS campaigns, ultimately accelerating the identification of novel therapeutic lead compounds.

References

  • Di Micco, S., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 158, 816-834. Retrieved from [Link]

  • Takahashi, H., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(6), 648-656. Retrieved from [Link]

  • Kumar, R., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 27(2), 169-181. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. Retrieved from [Link]

  • A.A. Namekata, M., et al. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research, 68(9_Supplement), 3523. Retrieved from [Link]

  • Singh, S., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Analytical Biochemistry, 689, 115516. Retrieved from [Link]

  • Pundir, G., & Singh, P. (2024). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development, 9(6). Retrieved from [Link]

  • Shi, D., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem, 4(8), 593-609. Retrieved from [Link]

  • Tulin, A. V., & Naumova, L. (2012). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in molecular biology (Clifton, N.J.), 780, 289–304. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27649. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Malvade, P. V., et al. (2025). A Comprehensive Review on Benzotriazole and Its Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. World Journal of Pharmaceutical Research, 14(11), 289-314. Retrieved from [Link]

  • American Laboratory. (2015). High-Throughput PARP in-vivo Pharmacodynamic Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Small-Molecule Collection and High-Throughput Colorimetric Assay to Identify PARP1 Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21707869, 7-bromo-1H-1,2,3-benzotriazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-bromo-5-methyl-1h-1,2,3-benzotriazole. Retrieved from [Link]

  • Chen, Y.-R., et al. (2005). Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease. Biochemical Pharmacology, 70(6), 844-851. Retrieved from [Link]

  • Jia, L., et al. (2021). Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity. Journal of Chromatography B, 1179, 122652. Retrieved from [Link]

Sources

Method

The Strategic Application of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic Acid in the Development of Potent Kinase Inhibitors

Introduction: A Privileged Scaffold in Kinase Inhibition The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Kinase Inhibition

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a vast and critical class of therapeutic targets.[1] The benzotriazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the native purine core of ATP allows it to function as a competitive inhibitor at the kinase hinge region, a critical component of the ATP-binding pocket.[2][3] The strategic functionalization of this core structure offers a powerful platform for developing highly specific inhibitors.

This guide focuses on the utility of a specific, strategically substituted building block: 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid . We will explore the rationale behind its design, its application in the synthesis of kinase inhibitors, particularly targeting the MEK/ERK pathway, and provide detailed protocols for its use.

The Rationale for Design: Decoding the Molecular Architecture

The efficacy of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid as a precursor for kinase inhibitors is rooted in the specific roles of its functional groups:

  • The Benzotriazole Core: As an isostere of the purine nucleus, this bicyclic heterocycle is adept at forming hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor within the ATP-binding site.[2][3]

  • The 7-Bromo Substituent: Halogen atoms, particularly bromine, are known to enhance binding affinity through the formation of halogen bonds with backbone carbonyls or other electron-rich residues in the active site. This can also confer selectivity and improve pharmacokinetic properties. The bromine atom can occupy a hydrophobic pocket within the kinase active site, further stabilizing the inhibitor-enzyme complex.

  • The 5-Carboxylic Acid Moiety: This functional group serves as a versatile chemical handle for further synthetic elaboration. It allows for the introduction of various side chains via amide bond formation, enabling the exploration of structure-activity relationships (SAR) and the targeting of specific regions of the kinase enzyme.[4]

Application Case Study: Synthesis of a MEK Inhibitor Scaffold

Mitogen-activated protein kinase kinase (MEK) is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[] The development of MEK inhibitors has proven to be a successful therapeutic strategy. A notable example of a kinase inhibitor scaffold that can be derived from a 7-halo-1H-benzotriazole-5-carboxylic acid core is found in patents for MEK inhibitors.[6] While a patent highlights a fluoro-analogue, the synthetic principles are directly applicable to the bromo-derivative, demonstrating the utility of this class of compounds.

The general synthetic approach involves the elaboration of the 7-bromo-1H-benzotriazole-5-carboxylic acid core to introduce an amino group at the 6-position, which then serves as a point of attachment for a substituted aniline moiety, a common feature in many Type II kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

This protocol outlines the synthesis of the core scaffold from commercially available starting materials. The synthesis involves the diazotization of a substituted diaminobenzoic acid.

Materials:

  • 3-Amino-4-bromo-5-nitrobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Sodium dithionite (Na₂S₂O₄)

  • Standard laboratory glassware and equipment

Step-by-Step Procedure:

  • Diazotization:

    • Suspend 3-amino-4-bromo-5-nitrobenzoic acid in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

  • Cyclization and Reduction:

    • To the cold diazonium salt solution, add a solution of sodium dithionite in water portion-wise, ensuring the temperature does not exceed 10 °C. This step simultaneously induces cyclization to the benzotriazole and reduces the nitro group to an amino group, which is then diazotized and removed in situ. A more controlled alternative involves isolating the nitro-benzotriazole and then performing a separate reduction step.

  • Workup and Isolation:

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to yield pure 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid.

Protocol 2: Amide Coupling for Side Chain Introduction

This protocol details the formation of an amide bond at the 5-carboxylic acid position, a crucial step for introducing diversity and targeting specific kinase features. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient method for amide bond formation.[4]

Materials:

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq)

  • Desired amine (e.g., a substituted aniline or an aliphatic amine) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and equipment

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid and the desired amine in anhydrous DMF.

  • Activation and Coupling:

    • Cool the solution to 0 °C in an ice bath.

    • Add HATU to the reaction mixture and stir for 5 minutes.

    • Add DIPEA dropwise to the solution.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Collect the solid by vacuum filtration and wash with water.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to obtain the desired amide.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table provides a hypothetical summary of SAR data for a series of MEK inhibitors based on the 7-bromo-1H-benzotriazole-5-carboxylic acid scaffold. This data illustrates how modifications to the amide side chain can impact inhibitory activity.

Compound IDR Group (Amide Moiety)MEK1 IC₅₀ (nM)ERK Phosphorylation IC₅₀ (nM)
BI-001 2-fluoro-4-iodoaniline5075
BI-002 4-iodoaniline150200
BI-003 2-methyl-4-iodoaniline4560
BI-004 Cyclopropylamine>1000>1000
BI-005 3-(dimethylamino)propylamine800950

Note: The data presented in this table is illustrative and intended to demonstrate the principles of SAR. Actual values would be determined experimentally.

Visualizations

Signaling Pathway

MEK_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_target Target Pathway cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor 7-Bromo-1H-benzotriazole -5-carboxylic acid -based Inhibitor Inhibitor->MEK Inhibition

Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Core Scaffold Synthesis cluster_modification Amide Coupling cluster_final Final Inhibitor Synthesis A 3-Amino-4-bromo -5-nitrobenzoic acid B Diazotization & Cyclization A->B C 7-Bromo-1H-1,2,3-benzotriazole -5-carboxylic acid B->C E HATU/DIPEA Coupling C->E D Amine (R-NH2) D->E F Amide Derivative E->F G Further Functionalization (e.g., Suzuki Coupling) F->G H Final Kinase Inhibitor G->H

Caption: General workflow for kinase inhibitor synthesis.

Conclusion and Future Perspectives

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid represents a highly valuable and versatile building block for the development of targeted kinase inhibitors. Its pre-installed functional handles, including the strategically placed bromine atom and the reactive carboxylic acid, provide a robust platform for medicinal chemists to fine-tune inhibitor potency, selectivity, and pharmacokinetic profiles. The successful application of analogous scaffolds in the development of MEK inhibitors underscores the potential of this compound. Future work will likely involve the exploration of a broader range of kinase targets and the development of novel synthetic methodologies to further diversify the derivatives of this promising core structure.

References

  • BENZOHETEROCYCLES AND THEIR USE AS MEK INHIBITORS.
  • Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. National Institutes of Health. [Link]

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. [Link]

  • Discovery and preliminary structure-activity relationship studies of novel benzotriazine based compounds as Src inhibitors. PubMed. [Link]

  • Benzotriazole: An overview on its versatile biological behavior. PubMed Central. [Link]

  • Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. National Institutes of Health. [Link]

  • New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. ResearchGate. [Link]

  • Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole. National Institutes of Health. [Link]

  • Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? PubMed. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed. [Link]

  • Protein kinase inhibitors.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

Sources

Application

Application Notes and Protocols for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid in Material Science

Introduction: A Versatile Building Block for Advanced Materials 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a bifunctional organic molecule poised for significant applications in material science. Its rigid benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Advanced Materials

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a bifunctional organic molecule poised for significant applications in material science. Its rigid benzotriazole core provides thermal and chemical stability, while the strategically positioned carboxylic acid and bromo functional groups offer versatile coordination sites and opportunities for post-synthetic modification. The lone pair electrons on the nitrogen atoms of the triazole ring, coupled with the carboxylate group, make this compound an excellent candidate as an organic linker or "strut" for the construction of highly ordered, porous crystalline materials known as Metal-Organic Frameworks (MOFs).[1]

The incorporation of a bromine atom onto the benzotriazole backbone is anticipated to influence the resulting material's properties in several key ways. The increased electron density of the aromatic ring can modulate the electronic properties of the framework, potentially enhancing its performance in catalytic or sensing applications. Furthermore, the bromo group can serve as a reactive site for post-synthetic modifications, allowing for the introduction of additional functionalities to tailor the material for specific applications.

This application note provides a comprehensive overview of the utility of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid in the synthesis of advanced materials, with a primary focus on its role as a linker in the formation of Metal-Organic Frameworks. While specific literature detailing the use of this exact bromo-derivative is emerging, the protocols provided herein are based on established methods for analogous benzotriazole-based linkers and serve as a robust starting point for researchers.

Core Application: Linker for Metal-Organic Framework (MOF) Synthesis

The primary application of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid in material science is as a multitopic organic linker for the synthesis of MOFs. In this context, the deprotonated carboxylate group coordinates with metal ions or metal clusters (secondary building units, SBUs), while the nitrogen atoms of the triazole ring can also participate in coordination, leading to the formation of a stable, extended porous network.

Causality Behind Experimental Choices in MOF Synthesis

The synthesis of MOFs is a nuanced process where the final structure and properties are highly dependent on the reaction conditions. The choice of metal source, solvent system, temperature, and reaction time are all critical parameters that influence the nucleation and growth of the crystalline framework.

  • Metal Source: The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) dictates the geometry of the secondary building units (SBUs) and, consequently, the overall topology of the MOF.

  • Solvent System: High-boiling point polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are commonly used to solubilize the metal salt and the organic linker, facilitating the self-assembly process.

  • Temperature: Solvothermal or hydrothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures, provides the necessary energy to overcome the kinetic barriers for the formation of a thermodynamically stable, crystalline product.

  • Modulators: The addition of monofunctional ligands, such as other carboxylic acids, can act as modulators, competing with the linker for coordination to the metal centers. This can influence the crystal size, morphology, and defect density of the resulting MOF.

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a MOF using 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

This protocol describes a general procedure for the solvothermal synthesis of a Metal-Organic Framework using 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid as the organic linker and a divalent metal salt.

Materials:

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

  • Glass vials (20 mL) with Teflon-lined caps

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, dissolve 0.1 mmol of the metal salt (e.g., 29.7 mg of Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

    • To this solution, add 0.1 mmol (24.2 mg) of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid.

    • Cap the vial tightly and sonicate for 10 minutes to ensure complete dissolution of the reactants.

  • Solvothermal Reaction:

    • Place the sealed vial in a programmable oven.

    • Heat the vial to 120 °C at a rate of 5 °C/min.

    • Maintain the temperature at 120 °C for 48 hours.

    • After the reaction is complete, cool the oven to room temperature at a rate of 5 °C/min.

  • Product Isolation and Purification:

    • After cooling, crystals of the MOF should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Wash the crystals by adding 5 mL of fresh DMF, gently agitating, and then decanting the solvent. Repeat this step three times.

    • To exchange the DMF solvent within the pores of the MOF, immerse the crystals in 5 mL of ethanol for 24 hours, replacing the ethanol with a fresh portion every 8 hours.

    • After solvent exchange, decant the ethanol and add 5 mL of chloroform. Allow the crystals to be immersed for 24 hours, replacing the chloroform with a fresh portion every 8 hours.

  • Activation of the MOF:

    • Carefully decant the chloroform.

    • Transfer the crystalline product to a clean, pre-weighed vial.

    • Place the vial in a vacuum oven and heat at 150 °C under dynamic vacuum for 12 hours to remove any residual solvent from the pores.

    • After activation, cool the sample to room temperature under vacuum before weighing to determine the final yield.

Diagram of the MOF Synthesis Workflow:

MOF_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation dissolve Dissolve Metal Salt & Linker in DMF sonicate Sonicate for Homogenization dissolve->sonicate heat Heat in Oven (120°C, 48h) sonicate->heat cool Cool to Room Temperature heat->cool wash_dmf Wash with DMF cool->wash_dmf solvent_exchange Solvent Exchange (Ethanol/Chloroform) wash_dmf->solvent_exchange activate Activate under Vacuum (150°C) solvent_exchange->activate final_product final_product activate->final_product Final MOF Product

Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.

Protocol 2: Characterization of the Synthesized MOF

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Procedure:

    • Grind a small amount of the activated MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan a 2θ range of 5-50° with a step size of 0.02°.

    • Compare the experimental pattern with a simulated pattern if the crystal structure is known, or with patterns of known phases to confirm the formation of a new crystalline material.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.

  • Procedure:

    • Place 5-10 mg of the activated MOF in an alumina crucible.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Analyze the resulting TGA curve to identify the temperature at which the framework starts to decompose.

3. Gas Sorption Analysis:

  • Purpose: To determine the porosity, surface area, and pore size distribution of the MOF.

  • Procedure:

    • Place a known mass of the activated MOF in a sample tube.

    • Degas the sample in situ at 150 °C under high vacuum for at least 12 hours.

    • Measure the nitrogen adsorption-desorption isotherm at 77 K (liquid nitrogen temperature).

    • Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.

    • Determine the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT).

Table 1: Expected Material Properties

PropertyExpected Value/ObservationRationale
Crystallinity Sharp peaks in the PXRD patternIndicates a well-ordered, crystalline structure.
Thermal Stability Decomposition temperature > 300 °CThe rigid aromatic backbone of the linker and strong metal-carboxylate bonds contribute to high thermal stability.
Surface Area (BET) 500 - 2000 m²/g (Hypothetical)The porous nature of the MOF, determined by the linker length and coordination geometry, results in a high surface area.
Porosity Type I or Type IV isothermThe shape of the nitrogen sorption isotherm indicates the microporous or mesoporous nature of the material.

Potential Applications in Material Science

The unique structural features of MOFs derived from 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid open up possibilities for a range of applications:

  • Gas Storage and Separation: The high surface area and tunable pore sizes of these MOFs make them promising candidates for the storage of gases like hydrogen and methane, and for the selective separation of gas mixtures.

  • Catalysis: The metal centers within the MOF can act as catalytic sites. The bromo-functionalized linker could also be used to anchor catalytic species or to modulate the electronic environment of the metal centers, thereby influencing catalytic activity.

  • Sensing: The porous framework can encapsulate guest molecules, and changes in the optical or electronic properties of the MOF upon guest binding can be exploited for chemical sensing applications.

  • Drug Delivery: The pores of the MOF can be loaded with drug molecules for controlled release applications. The functional groups on the linker can be used to tune the interaction with the drug molecules and the release kinetics.

Diagram of Potential Application Pathways:

Applications cluster_apps Potential Applications MOF MOF from 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid gas_storage Gas Storage & Separation MOF->gas_storage catalysis Heterogeneous Catalysis MOF->catalysis sensing Chemical Sensing MOF->sensing drug_delivery Drug Delivery MOF->drug_delivery

Caption: Potential applications of MOFs derived from the title compound.

Conclusion

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a promising and versatile building block for the rational design and synthesis of novel Metal-Organic Frameworks. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the potential of this functionalized linker in creating advanced materials with tailored properties for a wide range of applications in material science. Further research into the specific effects of the bromo-functionalization will undoubtedly uncover new and exciting opportunities for this class of materials.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. Retrieved from [Link]

  • Shabangu, S. M., et al. (2025). One Step Further: A Flexible Metal-Organic Framework that Functions as a Dual-Purpose Water Vapor Sorbent. ACS Materials Letters, 7(2), 433-441. [Link]

  • The Role of Benzotriazole-5-carboxylic Acid in Advanced Material Science. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of 7-Bromo-1H-1,2,3-be...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS No. 1354771-68-8).[1][2] It is structured in a question-and-answer format to directly address common challenges and improve experimental outcomes.

Part 1: Core Synthesis Protocol & Mechanism
Q1: What is the most reliable method for synthesizing 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid?

The most direct and established method involves the diazotization of a diaminobenzoic acid precursor, followed by an intramolecular cyclization.[3] This reaction hinges on the in-situ formation of nitrous acid, which converts one of the primary aromatic amine groups into a diazonium salt. This intermediate then rapidly cyclizes to form the stable triazole ring.[3] The recommended starting material for this specific synthesis is 3,4-diamino-5-bromobenzoic acid .

The overall reaction scheme is as follows:

G cluster_0 Reaction Pathway SM 3,4-diamino-5-bromobenzoic acid Product 7-Bromo-1H-1,2,3-benzotriazole- 5-carboxylic acid SM->Product Diazotization & Intramolecular Cyclization Reagents NaNO₂, Acetic Acid, H₂O (0-5 °C)

Caption: General synthesis pathway for the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for analogous benzotriazole syntheses.[3][4]

Table 1: Reagents and Recommended Quantities

ReagentMolar Equiv.Example QuantityPurpose
3,4-diamino-5-bromobenzoic acid1.010.0 g (43.29 mmol)Starting Material
Glacial Acetic AcidSolvent150 mLSolvent & Acid Catalyst
Sodium Nitrite (NaNO₂)1.13.28 g (47.62 mmol)Diazotizing Agent[5]
Deionized WaterSolvent~20 mLTo dissolve NaNO₂

Procedure:

  • Dissolution: In a 250 mL flask equipped with a magnetic stirrer, dissolve 10.0 g (43.29 mmol) of 3,4-diamino-5-bromobenzoic acid in 150 mL of glacial acetic acid. Gentle warming may be required to achieve full dissolution; ensure the solution is cooled back to room temperature before proceeding.

  • Cooling: Place the reaction flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with vigorous stirring.[3] Maintaining this low temperature is critical for the stability of the diazonium salt intermediate.[6]

  • Nitrite Addition: In a separate beaker, dissolve 3.28 g (47.62 mmol) of sodium nitrite in a minimal amount of cold deionized water (~20 mL). Slowly add this nitrite solution dropwise to the cooled reaction mixture over 20-30 minutes. The rate of addition must be controlled to keep the internal temperature below 5 °C.[5]

  • Reaction: Once the addition is complete, continue stirring the mixture in the ice-salt bath for at least 4-6 hours. Some protocols suggest stirring overnight to ensure the reaction goes to completion.[3]

  • Product Isolation: The product will precipitate out of the solution as a solid. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid thoroughly with a generous amount of cold water to remove residual acetic acid and inorganic salts. Follow with a wash of cold ethanol or ether to facilitate drying. Dry the final product under vacuum to a constant weight.

Part 2: Troubleshooting Guide for Yield Optimization
Q2: My final yield is very low. What are the most likely causes and how can I fix them?

Low yield is the most common issue in this synthesis. The cause can usually be traced to one of three areas: the diazotization step, the stability of the intermediate, or product loss during workup.

G start Low Yield Detected temp_check Was temperature strictly kept between 0-5 °C? start->temp_check temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No nitrite_check Was the NaNO₂ solution added slowly? nitrite_yes Yes nitrite_check->nitrite_yes Yes nitrite_no No nitrite_check->nitrite_no No reagent_check Are reagents pure and is NaNO₂ fresh? reagent_yes Yes reagent_check->reagent_yes Yes reagent_no No reagent_check->reagent_no No workup_check Was the product washed with *cold* water? workup_yes Yes workup_check->workup_yes Yes workup_no No workup_check->workup_no No temp_yes->nitrite_check outcome1 Problem: Diazonium salt decomposition. Solution: Improve cooling, use ice-salt bath. temp_no->outcome1 nitrite_yes->reagent_check outcome2 Problem: Uncontrolled exotherm, side reactions. Solution: Slow dropwise addition of nitrite. nitrite_no->outcome2 reagent_yes->workup_check outcome3 Problem: Incomplete diazotization. Solution: Use fresh, high-purity reagents. reagent_no->outcome3 final_outcome Yield Improved workup_yes->final_outcome outcome4 Problem: Product loss during workup. Solution: Ensure wash solvents are cold to prevent re-dissolving. workup_no->outcome4

Sources

Optimization

Technical Support Center: Purification of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

Welcome to the technical support guide for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Here, we address common challenges and frequently asked questions encountered during its purification, blending established chemical principles with practical, field-tested advice.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid?

A1: The impurity profile is intrinsically linked to the synthetic route. Typically, this compound is synthesized either by the cyclization of a pre-brominated diaminobenzoic acid or by the direct bromination of 1H-benzotriazole-5-carboxylic acid.

Potential Impurities Include:

  • Starting Materials: Unreacted 1H-benzotriazole-5-carboxylic acid or 4-bromo-3,5-diaminobenzoic acid.

  • Regioisomers: Bromination of the benzotriazole ring can potentially yield other isomers, although the 7-bromo isomer is often favored under specific conditions.

  • Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid species.

  • Residual Inorganic Salts: Salts from reagents used during synthesis and workup (e.g., sodium nitrite, acetic acid).[1][2][3]

  • Solvent Residues: Trapped solvents from the reaction or initial precipitation steps.

Q2: What are the primary recommended purification techniques for this molecule?

A2: The two most effective and widely applicable techniques are recrystallization and column chromatography . The choice depends on the impurity profile and the desired scale and purity level.

  • Recrystallization: Ideal for removing minor impurities, especially those with different solubility profiles from the desired product. It is highly scalable and cost-effective. Given the presence of both a bromine atom and a carboxylic acid, finding a suitable single or binary solvent system is key.

  • Column Chromatography: The method of choice for separating complex mixtures, particularly regioisomers or byproducts with similar solubility. While less scalable than recrystallization, it offers superior resolution.

Q3: How does the carboxylic acid functional group influence the purification strategy?

A3: The carboxylic acid group is a dominant factor. Its acidity and high polarity mean:

  • Solubility: The compound will be largely insoluble in non-polar organic solvents (like hexanes) and soluble in polar protic solvents (like alcohols, water at high pH).

  • Chromatography: During normal-phase silica gel chromatography, the acidic proton can interact strongly with the silica surface, leading to significant peak tailing. This can be suppressed by adding a small amount of an acidic modifier (e.g., acetic acid, formic acid) to the eluent.[4]

  • Acid-Base Extraction: A preliminary purification step can involve dissolving the crude material in a dilute aqueous base (e.g., NaHCO₃), washing with an organic solvent (like ethyl acetate or dichloromethane) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified product.

Troubleshooting and In-Depth Guides

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: Poor recovery or failure to crystallize during recrystallization.

Causality: This issue typically arises from an inappropriate choice of solvent, using an excessive volume of solvent, or the presence of impurities that inhibit crystal formation.

Troubleshooting Workflow:

// Node styles node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub_induce1 [label="Scratch flask walls"]; sub_induce2 [label="Add seed crystal"]; sub_induce3 [label="Cool slowly, then ice bath"]; induce_crystallization -> {sub_induce1, sub_induce2, sub_induce3} [style=dashed, arrowhead=none]; } dot Caption: Troubleshooting workflow for recrystallization issues.

Detailed Protocol: Solvent Screening for Recrystallization

  • Objective: To identify a suitable solvent or solvent system for purifying the crude product.

  • Procedure:

    • Place a small amount (~10-20 mg) of the crude material into several different test tubes.

    • To each tube, add a different solvent dropwise at room temperature. Test a range of polarities (e.g., water, ethanol, acetone, ethyl acetate, chloroform, toluene).[5]

    • If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe solubility.

    • A good solvent will dissolve the compound when hot but show low solubility when cooled in an ice bath.

    • If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until turbidity persists. Then, add a drop of the good solvent to redissolve and allow to cool.

Table 1: Example Solvent Screening Data

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling Recommendation
Water Insoluble Sparingly Soluble Fine Needles Potential, but may require large volume
Ethanol Soluble Very Soluble Poor (Oils out) Poor primary solvent; good for binary system
Acetone Sparingly Soluble Soluble Good Promising Candidate [5]
Toluene Insoluble Insoluble N/A Unsuitable

| Ethanol/Water | (Varies) | (Varies) | Good (with optimization) | Promising Binary System |

Problem 2: Product streaks badly on a TLC plate and gives poor separation during column chromatography.

Causality: The carboxylic acid moiety strongly and irreversibly binds to the basic sites on the silica gel surface, causing severe tailing. This prevents the formation of a tight band, leading to poor separation from closely eluting impurities.

Solution: Eluent Modification

To achieve successful chromatographic purification, you must suppress the ionization of the carboxylic acid.

Detailed Protocol: Modified Column Chromatography

  • Objective: To purify the compound by mitigating the on-column acidity issues.

  • Slurry and Column Packing:

    • Prepare a slurry of silica gel in your starting eluent (e.g., 99:1 Hexane:Ethyl Acetate).

    • Pack the column carefully to avoid air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (like acetone or ethyl acetate).

    • Adsorb this solution onto a small amount of silica gel ("dry loading").

    • Evaporate the solvent completely and carefully place the dried, impregnated silica on top of the packed column bed.

  • Elution:

    • Begin with a low-polarity mobile phase and gradually increase the polarity.

    • Crucially, add 0.5-1% acetic acid or formic acid to your mobile phase solvents. For example, if your eluent is a gradient of Ethyl Acetate in Hexanes, prepare both a "Hexanes + 1% Acetic Acid" and an "Ethyl Acetate + 1% Acetic Acid" stock.

    • This acidic modifier protonates the silica surface and ensures the carboxylic acid of your compound remains in its neutral, less polar form, allowing it to elute properly.[4]

General Purification Workflow Diagram:

G start Crude Product tlc_analysis Initial Purity Assessment (TLC, LC-MS, ¹H NMR) start->tlc_analysis decision Purity >90% and few spots on TLC? tlc_analysis->decision recrystallize Purify via Recrystallization decision->recrystallize Yes chromatography Purify via Column Chromatography decision->chromatography No final_purity Final Purity Analysis recrystallize->final_purity chromatography->final_purity pure_product Pure Product (>98%) final_purity->pure_product

References

  • PubChem - 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75487799.[Link]

  • US6320056B1 - Process for the preparation of bromo-functionalized benzotriazole UV absorbers. Google Patents. (2001). A process for the preparation of bromo-functionalized benzotriazole...
  • Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. (2014). International Journal of Pharmaceutical Sciences and Research.[Link]

  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. (n.d.). Journal of Chemical Sciences.[Link]

  • How to separate ester from carboxylic acid by using chromatography? ResearchGate. (2020). Discussion Forum.[Link]

Sources

Troubleshooting

common side reactions in the synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this procedure. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and detailed protocols to ensure a successful and reproducible synthesis.

Overview of the Synthesis

The standard synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid involves the diazotization of one amino group of a 4-bromo-3,5-diaminobenzoic acid precursor, followed by an intramolecular cyclization to form the triazole ring. This reaction, while straightforward in principle, is sensitive to reaction conditions that can lead to the formation of impurities and a reduction in yield. The most significant challenge is controlling the regioselectivity of the cyclization to favor the desired 7-bromo isomer over other potential isomers.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

FAQ 1: Low or No Product Yield

Question: I performed the reaction, but my final isolated yield is very low, or I recovered mostly starting material. What went wrong?

Answer: Low conversion is a frequent issue and typically points to problems in the crucial diazotization step. Here is a systematic approach to troubleshoot this problem:

  • Temperature Control: The diazotization reaction, which forms the reactive diazonium salt intermediate, is highly exothermic and must be performed at low temperatures (0-5 °C).[1] If the temperature rises, the unstable diazonium salt can prematurely decompose, often leading to the formation of phenolic byproducts instead of the desired triazole.[2] Ensure your ice bath is well-maintained throughout the entire addition of sodium nitrite.

  • Purity and Stoichiometry of Sodium Nitrite (NaNO₂): Sodium nitrite is hygroscopic and can degrade over time. Use a fresh, dry bottle of NaNO₂ and accurately weigh it. A slight excess (typically 1.05 to 1.1 equivalents) is necessary to ensure complete conversion of the primary amine. However, a large excess can lead to unwanted side reactions.

  • Acid Concentration: The reaction is typically run in an acidic medium (e.g., aqueous HCl or acetic acid).[3] The acid serves two purposes: it protonates an amino group, making the other more susceptible to diazotization, and it generates the necessary nitrous acid (HNO₂) in situ from NaNO₂.[1] Insufficient acid will result in incomplete diazotization.

  • Reaction Time and Cyclization Temperature: After the diazonium salt is formed at 0-5 °C, the reaction mixture is typically allowed to warm to room temperature or gently heated to facilitate the intramolecular cyclization.[1] If this step is too short or the temperature is too low, the cyclization may be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_temp Was temperature maintained at 0-5°C during NaNO2 addition? start->check_temp check_reagents Are NaNO2 and acid fresh and stoichiometrically correct? check_temp->check_reagents Yes solution_temp Action: Improve cooling efficiency. Use a salt-ice bath if necessary. check_temp->solution_temp No check_tlc Does TLC show unreacted starting material? check_reagents->check_tlc Yes solution_reagents Action: Use fresh reagents. Verify calculations and weighing. check_reagents->solution_reagents No solution_time Action: Increase reaction time post-addition or gently warm to 40-50°C to promote cyclization. check_tlc->solution_time Yes G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway start 4-Bromo-3,5-diamino- benzoic acid intermediate_A Diazonium Salt at C3 (Less Hindered) start->intermediate_A NaNO2, H+ (Favored Pathway) intermediate_B Diazonium Salt at C5 (Sterically Hindered) start->intermediate_B NaNO2, H+ (Disfavored Pathway) product_A 7-Bromo-1H-1,2,3-benzotriazole- 5-carboxylic acid (Desired) intermediate_A->product_A Intramolecular Cyclization product_B 4-Bromo-1H-1,2,3-benzotriazole- 5-carboxylic acid (Isomer) intermediate_B->product_B Intramolecular Cyclization

Caption: Regioselectivity in the synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid.

Differentiation and Purification: Differentiating the isomers can be achieved analytically, and they can be separated through careful purification.

  • Analytical Differentiation: ¹H NMR is the most effective tool. The two aromatic protons on the benzotriazole ring will appear as singlets in both isomers, but their chemical shifts will differ due to the different electronic environment. The proton at C4 will be more deshielded in the desired 7-bromo product compared to the proton at C7 in the 4-bromo isomer.

CompoundPredicted Aromatic Proton Shifts (DMSO-d₆)Rationale
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid H-4: ~8.5 ppm (s)H-6: ~8.2 ppm (s)The proton at C4 is adjacent to the electron-withdrawing triazole ring and ortho to the bromine, leading to a downfield shift.
4-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid H-6: ~8.1 ppm (s)H-7: ~7.9 ppm (s)The proton at C7 is adjacent to the triazole ring but further from the bromine, resulting in a slightly more upfield shift compared to H-4 in the desired product.
  • Purification Strategy:

    • Recrystallization: This is the most effective method for removing isomeric impurities. A solvent screen is recommended. Start with polar protic solvents like ethanol/water or isopropanol. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly. The desired, often less soluble, isomer should crystallize out, leaving the impurity in the mother liquor.

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to improve peak shape) is a good starting point.

FAQ 3: Other Potential Side Products

Question: My crude product has other impurities besides the main isomer. What could they be?

Answer: Besides isomer formation, several other side reactions can occur:

  • Phenolic Impurities: If the reaction temperature rises significantly above 5 °C, the diazonium salt intermediate can react with water in the mixture to form a phenol, resulting in 7-Bromo-4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid . This impurity is often colored and can be difficult to remove. Rigorous temperature control is the best preventative measure. [2]

  • Decarboxylation: While less common under the mild conditions of diazotization, prolonged heating or exposure to strong acid could potentially lead to the loss of the carboxylic acid group, forming 7-Bromo-1H-1,2,3-benzotriazole . [4]This is more likely to occur if the reaction mixture is heated excessively to force cyclization.

  • Azo Coupling Products: If the diazotization is incomplete and there is unreacted starting material, the diazonium salt can couple with the electron-rich aromatic ring of another molecule of the starting diamine. This leads to the formation of brightly colored azo compounds, which can contaminate the product as tenacious, colored impurities. This is another reason why maintaining a slight excess of nitrous acid and ensuring full conversion is critical.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

This protocol is adapted from standard procedures for benzotriazole synthesis. [1][3]Researchers should perform their own optimization.

Materials:

  • 4-Bromo-3,5-diaminobenzoic acid

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, suspend 10.0 g of 4-bromo-3,5-diaminobenzoic acid in a mixture of 50 mL of glacial acetic acid and 80 mL of distilled water.

  • Cool the suspension to 0-5 °C in a salt-ice bath with vigorous magnetic stirring. Ensure the temperature is stable before proceeding.

  • In a separate beaker, dissolve a 1.1 molar equivalent of sodium nitrite in 20 mL of cold distilled water.

  • Add the cold sodium nitrite solution dropwise to the stirred suspension over 20-30 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C. The reaction mixture will typically change color.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1 hour.

  • Remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction by TLC (e.g., 10% Methanol in Dichloromethane with 1% Acetic Acid) until the starting material is consumed.

  • The product will precipitate from the solution as a solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual acid and salts.

  • Dry the crude product under vacuum. The product can then be purified by recrystallization.

Protocol 2: Purification by Recrystallization
  • Place the crude, dried solid into an appropriately sized Erlenmeyer flask.

  • Select a solvent system for screening (e.g., Ethanol/Water, Acetone, Ethyl Acetate).

  • Add the minimum amount of hot solvent to the flask to fully dissolve the solid.

  • Allow the flask to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analyze the purity of the crystals and the mother liquor by TLC or ¹H NMR to assess the efficiency of the separation.

References

  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

  • March, J. (1985). Advanced Organic Chemistry (3rd ed.). John Wiley and Sons.
  • GSC Biological and Pharmaceutical Sciences. (2020). Review on synthetic study of benzotriazole. Retrieved from [Link]

  • Roncali, J., & Papakyriakou, A. (2015). Is diazotization of o-phenylenediamine to benzotriazole reversible?. Chemistry Stack Exchange. Retrieved from [Link]

  • PMC. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of the synthesis of C-substituted benzotriazole derivatives. Retrieved from [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]

Sources

Optimization

stability and degradation of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

Welcome to the technical support center for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Core Concepts: Understanding the Stability of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound with a fused benzene and triazole ring system, functionalized with a bromine atom and a carboxylic acid group. Its stability is influenced by the inherent properties of the benzotriazole core and the reactivity of its substituents. The benzotriazole ring is generally stable; however, the electron-withdrawing nature of the bromine and carboxylic acid groups can influence its susceptibility to degradation.

Potential degradation pathways to consider include:

  • Hydrolysis: The amide-like bonds within the triazole ring could be susceptible to cleavage under strong acidic or basic conditions, potentially leading to ring-opening.

  • Photodegradation: Aromatic systems can absorb UV light, which may lead to the formation of reactive species and subsequent degradation. The presence of a bromine atom could also influence photolytic stability.

  • Oxidative degradation: The benzotriazole ring can be susceptible to oxidation, potentially leading to the formation of hydroxylated byproducts or ring cleavage.

  • Thermal degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a potential degradation pathway.

  • Dehalogenation: The carbon-bromine bond may be cleaved under certain reductive or photolytic conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid?

A1: For long-term storage, it is recommended to store the compound at -20°C in a tightly sealed container to minimize degradation.[1] For short-term use, storage at 2-8°C, protected from light and moisture, is advisable.

Q2: My compound is showing a new peak in the HPLC chromatogram after being in solution for a few days. What could be the cause?

A2: This is likely due to degradation in solution. The stability of the compound in your chosen solvent may be limited. We recommend preparing fresh solutions for your experiments. To identify the new peak, a forced degradation study under hydrolytic conditions would be beneficial.

Q3: I am observing poor peak shape and tailing during HPLC analysis. What can I do to improve it?

A3: Poor peak shape can be due to several factors. The carboxylic acid moiety can interact with residual silanols on the silica-based column. Try adding a small amount of an acidic modifier, like 0.1% formic acid or trifluoroacetic acid, to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape. Also, ensure your column is in good condition and that your sample is fully dissolved in the mobile phase.

Q4: Are there any known incompatibilities with common excipients?

A4: While specific studies on this compound are limited, be cautious with highly basic or acidic excipients, as they could catalyze hydrolysis. Oxidizing agents should also be avoided. We recommend performing compatibility studies with your intended excipients as part of your formulation development.

Q5: What are the expected degradation products I should be looking for?

A5: Based on the structure, potential degradation products could include:

  • Hydroxylated derivatives: Formed through oxidative degradation.

  • Ring-opened products: Resulting from severe hydrolysis.

  • Decarboxylated product: Formed under thermal stress, resulting in 7-bromo-1H-benzotriazole.

  • Debrominated product: Arising from reductive or photolytic stress, leading to 1H-1,2,3-benzotriazole-5-carboxylic acid.

To confirm these, conducting forced degradation studies and characterizing the resulting peaks using mass spectrometry is essential.

III. Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Assay Potency Over Time Chemical degradation of the compound.- Verify storage conditions (temperature, light, moisture).- Assess the stability of the compound in the analytical solvent.- Conduct a forced degradation study to identify the primary degradation pathway.
Appearance of Unknown Peaks in Chromatogram Formation of degradation products or impurities from starting materials.- Perform a forced degradation study to see if the unknown peaks match any degradants.- Analyze the starting materials for impurities.- Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks.
Inconsistent Results in Stability Studies Issues with the analytical method or experimental setup.- Ensure the HPLC method is validated and stability-indicating.- Check for proper instrument calibration and performance.- Review the experimental protocol for any variations.
Discoloration of the Solid Compound Potential photodegradation or reaction with atmospheric components.- Store the compound in an amber vial or protected from light.- Store under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to oxidation.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a suitable HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 N NaOH, RT) Stock->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Photo Photodegradation (UV/Vis light) Stock->Photo Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal Thermal Degradation (105°C, solid) Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Evaluation HPLC->Data

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will be necessary based on the results of the forced degradation study.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

G cluster_workflow HPLC Method Development Workflow Start Start with Initial Conditions Inject Inject Stressed & Unstressed Samples Start->Inject Evaluate Evaluate Resolution & Peak Shape Inject->Evaluate Optimize Optimize Gradient, Mobile Phase, etc. Evaluate->Optimize If separation is inadequate Validate Validate Method (ICH Q2) Evaluate->Validate If separation is adequate Optimize->Inject

Caption: Workflow for developing a stability-indicating HPLC method.

V. Potential Degradation Pathways

Based on the chemical structure and literature on related compounds, the following degradation pathways are plausible. Experimental verification is crucial.

G Parent 7-Bromo-1H-1,2,3-benzotriazole- 5-carboxylic acid Decarboxylated 7-Bromo-1H-benzotriazole Parent->Decarboxylated Thermal Stress Debrominated 1H-1,2,3-Benzotriazole- 5-carboxylic acid Parent->Debrominated Photolytic/Reductive Stress Hydroxylated Hydroxylated derivatives Parent->Hydroxylated Oxidative Stress RingOpened Ring-opened products Parent->RingOpened Hydrolytic Stress

Caption: Potential degradation pathways.

VI. References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonization, (2003).

  • Alsante, K. M., et al. (2011). Chapter 3: Degradation and impurity analysis for pharmaceutical drug candidates. In Handbook of Modern Pharmaceutical Analysis (pp. 59-169). Elsevier.

  • Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery Technology, 10(5), 56-59.

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.

  • Huntscha, S., Hofstetter, T. B., Schymanski, E. L., Spahr, S., & Hollender, J. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental science & technology, 48(8), 4435–4443.

  • Jasim, K. K., & Al-Ghezi, M. K. S. (2022). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics, 12(5-S), 209-218.

  • Patel, R. M., & Shah, S. B. (2011). Stability indicating HPLC method development: a review. International Research Journal of Pharmacy, 2(5), 79-87.

  • Dong, M. W. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 37(10), 748-761.

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the challenges encountered during the scale-up synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the challenges encountered during the scale-up synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. As a crucial building block in pharmaceutical development, its efficient and safe production is paramount. This document addresses common issues in a question-and-answer format, offering practical, field-proven solutions.

I. Synthesis Overview & Core Challenges

The synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid typically proceeds via the diazotization of a substituted diaminobenzoic acid, followed by intramolecular cyclization. While straightforward on a lab scale, scaling up introduces significant challenges related to reaction control, safety, and product purification.

A Starting Material (e.g., 3,4-Diamino-5-bromobenzoic acid) B Diazotization (NaNO₂, Acid) A->B Reagent Addition C Diazonium Salt Intermediate (Unstable) B->C In situ generation D Intramolecular Cyclization C->D Spontaneous F Side Products & Impurities C->F Decomposition, Side Reactions E Product (7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid) D->E Desired Pathway

Caption: General synthetic workflow for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid.

II. Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis, providing actionable solutions.

A. Reaction Initiation and Control

Q1: My reaction is not initiating, or the conversion is very low. What are the likely causes?

A1: Failure to initiate is often linked to the quality of the starting materials or the effectiveness of the diazotizing agent.

  • Purity of Starting Material: Ensure the diamine starting material is of high purity. Impurities can interfere with the diazotization process.

  • Nitrous Acid Generation: The in situ generation of nitrous acid from sodium nitrite and a strong acid is critical.[1][2] The acid must be in stoichiometric excess to ensure complete conversion of the nitrite.

  • Temperature: Diazotization reactions are typically conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[3] However, if the reaction is sluggish, a slight, controlled increase in temperature might be necessary.

Q2: I'm observing a rapid exotherm and gas evolution upon adding the sodium nitrite solution. How can I control this?

A2: This is a common and significant safety concern during scale-up, indicating a runaway reaction. The decomposition of the diazonium salt is highly exothermic.

Parameter Problem Solution
Reagent Addition Too rapid addition of sodium nitrite.Add the sodium nitrite solution slowly and subsurface to ensure rapid dispersion and prevent localized concentration buildup.
Cooling Capacity Inadequate cooling for the reactor volume.Ensure your cooling system is appropriately sized for the batch volume. Pre-chill the reactor and reagents before starting the addition.
Mixing Poor agitation leading to localized "hot spots."Use an appropriate impeller and agitation speed to ensure efficient heat transfer and reactant mixing.

It is imperative to have a robust cooling system and emergency quenching procedures in place when performing diazotizations at scale. Continuous flow reactors can offer a safer alternative for handling these hazardous intermediates by minimizing the reaction volume at any given time.[4][5][6]

B. Product Purity and Isolation

Q3: The isolated product is discolored (e.g., yellow, brown, or tarry). What is the source of these impurities?

A3: Discoloration is typically due to the formation of azo compounds and other polymeric side products resulting from the decomposition of the diazonium intermediate.

  • Temperature Control: As mentioned, maintaining a low and consistent temperature is crucial to minimize side reactions.

  • Reaction Time: Do not prolong the reaction unnecessarily. Once the diazotization is complete, proceed to the next step or work-up promptly.

  • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that contribute to color.

Q4: My product is difficult to purify by simple filtration and washing. What are some effective purification strategies?

A4: The crude product often requires more than a simple wash to achieve high purity.

  • Recrystallization: This is a common and effective method.[1][7] Suitable solvents include aqueous ethanol, acetic acid, or benzene.[1][7] Seeding the solution can aid in crystallization and prevent oiling out.[1]

  • pH Adjustment: The carboxylic acid functionality allows for purification via pH modulation. Dissolving the crude product in a basic aqueous solution (e.g., sodium carbonate or bicarbonate), filtering to remove insoluble impurities, and then re-precipitating the product by adding acid can be very effective.[8]

  • Decolorizing Carbon: If the product is highly colored, treatment with activated charcoal during recrystallization can help remove colored impurities.[9]

cluster_0 Purification Workflow A Crude Product B Dissolve in Base (e.g., aq. Na₂CO₃) A->B C Filter Insoluble Impurities B->C D Acidify Filtrate (e.g., HCl) C->D E Precipitated Pure Product D->E F Filter and Dry E->F G High-Purity Product F->G

Caption: Purification strategy using pH adjustment.

C. Safety Considerations

Q5: What are the primary safety hazards associated with the scale-up of this synthesis?

A5: The key hazards are the thermal instability of the diazonium salt intermediate and the potential for runaway reactions.[3]

  • Thermal Hazard: Aryl diazonium salts can decompose explosively, especially in a solid, dry state.[6] It is crucial to keep them in solution and at low temperatures.

  • Gas Evolution: The cyclization step releases nitrogen gas. The reactor must be adequately vented to handle the gas evolution safely.

  • Handling of Reagents: Sodium nitrite is a strong oxidizer and is toxic. Acetic acid is corrosive. Appropriate personal protective equipment (PPE) must be worn at all times.

A thorough risk assessment should be conducted before any scale-up operation.[7]

III. Recommended Scale-Up Protocol

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • 3,4-Diamino-5-bromobenzoic acid

  • Glacial Acetic Acid

  • Sodium Nitrite

  • Deionized Water

  • Ice

Procedure:

  • In a suitably sized reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve the 3,4-diamino-5-bromobenzoic acid in a mixture of glacial acetic acid and water.[10]

  • Cool the mixture to 0-5 °C using an ice-salt bath or a chiller.

  • In a separate vessel, prepare a solution of sodium nitrite in cold deionized water.

  • Slowly add the sodium nitrite solution to the cooled diamine solution via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. The reaction mixture may change color.[7]

  • Allow the reaction to warm slowly to room temperature. A precipitate should form as the cyclization proceeds and nitrogen gas evolves.

  • Once gas evolution has ceased, cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent or by the pH adjustment method described in Q4.

IV. References

  • Lehmann, H., Knoepfel, T., & Ruppen, T. (2022). Scale-Up of Diazonium Salts and Azides in a Three-Step Continuous Flow Sequence. Organic Process Research & Development. [Link]

  • Lehmann, H., Knoepfel, T., & Ruppen, T. (2022). Scale-up of Diazonium Salts and Azides in a Three-step Continuous Flow Sequence. Novartis OAK. [Link]

  • Various Authors. (2022). Scale-Up of Diazonium Salts and Azides in a Three-Step Continuous Flow Sequence. ACS Publications. [Link]

  • Organic Syntheses Procedure. 1,2,3-benzotriazole. Organic Syntheses. [Link]

  • Pharmacy Infoline. (n.d.). Synthesis of benzotriazole from o-phenylenediamine. Pharmacy Infoline. [Link]

  • IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovative Ideas in Education. [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]

  • Patel, H. et al. (2012). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Der Pharma Chemica. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]

  • Various Authors. (2021). Revisiting aromatic diazotization and aryl diazonium salts in continuous flow: highlighted research during 2001–2021. Reaction Chemistry & Engineering. [Link]

  • Google Patents. (n.d.). Method for the preparation of carboxyl benzotriazole alkyl ester. Google Patents.

  • YouTube. (2023, April 19). Benzotriazole : Organic Synthesis. Vibzzlab. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

Welcome to the technical support guide for the synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. We will address common challenges, provide in-depth explanations for troubleshooting, and offer validated protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable synthetic route for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid?

The most robust and widely adopted method for synthesizing substituted benzotriazoles is the diazotization of an ortho-phenylenediamine precursor, followed by spontaneous intramolecular cyclization. For the target molecule, the synthesis begins with 3,4-diamino-5-bromobenzoic acid.

The core of this reaction involves the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) in an acidic medium, typically glacial acetic acid.[1][2] This nitrous acid selectively diazotizes one of the amino groups of the diamine substrate at a controlled low temperature (0-5 °C). The resulting diazonium salt is highly reactive and immediately undergoes an intramolecular cyclization reaction with the adjacent amino group to form the stable triazole ring.[3] Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium intermediate, which is a primary cause of reduced yield and byproduct formation.

Q2: My synthesis resulted in a low yield and the crude product analysis is complex. What are the most probable byproducts I should be looking for?

Observing a complex product mixture is a common issue, often stemming from starting material impurities or suboptimal reaction control. Based on the reaction mechanism, here are the most likely byproducts to investigate:

Byproduct NameProbable Cause
Unreacted Starting Material Incomplete reaction due to insufficient NaNO₂, poor mixing, or reaction time being too short.
5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid Presence of the constitutional isomer (2-bromo-3,4-diaminobenzoic acid) as an impurity in the starting material.[4]
7-Bromo-1H-1,2,3-benzotriazole (Decarboxylated Product)Exposure to excessive heat or harsh acidic conditions during the reaction or workup, leading to loss of the -COOH group.
Hydroxy-de-diazoniation Product Decomposition of the diazonium intermediate by reaction with water, forming a phenol. This is exacerbated by temperatures above 5-10 °C.
Esterified Product (e.g., Methyl or Ethyl Ester)Use of alcoholic solvents (e.g., methanol, ethanol) during workup or purification under acidic conditions.[5][6]
Di-bromo Species Impurities from the synthesis of the starting material, where over-bromination may have occurred.
Q3: What is the most effective analytical workflow for identifying and quantifying these potential byproducts?

A multi-technique approach is essential for unambiguous identification. We recommend the following workflow:

  • High-Performance Liquid Chromatography (HPLC): Start with reverse-phase HPLC (e.g., C18 column) using a gradient of water/acetonitrile with 0.1% formic acid or trifluoroacetic acid. This will reveal the purity of your sample and the relative abundance of byproducts. The carboxylic acid group makes the compounds quite polar.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification.

    • Key Insight: Look for the characteristic isotopic pattern of bromine. A compound containing one bromine atom will show two major peaks in the mass spectrum of approximately equal intensity, separated by 2 m/z units (e.g., [M+H]⁺ and [M+H+2]⁺). This instantly confirms the presence of bromine in a given impurity.

    • Use the accurate mass data to predict the elemental composition of the parent ion and compare it against the list of potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and differentiating between isomers.

    • Isomer Differentiation: The target molecule, 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, has two aromatic protons. Its key isomer, 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, also has two aromatic protons but in a different chemical environment. The distinct substitution patterns will result in unique chemical shifts and coupling constants for these protons, allowing for clear differentiation. You will need to acquire data on reference standards or use predictive software to assign the spectra correctly.

Q4: I've confirmed the presence of a major isomeric impurity. How do I prevent its formation and purify my desired product?

The formation of the constitutional isomer, 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, is almost exclusively due to an isomeric impurity in the 3,4-diamino-5-bromobenzoic acid starting material.[4]

Prevention:

  • Source High-Purity Starting Material: The most effective solution is to procure starting materials with a certified purity of >98% and confirmed isomeric identity.

  • Analyze Starting Materials: Always run quality control (e.g., HPLC, NMR) on incoming batches of starting materials before beginning the synthesis.

Purification:

  • Recrystallization: This is the first line of defense. The solubility of the two isomers may be sufficiently different in a given solvent system (e.g., ethanol/water, acetic acid, or DMF/water) to allow for selective crystallization. This is often a trial-and-error process.

  • Preparative Chromatography: If recrystallization fails, preparative reverse-phase HPLC is the most effective but also most resource-intensive method. The subtle differences in polarity between the isomers can be exploited on a high-resolution column to achieve baseline separation.

Visualized Workflows and Mechanisms

Core Synthesis Pathway

The diagram below outlines the fundamental transformation from the diamine precursor to the final benzotriazole product.

G cluster_start Starting Material cluster_reagents Reagents cluster_conditions Critical Conditions SM 3,4-Diamino-5-bromobenzoic acid Intermediate In Situ Diazonium Salt (Unstable Intermediate) SM->Intermediate Diazotization Reagent 1. NaNO2, Glacial Acetic Acid 2. Water Cond Temperature: 0-5 °C (Control is essential) Product 7-Bromo-1H-1,2,3-benzotriazole- 5-carboxylic acid Intermediate->Product Intramolecular Cyclization

Caption: Reaction scheme for the synthesis of the target compound.

Byproduct Formation Pathways

This diagram illustrates how deviations from the ideal reaction pathway can lead to common impurities.

Byproducts cluster_impurities Source of Byproducts SM 3,4-Diamino-5-bromobenzoic acid Diazonium Diazonium Intermediate SM->Diazonium NaNO2 / H+ (Ideal) Byproduct_Unreacted Unreacted SM SM->Byproduct_Unreacted Remains Product Desired Product Diazonium->Product Cyclization Byproduct_Decarb Decarboxylated Product Diazonium->Byproduct_Decarb Decomposition & Decarboxylation Byproduct_Ester Ester Byproduct Product->Byproduct_Ester Esterification Impurity_SM Isomeric Starting Material Byproduct_Isomer Isomeric Product Impurity_SM->Byproduct_Isomer Reacts in parallel High_Temp Excess Heat (> 10°C) High_Temp->Diazonium Alcohol_Solvent Alcoholic Solvent (e.g., MeOH) Alcohol_Solvent->Product Esterification Incomplete_Rxn Incomplete Reaction Incomplete_Rxn->SM Remains

Caption: Origins of common byproducts in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

This protocol is adapted from standard literature procedures for analogous compounds.[1][2][3]

  • Vessel Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add 3,4-diamino-5-bromobenzoic acid (1.0 eq).

  • Dissolution: Add glacial acetic acid (approx. 10-15 mL per gram of starting material) and stir to form a suspension.

  • Cooling: Cool the reaction vessel in an ice-salt bath to an internal temperature of 0-5 °C.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Addition: Add the sodium nitrite solution dropwise to the stirred suspension via the addition funnel over 20-30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. A slight color change to yellow or orange is typically observed.

  • Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Isolation: The product typically precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with a small amount of cold water, followed by a cold non-polar solvent (e.g., hexane or diethyl ether) to remove residual acetic acid and non-polar impurities.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Protocol 2: Troubleshooting and Purification Workflow

G cluster_troubleshoot Troubleshooting Path cluster_solution Solution Path start Crude Product Obtained analyze Analyze by LC-MS and ¹H NMR start->analyze check_purity Is Purity > 95%? analyze->check_purity identify Identify Major Impurity (Use MS Isotope Pattern & NMR) check_purity->identify No finish Pure Product check_purity->finish Yes is_isomer Is it the Positional Isomer? identify->is_isomer is_sm Is it Unreacted Starting Material? is_isomer->is_sm No action_isomer Action: 1. Verify SM Purity 2. Purify by Recrystallization or Prep-HPLC is_isomer->action_isomer Yes other_byproduct Other Byproduct (e.g., Decarboxylated) is_sm->other_byproduct No action_sm Action: 1. Increase Reaction Time 2. Check NaNO2 Stoichiometry 3. Re-run Reaction is_sm->action_sm Yes action_other Action: 1. Review Reaction Temp Control 2. Purify by Recrystallization other_byproduct->action_other

Sources

Troubleshooting

Technical Support Center: Enhancing Regioselectivity of Reactions Involving 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

Welcome to the technical support center for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regiose...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective reactions with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide you with the expertise and practical insights needed to achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

What are the primary reactive sites on 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid for substitution reactions?

The 1,2,3-benzotriazole ring system possesses three nitrogen atoms, but typically only the N1 and N2 positions are available for substitution reactions such as N-alkylation. The N3 nitrogen is generally not reactive in this context. The presence of the bromo and carboxylic acid substituents on the benzene ring will influence the electron density and steric accessibility of the N1 and N2 positions, thereby affecting the regioselectivity of the reaction.

What are the key factors that influence the N1 versus N2 regioselectivity in reactions with this molecule?

The regioselectivity of reactions, particularly N-alkylation, is a delicate balance of several factors:

  • Electronic Effects: The electron-withdrawing nature of the bromo and carboxylic acid groups will decrease the electron density of the benzotriazole ring system. This can influence the relative nucleophilicity of the N1 and N2 atoms.

  • Steric Hindrance: The substituent at the 7-position (bromo group) can sterically hinder attack at the adjacent N1 position, potentially favoring substitution at the N2 position.

  • Nature of the Electrophile: The size and reactivity of the incoming electrophile (e.g., alkyl halide) play a crucial role. Bulky electrophiles may preferentially react at the less sterically hindered nitrogen.

  • Reaction Conditions:

    • Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway.[1]

    • Base: The choice of base can affect the deprotonation equilibrium of the benzotriazole and the nature of the resulting anion, thereby influencing the site of attack.[2]

    • Catalyst: The use of specific metal catalysts and ligands can dramatically steer the regioselectivity towards either N1 or N2 products.[3][4][5]

    • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, leading to different product ratios.

How can I analytically distinguish between the N1 and N2 regioisomers of substituted 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid?

Differentiating between the N1 and N2 isomers is critical for reaction optimization. The following analytical techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the benzotriazole protons can be distinct for the N1 and N2 isomers.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the benzotriazole ring will differ between the two isomers.

    • ¹⁵N NMR: If available, this technique can provide direct evidence of the substitution pattern.

    • NOE (Nuclear Overhauser Effect) Experiments: These can help to establish through-space proximity between the substituent and specific protons on the benzotriazole ring, aiding in structure elucidation.

  • X-ray Crystallography: This is the most definitive method for unambiguous structure determination of a crystalline product.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): N1 and N2 isomers often exhibit different retention times, allowing for their separation and quantification.[6]

    • Thin-Layer Chromatography (TLC): Can often provide a preliminary indication of the presence of multiple isomers.

Troubleshooting Guides

Scenario 1: My reaction yields a mixture of N1 and N2 isomers with low regioselectivity.

This is a common challenge in benzotriazole chemistry. Here’s a systematic approach to troubleshoot and enhance the regioselectivity:

Step 1: Analyze the Current Reaction Conditions

Carefully review your current protocol. What are the solvent, base, temperature, and electrophile being used? Understanding the baseline is crucial.

Step 2: Implement a Stepwise Optimization Strategy

Modify one parameter at a time to understand its effect on the N1:N2 ratio.

  • Solvent Screening: The polarity of the solvent can significantly impact the outcome.[1] A non-polar solvent might favor one isomer, while a polar aprotic solvent could favor the other.

SolventExpected Influence on Regioselectivity
TolueneMay favor the thermodynamically more stable isomer.
Tetrahydrofuran (THF)A common solvent for N-alkylation, often providing good results.[7]
Dimethylformamide (DMF)A polar aprotic solvent that can influence the reactivity of the benzotriazolide anion.
AcetonitrileAnother polar aprotic solvent to consider in your screen.
  • Base Selection: The counter-ion of the base can influence the aggregation state and nucleophilicity of the benzotriazolide anion.[2]

BasePotential Impact
Sodium Hydride (NaH)A strong, non-nucleophilic base often used for N-alkylation.[7]
Potassium Carbonate (K₂CO₃)A milder base that can be effective, sometimes in the presence of a phase-transfer catalyst.[8][9]
Cesium Carbonate (Cs₂CO₃)The larger cesium cation can sometimes lead to higher regioselectivity.
  • Temperature Adjustment: Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the yield of a single isomer.

Step 3: Consider a Catalyst-Controlled Reaction

If the above modifications do not yield the desired selectivity, a catalyst-driven approach is recommended. Several metal catalysts have been shown to provide excellent control over the regioselectivity of benzotriazole alkylation.

  • For N2-Selectivity:

    • Rhodium Catalysis: Rhodium catalysts, particularly with specific ligands like DPEphos, have been shown to favor N2-alkylation.[3] DFT calculations suggest that this selectivity arises from stabilizing electrostatic interactions in the transition state.[3] Rhodium-catalyzed reactions with diazo compounds have also demonstrated high N2 selectivity.[10]

    • Scandium Catalysis: Scandium(III) triflate (Sc(OTf)₃) has been reported to be an effective catalyst for the N2-alkylation of benzotriazoles.[5]

  • For N1-Selectivity:

    • Iron Catalysis: Certain iron-based catalysts, such as those with pyridine-substituted porphyrins, can promote N1-alkylation.[4]

Experimental Protocol: Catalyst Screening for Regioselective N-Alkylation

  • Setup: In parallel reaction vials, add 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid (1 eq.) and the chosen solvent (e.g., THF, dioxane).

  • Base Addition: Add the selected base (e.g., NaH, K₂CO₃) (1.1 eq.) and stir for 15-30 minutes at room temperature.

  • Catalyst and Ligand Addition: To each vial, add a different catalyst/ligand combination (e.g., [Rh(cod)Cl]₂ with DPEphos for N2 selectivity, or an iron-based catalyst for N1 selectivity) in catalytic amounts (1-5 mol%).

  • Electrophile Addition: Add the electrophile (1.2 eq.) and stir the reaction at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Analysis: Upon completion, quench the reaction, perform a standard workup, and analyze the crude product by ¹H NMR to determine the N1:N2 isomer ratio.

Diagram: Troubleshooting Workflow for Poor Regioselectivity

troubleshooting_workflow start Start: Poor Regioselectivity (N1/N2 Mixture) analyze Step 1: Analyze Current Conditions (Solvent, Base, Temp, Electrophile) start->analyze optimize Step 2: Stepwise Optimization analyze->optimize solvent Solvent Screening (Toluene, THF, DMF) optimize->solvent Modify base Base Selection (NaH, K2CO3, Cs2CO3) optimize->base Modify temp Temperature Adjustment (e.g., 0°C, RT, Reflux) optimize->temp Modify analyze_ratio Analyze N1:N2 Ratio (NMR, HPLC) solvent->analyze_ratio base->analyze_ratio temp->analyze_ratio catalyst Step 3: Catalyst-Controlled Reaction n2_selective N2-Selective Catalysts (e.g., Rhodium/DPEphos, Sc(OTf)3) catalyst->n2_selective Target N2 n1_selective N1-Selective Catalysts (e.g., Iron/Porphyrin) catalyst->n1_selective Target N1 end End: Desired Regioisomer n2_selective->end n1_selective->end analyze_ratio->optimize Iterate analyze_ratio->catalyst If still poor

Caption: A decision-making workflow for improving the regioselectivity of reactions.

Scenario 2: I am observing low or no conversion to the desired product.

Low reactivity can be a significant hurdle. Consider the following troubleshooting steps:

1. Re-evaluate Your Base and Solvent System:

  • Incomplete Deprotonation: The pKa of the benzotriazole N-H is around 8.2. Ensure your base is strong enough for complete deprotonation. If using a weaker base like K₂CO₃, consider a more polar solvent like DMF to increase its effectiveness.

  • Solubility Issues: 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid may have limited solubility in certain organic solvents. Ensure your starting material is fully dissolved before proceeding. You may need to screen for a more suitable solvent or use a co-solvent system.

2. Assess the Reactivity of Your Electrophile:

  • Leaving Group: A good leaving group (e.g., iodide, bromide, triflate) is essential for efficient substitution. If you are using a less reactive electrophile (e.g., a chloride), consider converting it to a more reactive species (e.g., via the Finkelstein reaction to form the iodide).

  • Steric Hindrance: A bulky electrophile may react slowly. Increasing the reaction temperature or using a more reactive catalytic system might be necessary.

3. Consider Protecting Group Strategies:

The carboxylic acid group can be deprotonated by the base, potentially complicating the reaction. While it is an electron-withdrawing group that can activate the ring, its anionic form might interfere with the desired N-alkylation.

  • Esterification: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can prevent these side reactions and improve solubility in organic solvents. The ester can be hydrolyzed back to the carboxylic acid at a later stage.

Diagram: Logic for Addressing Low Reaction Conversion

low_conversion_logic start Start: Low Conversion check_base Is the base strong enough for complete deprotonation? start->check_base check_solubility Are all starting materials fully dissolved? check_base->check_solubility Yes increase_base Action: Use a stronger base (e.g., NaH) or a more polar solvent (e.g., DMF). check_base->increase_base No check_electrophile Is the electrophile sufficiently reactive? check_solubility->check_electrophile Yes change_solvent Action: Screen for a better solvent or use a co-solvent system. check_solubility->change_solvent No consider_protection Is the carboxylic acid group interfering? check_electrophile->consider_protection Yes improve_electrophile Action: Use a better leaving group or increase reaction temperature. check_electrophile->improve_electrophile No protect_acid Action: Protect the carboxylic acid as an ester. consider_protection->protect_acid Yes end End: Improved Conversion increase_base->end change_solvent->end improve_electrophile->end protect_acid->end

Caption: A systematic approach to diagnosing and resolving low reaction conversion.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. (n.d.). NIH.
  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. (n.d.). ACS Publications.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
  • Solvent controlled regioselective reaction of 1,2,3-benzotriazole (BtH) with pentafluorobenzene derivatives. (n.d.). ResearchGate.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
  • 1,2,3-Triazoles. (n.d.). PubMed Central.
  • Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. (n.d.). Royal Society of Chemistry.
  • Benzotriazole: An overview on its versatile biological behavior. (n.d.). PubMed Central.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press.
  • Review on synthetic study of benzotriazole. (n.d.). GSC Online Press.
  • (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (n.d.). ResearchGate.
  • Benzotriazole synthesis. (n.d.). Organic Chemistry Portal.
  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). ResearchGate.
  • (PDF) UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. (n.d.). ResearchGate.
  • Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. (n.d.). PubMed.
  • The Chemistry of Benzotriazole Derivatives. (n.d.). National Academic Digital Library of Ethiopia.
  • Detection of benzotriazole and related analogues in surface samples collected near an Ohio airpark. (2022). CORE Scholar.
  • Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. (n.d.). ResearchGate.
  • Impact of Different Groups on Properties of All Members of the Series of 1-X-Benzotriazole Derivatives (X= H. (n.d.). ResearchGate.
  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). PubMed Central.
  • Direct (Het)Arylation of Fluorinated Benzothiadiazoles and Benzotriazole with (Het)Aryl Iodides. (n.d.). ACS Publications.
  • Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. (n.d.). PubMed.
  • Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. (n.d.). PubMed.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Benzotriazole Reactivity in Amide Bond Synthesis: A Comparative Analysis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

Executive Summary The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and advanced materials. Benzotriazole derivatives, p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and advanced materials. Benzotriazole derivatives, particularly 1-hydroxybenzotriazole (HOBt), have long been the gold standard as additives in carbodiimide-mediated couplings, primarily to enhance efficiency and suppress racemization. The evolution of more powerful reagents, such as 1-hydroxy-7-azabenzotriazole (HOAt), has demonstrated that tuning the electronic properties of the benzotriazole core can lead to significant gains in reactivity.

This guide focuses on a lesser-explored derivative, 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid . While direct, peer-reviewed comparative studies on its performance as a coupling additive are not yet prevalent, a rigorous analysis of its molecular structure allows for a strong, mechanistically-grounded prediction of its reactivity. We posit that the potent electron-withdrawing effects of both the 7-bromo and 5-carboxy substituents should render this molecule a highly active coupling additive, potentially rivaling or exceeding the performance of established reagents like HOAt. We provide the theoretical basis for this prediction and a detailed experimental workflow for its empirical validation.

The Foundational Mechanism of Benzotriazole-Mediated Coupling

To understand the reactivity differences between benzotriazole derivatives, one must first grasp their fundamental role in amide bond formation. When using a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxylic acid is activated to form a highly reactive O-acylisourea intermediate.[1] This intermediate, however, is unstable and prone to side reactions, including racemization of the activated amino acid via oxazolone formation and rearrangement to an unreactive N-acylurea.[1]

This is where 1-hydroxybenzotriazole additives intervene. They act as nucleophilic traps, rapidly converting the O-acylisourea into a more stable benzotriazolyl active ester (OBt-ester).[2] This active ester is sufficiently electrophilic to react efficiently with the amine component but is significantly less prone to racemization.[2][3] The overall process ensures higher yields and preservation of stereochemical integrity.

Mechanism cluster_activation Activation Step cluster_trapping Active Ester Formation cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea (Highly Reactive) RCOOH->Acylisourea + Carbodiimide Carbodiimide (EDC/DCC) Carbodiimide->Acylisourea ActiveEster OBt Active Ester (Stable, Reactive) Acylisourea->ActiveEster + HOBt Urea Urea Byproduct Acylisourea->Urea HOBt Hydroxybenzotriazole (Additive) Amide Amide Bond (R-CO-NH-R') ActiveEster->Amide + R'-NH2 Amine Amine (R'-NH2) HOBt_regen HOBt (Regenerated) Amide->HOBt_regen

Figure 1: General mechanism of carbodiimide-mediated, benzotriazole-assisted amide bond formation.

Structure-Reactivity Relationships: The Impact of Electronic Effects

The efficacy of a hydroxybenzotriazole additive is directly linked to its acidity (pKa). The reactivity of the resulting active ester is governed by the leaving group ability of the benzotriazolate anion. A more stable anion is a better leaving group, which in turn makes the carbonyl carbon of the active ester more electrophilic and susceptible to nucleophilic attack by the amine.

The stability of the benzotriazolate anion is enhanced by the presence of electron-withdrawing groups (EWGs) on the aromatic ring.[4][5] These groups delocalize the negative charge on the oxygen atom through inductive and/or resonance effects, lowering the pKa of the parent additive.[6][7]

This principle explains the observed reactivity hierarchy among common additives:

  • 1-Hydroxy-7-azabenzotriazole (HOAt): The substitution of a carbon atom with a more electronegative nitrogen atom at the 7-position acts as a powerful EWG.[8] This results in a lower pKa compared to HOBt, leading to faster coupling rates and superior racemization suppression, especially in difficult couplings.[8][9][10]

  • 6-Chloro-HOBt (Cl-HOBt): The strongly electronegative chlorine atom exerts a significant inductive electron-withdrawing effect, increasing the acidity of the additive and enhancing its reactivity over standard HOBt.[8]

The relationship is clear: the stronger the electron-withdrawing character of the substituents, the lower the pKa of the additive, and the higher the reactivity of the corresponding active ester.

Reactivity_Logic A Presence of Electron- Withdrawing Groups (EWGs) on Benzotriazole Ring B Increased Inductive and/or Resonance Stabilization A->B C Increased Acidity of Additive (Lower pKa) A->C D Increased Stability of the Benzotriazolate Anion (Leaving Group) B->D C->D E Increased Electrophilicity of Active Ester Carbonyl Carbon D->E F Accelerated Rate of Nucleophilic Attack by Amine E->F G Enhanced Coupling Efficiency & Faster Reaction Rates F->G

Figure 2: Causality chain illustrating how electron-withdrawing substituents enhance coupling reactivity.

Comparative Analysis and Reactivity Prediction

Based on the principles outlined above, we can now compare established additives and predict the performance of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid.

AdditiveStructureKey Structural Features & pKaPredicted Reactivity Profile
1-Hydroxybenzotriazole (HOBt) The baseline standard. No strong electronic-modifying groups. pKa ≈ 4.6 - 5.65 [6][7][10]Standard: Effective for most routine couplings. Can be slow with sterically hindered substrates. The benchmark for comparison.
6-Chloro-HOBt (Cl-HOBt) Strong inductive electron-withdrawing (-I) effect from the chlorine atom. pKa ≈ 4.62 [6][7]High: More reactive than HOBt due to the increased acidity. A good compromise between reactivity and cost.[8]
1-Hydroxy-7-azabenzotriazole (HOAt) Electron-withdrawing effect from the pyridine nitrogen atom. pKa ≈ 3.28 - 4.65 [6][7][10]Very High: Considered one of the most powerful additives. Significantly reduces racemization and accelerates coupling, especially for challenging sequences.[8][9][10]
7-Bromo-1H-benzotriazole-5-carboxylic acid 1. Strong inductive (-I) and weak deactivating resonance (-R) effect from the bromine atom at position 7.2. Strong electron-withdrawing (-I, -R) effect from the carboxylic acid group at position 5.pKa: Not reported, but predicted to be very low (<3.5) Extremely High (Predicted): The combination of two powerful EWGs at strategic positions is expected to make this one of the most acidic and therefore most reactive additives. The resulting active esters should be exceptionally electrophilic.

Analysis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid:

The molecular architecture of this compound is primed for high reactivity.

  • 7-Bromo Group: Bromine is a highly electronegative atom that exerts a powerful inductive electron-withdrawing effect, which is known to lower the pKa of adjacent acidic protons. Its placement at the 7-position is electronically similar to the nitrogen in HOAt.

  • 5-Carboxylic Acid Group: The carboxyl group is also strongly electron-withdrawing. It will further acidify the N-H proton of the triazole ring, compounding the effect of the bromine atom.

The synergistic effect of these two EWGs should dramatically lower the pKa of the corresponding 1-hydroxy derivative (the active form), making its conjugate base an excellent leaving group. Consequently, we predict that active esters derived from this additive will exhibit extremely high reactivity, potentially leading to very rapid coupling times and high efficiency, even with challenging substrates such as sterically hindered amino acids.

Potential Considerations: The presence of the free carboxylic acid could influence solubility in common organic solvents. Furthermore, under certain conditions, it could potentially compete in side reactions, though its primary role as a powerful electronic modifier on the benzotriazole core is expected to dominate.

Experimental Validation Protocol

Trustworthy science requires empirical validation. The following protocol is designed as a self-validating system for comparing the efficacy of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid (used as its 1-hydroxy derivative, hereafter referred to as Br-COOH-HOBt *) against HOBt and HOAt in a model coupling reaction.

*Note: The protocol assumes the use of the 1-hydroxy form of the benzotriazole, which is the active species. If starting from the N-H benzotriazole, it would be used as an additive to form the active ester in situ, though 1-hydroxy derivatives are standard.

Model Reaction: Coupling of N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) to L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl).

Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Initiation & Monitoring cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis & Comparison P1 Dissolve Fmoc-Phe-OH (1.0 eq) and H-Ala-OMe.HCl (1.0 eq) in DMF P2 Add Additive (1.1 eq): Run A: HOBt Run B: HOAt Run C: Br-COOH-HOBt P1->P2 P3 Add Base (e.g., DIPEA, 2.2 eq) P2->P3 R1 Cool solution to 0 °C P3->R1 R2 Add EDC.HCl (1.1 eq) to initiate the reaction R1->R2 R3 Monitor reaction progress by TLC/LC-MS every 15 min R2->R3 W1 Quench reaction with water R3->W1 When complete W2 Extract product with Ethyl Acetate W1->W2 W3 Wash organic layer with 1M HCl, sat. NaHCO3, brine W2->W3 W4 Dry (Na2SO4), filter, and concentrate W3->W4 W5 Purify by column chromatography W4->W5 A1 Determine isolated yield (%) W5->A1 A4 Compare reaction time, yield, and purity across Runs A, B, and C A1->A4 A2 Assess purity by HPLC A2->A4 A3 Analyze for racemization by chiral HPLC A3->A4

Figure 3: Experimental workflow for the comparative evaluation of coupling additives.

Step-by-Step Methodology:

  • Reagent Preparation (for each additive in parallel):

    • To a clean, dry round-bottom flask, add Fmoc-Phe-OH (1.0 eq.), H-Ala-OMe·HCl (1.0 eq.), and the respective additive (HOBt, HOAt, or Br-COOH-HOBt, 1.1 eq.).

    • Dissolve the solids in anhydrous N,N-dimethylformamide (DMF).

    • Place the flask in an ice bath and stir for 5 minutes.

    • Add N,N-diisopropylethylamine (DIPEA, 2.2 eq.) dropwise to neutralize the hydrochloride salt and activate the system.

  • Reaction Initiation:

    • To the cooled, stirring solution, add EDC·HCl (1.1 eq.) in one portion.

    • Start a timer immediately.

  • Monitoring:

    • Take small aliquots from the reaction mixture at regular intervals (e.g., 0, 15, 30, 60, 120 minutes).

    • Analyze each aliquot by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials and the formation of the dipeptide product. Record the time to completion.

  • Workup:

    • Once the reaction is complete (as determined by monitoring), pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product via flash column chromatography.

    • Determine the isolated yield of the pure dipeptide.

    • Assess the chemical purity using High-Performance Liquid Chromatography (HPLC).

    • Crucially, determine the level of racemization (formation of the D-Phe-L-Ala diastereomer) using chiral HPLC.

Conclusion

While 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are well-characterized and reliable tools in the synthetic chemist's arsenal, the pursuit of more efficient reagents is perpetual. Based on fundamental principles of physical organic chemistry, 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid presents a compelling structural profile for a highly reactive coupling additive. The potent and synergistic electron-withdrawing effects of its bromo and carboxylic acid substituents are predicted to significantly enhance its acidity and, by extension, its performance in accelerating amide bond formation and potentially suppressing side reactions.

This guide has provided the theoretical framework for this prediction and a robust experimental protocol for its validation. We encourage researchers to perform such comparative studies, as the empirical data generated will be invaluable to the broader scientific community and could introduce a powerful new tool for tackling the most demanding synthetic challenges in drug discovery and materials science.

References

  • Google. (n.d.). Current time in Pasuruan, ID.
  • Albericio, F., et al. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Australian Government Department of Health. (2024, October 1).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). HOBt vs. Other Coupling Reagents: Making the Right Choice for Synthesis.
  • BenchChem. (2025, November 18). A Head-to-Head Comparison of HODHBt and Other Benzotriazoles in Peptide Synthesis.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Li, W., et al. (2008). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(12), 2409-2412.
  • Katritzky, A. R., et al. (2000). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 100(3), 835-932.
  • Patel, M., & Shaikh, F. (2021). Synthesis of Benzotriazole Derivatives.
  • GSC Online Press. (2024, November 11).
  • Fathalla, M. F., & Khattab, S. N. (2011). Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. Journal of the Chemical Society of Pakistan, 33(3), 324-330.
  • Wang, Q., et al. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Chemical Science, 8(5), 3537-3542.
  • Carta, A., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 137, 476-497.
  • ResearchGate. (n.d.). Electronic Structure and Stability of Benzotriazoles. Retrieved January 20, 2026.
  • Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry, 15(37), 9394-9403.
  • StackExchange. (2022, January 16).
  • ResearchGate. (n.d.). Spectrophotometric Determination of pK(a)
  • ChemicalBook. (2022, February 14). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.
  • PubChem. (n.d.). 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. Retrieved January 20, 2026.
  • ResearchGate. (n.d.). Substituent Effects in Solid-State Assembly of Activated Benzotriazoles. Retrieved January 20, 2026.
  • BOC Sciences. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved January 20, 2026.
  • Wikipedia. (n.d.). Benzotriazole. Retrieved January 20, 2026.
  • Katritzky, A. R., et al. (2004). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 104(5), 2127-2184.
  • Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895-2940.
  • LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity.
  • BLDpharm. (n.d.). 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. Retrieved January 20, 2026.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved January 20, 2026.
  • Stanitska, M., et al. (2024). Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices. ACS Omega, 9(12), 14613-14626.
  • PubMed. (2024, March 12). Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl- R-benzoyl)-5-CF3-1 H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices.
  • Luxembourg Bio Technologies. (n.d.).
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115(10), 4397-4398.
  • AiFChem. (n.d.).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Sigma-Aldrich. (n.d.). Benzotriazole-5-carboxylic acid. Retrieved January 20, 2026.

Sources

Comparative

A Comparative Guide to the Biological Activity of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzotriazole Scaffold in Drug Discovery The benzotriazole moiety, a fusion of a benzene and a triazole ring, represents a privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzotriazole Scaffold in Drug Discovery

The benzotriazole moiety, a fusion of a benzene and a triazole ring, represents a privileged scaffold in medicinal chemistry.[1] Its structural rigidity, capacity for hydrogen bonding, and ability to participate in π-π stacking interactions make it an attractive core for the design of novel therapeutic agents.[2] Benzotriazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] This guide provides a comparative analysis of the potential biological activity of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid by examining the experimentally determined activities of its structural analogs. While direct biological data for this specific molecule is not extensively published, a review of related compounds offers significant insights into its potential as a bioactive agent.

Comparative Analysis of Biological Activity

The biological activity of benzotriazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. In the case of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, two key substitutions are present: a bromine atom at the 7-position and a carboxylic acid group at the 5-position. To understand the potential bioactivity of this compound, we will explore analogs bearing these individual functionalities.

Halogenated Benzotriazoles: Potent Inhibitors of Casein Kinase 2 (CK2)

A significant body of research has focused on polyhalogenated benzotriazoles as highly selective inhibitors of protein kinase CK2.[5] CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells, where it plays a crucial role in promoting cell growth, proliferation, and survival.[6] Inhibition of CK2 is therefore a promising strategy for cancer therapy.[1][7]

The 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a well-established and potent CK2 inhibitor.[7] The bromine atoms are crucial for its high affinity and selectivity, likely through the formation of halogen bonds within the ATP-binding pocket of the enzyme.[7] The inhibitory activity of halogenated benzotriazoles is sensitive to the substitution pattern. For instance, derivatives with methyl or ethyl substituents on the benzene ring, such as 5,6,7-tribromo-4-ethyl-1H-benzotriazole, have shown even greater potency with IC50 values in the low micromolar range.[8]

Given this precedent, it is highly probable that 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid possesses inhibitory activity against CK2. The presence of the bromine atom suggests a potential for interaction with the kinase's active site. However, the influence of the carboxylic acid group on this activity remains to be experimentally determined.

Benzotriazole-5-carboxylic Acids: Agonists of the GPR109b Receptor

Analogs featuring a carboxylic acid group at the 5-position of the benzotriazole ring have been identified as selective agonists of the G protein-coupled receptor GPR109b.[9] This receptor is primarily expressed in adipocytes and is involved in the regulation of lipid metabolism. Activation of GPR109b can lead to a decrease in free fatty acids in the plasma, making it a potential target for the treatment of dyslipidemia.

The discovery of 1-alkyl-benzotriazole-5-carboxylic acids as selective GPR109b agonists highlights the importance of the carboxylic acid moiety for receptor activation.[9] It is plausible that 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid could also exhibit agonist activity at this receptor. The bromine substituent may modulate the potency and selectivity of this interaction.

Data Summary: Biological Activities of Benzotriazole Analogs

Compound ClassTargetBiological ActivityKey Structural FeaturesIC50/EC50Reference(s)
Polybrominated Benzotriazoles Casein Kinase 2 (CK2)InhibitionMultiple bromine substitutions on the benzene ring0.16 µM - 0.51 µM[8]
Benzotriazole-5-carboxylic Acids GPR109bAgonismCarboxylic acid at the 5-position, N1-alkylationpEC50 between 6 and 7[9]
Halogenated Benzotriazoles Various Bacteria & FungiAntimicrobialHalogen substitutionsMICs 12.5–25 μg/mL[5]

Experimental Protocols

In Vitro Casein Kinase 2 (CK2) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a test compound against human CK2.

Materials:

  • Recombinant human CK2 holoenzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid) dissolved in DMSO

  • Phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

GPR109b Agonist Activity Assay (cAMP Measurement)

This protocol outlines a cell-based assay to measure the agonist activity of a test compound at the human GPR109b receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably expressing human GPR109b

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Forskolin

  • Test compound (e.g., 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid) dissolved in DMSO

  • cAMP assay kit (e.g., HTRF or ELISA-based)

Procedure:

  • Seed the GPR109b-expressing CHO-K1 cells in a 96-well plate and culture overnight.

  • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor.

  • Add the test compound at various concentrations to the cells.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Agonist activity is observed as a reduction in forskolin-stimulated cAMP levels. Calculate the pEC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[10]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microbial strain in the appropriate broth.

  • Perform serial two-fold dilutions of the test compound in the broth in a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Include positive (inoculum without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth, which can be assessed visually or by measuring absorbance at 600 nm.[10]

Visualizations

Signaling Pathway of CK2 in Cancer

CK2_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases CK2 CK2 Receptor Tyrosine Kinases->CK2 PI3K/Akt Pathway PI3K/Akt Pathway CK2->PI3K/Akt Pathway NF-κB Pathway NF-κB Pathway CK2->NF-κB Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition NF-κB Pathway->Apoptosis Inhibition

Caption: Simplified signaling pathway of Casein Kinase 2 (CK2) in promoting cancer cell proliferation and survival.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dilution Compound Dilution Inoculation Inoculation Compound Dilution->Inoculation Inoculum Preparation Inoculum Preparation Inoculum Preparation->Inoculation Incubation Incubation Inoculation->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Conclusion

While direct experimental evidence for the biological activity of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is limited, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential therapeutic applications. The presence of a bromine atom suggests a likelihood of CK2 inhibitory activity, a promising avenue for anticancer drug development. Concurrently, the carboxylic acid moiety at the 5-position indicates a potential for GPR109b agonism, relevant for the treatment of metabolic disorders. The provided experimental protocols offer a starting point for the empirical validation of these hypotheses. Further investigation into this and related benzotriazole derivatives is warranted to fully elucidate their therapeutic potential.

References

  • Richman, J. G., et al. (2006). 1-Alkyl-benzotriazole-5-carboxylic acids are highly selective agonists of the human orphan G-protein-coupled receptor GPR109b. Journal of Medicinal Chemistry, 49(4), 1227–1230. [Link]

  • Sarno, S., et al. (2011). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Amino Acids, 41(5), 1139-1149. [Link]

  • Eweas, A. F., et al. (2021). CK2 inhibition, lipophilicity and anticancer activity of new N1versus N2-substituted tetrabromobenzotriazole regioisomers. RSC Medicinal Chemistry, 12(10), 1711–1721. [Link]

  • Gozgit, J. M., et al. (2012). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega, 7(1), 145-164. [Link]

  • Makowska, M., et al. (2011). Design and synthesis of CK2 inhibitors. Molecular and Cellular Biochemistry, 356(1-2), 91–96. [Link]

  • Wińska, P., et al. (2023). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry, 143, 107037. [Link]

  • IJCRT. (2023). Review Of Benzotriazole. International Journal of Creative Research Thoughts. [Link]

  • Graham, D., et al. (2005). Investigation of enzyme activity by SERRS using poly-functionalised benzotriazole derivatives as enzyme substrates. Organic & Biomolecular Chemistry, 3(11), 2133–2139. [Link]

  • Figshare. (2006). Collection - 1-Alkyl-benzotriazole-5-carboxylic Acids Are Highly Selective Agonists of the Human Orphan G-Protein-Coupled Receptor GPR109b - Journal of Medicinal Chemistry. [Link]

  • Di Santo, R. (2016). Benzotriazole: An overview on its versatile biological behavior. PMC. [Link]

  • Singh, G., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega. [Link]

  • Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review. [Link]

  • Wang, Z., et al. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences. [Link]

  • Singh, G., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 8(48), 46003–46019. [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. [Link]

  • Sanna, P., et al. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules. [Link]

  • World Journal of Pharmaceutical Research. (2025). STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF BENZOTRIAZOLE. [Link]

  • Liu, X., et al. (2015). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PMC. [Link]

  • PubChem. (n.d.). 5-bromo-1h-benzotriazole. [Link]

  • Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link]

  • Abdel-Mottaleb, Y., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. ChemistrySelect, 7(36). [Link]

  • Al-Ostath, A., & El-Sabbagh, N. (2023). Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. Archiv der Pharmazie. [Link]

  • Kumar, S., et al. (2024). Harnessing N-substituted benzotriazole scaffolds as potent methionine aminopeptidase inhibitors: from chemical design to cellular efficacy. Bioorganic & Medicinal Chemistry, 99, 117567. [Link]

  • Petersen, J., et al. (2021). Discovery of GPR183 Agonists Based on an Antagonist Scaffold. PMC. [Link]

  • Al-Rashood, S. T., et al. (2022). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship.org. [Link]

  • Khan, K. M., et al. (2022). Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives. Molecules. [Link]

  • Krasavin, M., et al. (2016). Novel free fatty acid receptor 1 (GPR40) agonists based on 1,3,4-thiadiazole-2-carboxamide scaffold. Bioorganic & Medicinal Chemistry, 24(14), 3145–3156. [Link]

Sources

Validation

A Comparative Guide to the Validation of an Analytical Method for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic Acid

This guide provides an in-depth, objective comparison of key analytical methodologies and a detailed framework for the validation of a quantitative analysis method for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. As...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of key analytical methodologies and a detailed framework for the validation of a quantitative analysis method for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. As a crucial intermediate or active pharmaceutical ingredient (API) in drug development, ensuring a reliable, accurate, and robust analytical method is paramount for quality control, stability testing, and regulatory compliance. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical grounding and practical, data-driven protocols necessary for successful method validation, in alignment with global regulatory standards.

Foundational Strategy: Selecting the Appropriate Analytical Technique

The molecular structure of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid—featuring a heterocyclic aromatic system, a carboxylic acid group, and a halogen—guides the selection of an optimal analytical technique. The primary goal is to achieve sufficient resolution, sensitivity, and specificity for both the parent compound and its potential impurities or degradants.

Comparison of Potential Analytical Methods:

Method Principle Applicability to Target Analyte Advantages Limitations
Reverse-Phase HPLC (RP-HPLC) with UV Detection Partitioning between a nonpolar stationary phase and a polar mobile phase.Excellent. The analyte's polarity is well-suited for retention and separation on standard C18 columns. The aromatic structure ensures strong UV absorbance for sensitive detection.[1]High specificity, excellent for purity and stability assays, robust, widely available.Requires high-purity solvents; method development can be time-consuming.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Poor without derivatization. The carboxylic acid group makes the molecule non-volatile and prone to thermal degradation. Derivatization (e.g., silylation) would be required, adding complexity and potential for error.[2][3]High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds; derivatization adds steps and variability.
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte in a solution.Limited. Can be used for a simple assay of the pure substance in solution by measuring absorbance at its λmax.[4][5][6]Simple, rapid, and cost-effective.Non-specific. Cannot distinguish the analyte from UV-absorbing impurities or degradants, making it unsuitable for stability or purity testing.

Analyte 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid (Non-volatile, UV-active, Polar) HPLC RP-HPLC Analyte->HPLC Suitable (Polarity, UV Chromophore) GC Gas Chromatography (GC) Analyte->GC Unsuitable (Non-volatile) UV_Vis UV-Vis Spectrophotometry Analyte->UV_Vis Limited Use (Non-specific) Conclusion Optimal Method for Validation HPLC->Conclusion Selected

Caption: Decision workflow for selecting the analytical technique.

The Validation Master Plan: A Framework Based on ICH Q2(R2)

Analytical method validation is the process of providing documented evidence that a procedure is suitable for its intended purpose.[7] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which is adopted by major regulatory agencies like the FDA and EMA.[8][9][10]

The validation process is a logical, hierarchical system where the results of one test inform the next.

cluster_development Method Development cluster_validation Method Validation (ICH Q2) Develop Develop HPLC Method (Column, Mobile Phase, etc.) SST Define System Suitability (SST Criteria) Develop->SST Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness Linearity->Robustness Accuracy->Range Precision->Range LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD

Caption: Interconnected workflow of analytical method validation.

Comparative Analysis of Validation Parameters

This section details the experimental protocols and acceptance criteria for each validation parameter for an RP-HPLC-UV method.

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] It is the cornerstone of a stability-indicating method.

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and photolytic stress) to intentionally generate degradation products.

  • Sample Analysis: Analyze the stressed samples, a placebo (if in a formulation), an unstressed analyte standard, and a sample spiked with known impurities.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to perform peak purity analysis on the analyte peak in all stressed samples to ensure it is not co-eluting with any degradants.

  • Resolution Check: Ensure baseline resolution (Rs > 2) between the analyte peak and the nearest eluting impurity or degradant peak.

Data Presentation & Acceptance Criteria:

Condition Analyte % Degradation Peak Purity Index Resolution (Rs) to Closest Peak Status
Acid Hydrolysis15.2%>0.9993.1Pass
Base Hydrolysis21.5%>0.9992.8Pass
Oxidation8.9%>0.9994.5Pass
Thermal5.1%>0.9993.9Pass
Photolytic7.3%>0.9994.1Pass
Acceptance Criteria N/A>0.999>2.0
Linearity & Range

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration within a given range. The range is the interval that has been demonstrated to be linear, accurate, and precise.[12]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five concentrations of the analyte reference standard, spanning 80% to 120% of the target assay concentration.

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot the mean peak area against concentration and perform a linear regression analysis.

Data Presentation & Acceptance Criteria:

Level Concentration (µg/mL) Mean Peak Area
180958,600
2901,079,100
31001,201,500
41101,319,800
51201,442,300
Regression Results Value Acceptance Criteria
Correlation Coefficient (R²)0.9998≥ 0.999
y-interceptClose to zeroReport
Validated Range 80 - 120 µg/mL80-120% of target
Accuracy

Causality: Accuracy measures the closeness of agreement between the test result and an accepted true value.[12][13] It is typically demonstrated by percent recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Sample Preparation: Spike a placebo blend with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Analysis: Prepare three independent samples at each level and analyze them.

  • Calculation: Calculate the percent recovery for each sample.

Data Presentation & Acceptance Criteria:

Spike Level Theoretical (µg/mL) Measured (µg/mL) Recovery (%)
80% (n=3)80.079.599.4%
100% (n=3)100.0100.3100.3%
120% (n=3)120.0119.299.3%
Mean Recovery 99.7%
Acceptance Criteria 98.0% - 102.0%
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[11]

Experimental Protocol:

  • Repeatability (Intra-assay): Analyze a minimum of six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of data and for the combined data.

Data Presentation & Acceptance Criteria:

Precision Level Assay Result (%) Mean %RSD
Repeatability 99.8, 100.1, 99.5, 100.3, 99.9, 100.5100.00.35%
Intermediate Precision 100.8, 100.2, 99.6, 101.0, 100.5, 99.9100.30.51%
Overall (n=12) -100.20.44%
Acceptance Criteria ≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocol:

  • Method 1 (Signal-to-Noise): Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Method 2 (Calibration Curve): Calculate using the standard deviation of the response (σ) and the slope (S) of the calibration curve. LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).

Data Presentation & Acceptance Criteria:

Parameter Value (µg/mL) Basis Acceptance Criteria
LOD 0.05S/N Ratio ≈ 3Demonstrate detectability
LOQ 0.15S/N Ratio ≈ 10Demonstrate acceptable precision and accuracy at this level
Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[13]

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the HPLC method parameters one at a time (e.g., flow rate ±10%, column temperature ±5°C, mobile phase organic composition ±2%).

  • Analysis: Analyze a system suitability solution under each modified condition.

  • Evaluation: Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Data Presentation & Acceptance Criteria:

Parameter Varied Change Retention Time (min) Resolution (Rs) Status
Nominal -5.423.5-
Flow Rate+10%4.933.4Pass
Flow Rate-10%6.013.6Pass
Column Temp+5°C5.253.7Pass
Column Temp-5°C5.613.4Pass
Acceptance Criteria System suitability criteria must be met

Conclusion

The validation of an analytical method is a systematic and evidence-based process that is fundamental to modern drug development. This guide has established that RP-HPLC with UV detection is the superior methodology for the analysis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. By rigorously evaluating specificity, linearity, range, accuracy, precision, quantitation limits, and robustness according to ICH Q2(R2) guidelines, a laboratory can produce a self-validating system. The experimental protocols and data presented herein provide a comprehensive roadmap for generating a reliable, reproducible, and defensible analytical method suitable for regulatory submission and routine quality control, ultimately ensuring product quality and patient safety.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]

  • Analytical Method Validation Parameters: An Updated Review. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Analytical methods validation as per ich & usp | PPT - Slideshare. Available from: [Link]

  • Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood - PubMed. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Available from: [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. Available from: [Link]

  • Comprehensive Analysis and Environmental Risk Assessment of Benzotriazoles in Airport Stormwater: A HS-SPME-GC × GC-TOF-MS-Based Procedure as a Tool for Sustainable Airport Runoff Water Management - MDPI. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available from: [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). Available from: [Link]

  • Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography - ResearchGate. Available from: [Link]

  • CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents.
  • Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. Available from: [Link]

  • APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy - Process Insights. Available from: [Link]

  • EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. Available from: [Link]

  • Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

Sources

Comparative

A Researcher's Guide to the Comparative Study of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic Acid Derivatives as Novel Inhibitors

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the benzotriazole scaffold stands out for its remarkable versatility and presence in a multitude of biologically act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzotriazole scaffold stands out for its remarkable versatility and presence in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone for the development of novel therapeutics, including antiviral, antimicrobial, and anticancer agents. The strategic functionalization of the benzotriazole ring system allows for the fine-tuning of its pharmacological profile.

This guide focuses on a specific, yet largely unexplored, class of compounds: 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid derivatives . The introduction of a bromine atom at the 7-position and a carboxylic acid at the 5-position provides a unique chemical entity with significant potential for derivatization and biological activity. The electron-withdrawing nature of the bromine atom can influence the acidity of the N-H bond and the overall electronic distribution of the ring system, potentially enhancing interactions with biological targets. The carboxylic acid moiety serves as a versatile handle for the synthesis of a diverse library of esters and amides, allowing for a systematic exploration of the structure-activity relationship (SAR).

While extensive comparative data for this specific class of derivatives is not yet widely published, this guide aims to provide researchers with a comprehensive framework for conducting such a study. We will delve into the rationale for investigating these compounds, provide detailed synthetic and experimental protocols, and discuss the anticipated SAR based on established principles of medicinal chemistry.

Hypothesized Biological Activities and Rationale for Study

Based on the known activities of structurally related compounds, we can hypothesize several potential inhibitory effects for derivatives of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid:

  • Protein Kinase Inhibition: Halogenated benzotriazoles, such as 4,5,6,7-tetrabromobenzotriazole, are known inhibitors of protein kinases like Casein Kinase 2 (CK2).[1][2] The presence of the bromo-substituent on our core structure suggests that its derivatives could also exhibit kinase inhibitory activity, a key target in oncology.

  • Antimicrobial Activity: The benzotriazole nucleus is a common feature in many antimicrobial agents. By generating a library of derivatives with varying lipophilicity and hydrogen bonding capabilities, it is plausible to discover compounds with potent antibacterial or antifungal properties.

  • Antiviral Activity: Numerous benzotriazole derivatives have been reported to possess antiviral properties. A comparative screening of our target derivatives against a panel of viruses could unveil novel antiviral leads.

This guide will provide the necessary protocols to investigate these hypothesized activities.

Synthetic Strategy: Building a Library for Comparative Analysis

The carboxylic acid group at the 5-position is the key to generating a diverse library of derivatives. Standard and reliable synthetic methodologies can be employed to create esters and amides.

General Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonyl Chloride (Intermediate)

The starting material, 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, can be activated to the more reactive acyl chloride.

Protocol 1: Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonyl Chloride

  • Suspend 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 7-Bromo-1H-1,2,3-benzotriazole-5-carbonyl chloride, which can be used in the next step without further purification.

Synthesis of Amide and Ester Derivatives

The resulting acyl chloride can then be reacted with a variety of amines and alcohols to generate the corresponding amides and esters.

Protocol 2: General Procedure for the Synthesis of Amide Derivatives

  • Dissolve the desired amine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base such as triethylamine (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonyl chloride (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for the Synthesis of Ester Derivatives

  • Dissolve the desired alcohol (1.1 eq) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) in an aprotic solvent (e.g., dichloromethane).

  • Add a solution of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonyl chloride (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature for 6-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Synthesis_Workflow A 7-Bromo-1H-1,2,3-benzotriazole- 5-carboxylic acid B 7-Bromo-1H-1,2,3-benzotriazole- 5-carbonyl chloride A->B SOCl₂, cat. DMF C Amine Derivatives B->C R-NH₂, Et₃N D Ester Derivatives B->D R-OH, DMAP

Figure 1. General synthetic workflow for the preparation of amide and ester derivatives.

Comparative Biological Evaluation: Experimental Protocols

A systematic evaluation of the synthesized derivatives is crucial to understand their inhibitory potential. The following are detailed protocols for assessing their activity in key biological assays.

Protein Kinase Inhibition Assay

This assay will determine the ability of the compounds to inhibit the activity of a specific protein kinase (e.g., CK2). A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol 4: In Vitro Protein Kinase Inhibition Assay (Luminescence-based)

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds in 100% DMSO.

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the kinase and its specific substrate peptide in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer at a concentration close to its Km value for the specific kinase.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the test compound at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add 20 µL of the kinase-substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.

    • Incubate the plate at 30 °C for 1 hour.

    • Stop the reaction and measure the remaining ATP by adding 50 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The inhibitory activity is calculated as the percentage of kinase activity remaining in the presence of the compound compared to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase_Assay_Workflow A Dispense Test Compound, Positive & Negative Controls B Add Kinase-Substrate Mixture A->B C Pre-incubate B->C D Initiate Reaction with ATP C->D E Incubate D->E F Add ATP Detection Reagent E->F G Measure Luminescence F->G H Calculate IC₅₀ G->H

Figure 2. Workflow for the in vitro protein kinase inhibition assay.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[3][4][5][6][7]

Protocol 5: Broth Microdilution MIC Assay

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth. The final volume in each well should be 50 µL.

    • Include a positive control (a known antibiotic), a negative growth control (broth only), and a growth control (broth with inoculum, no compound).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared inoculum to each well (except the negative control).

    • Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • A microplate reader can also be used to measure the optical density (OD) at 600 nm to quantify growth.

In Vitro Antiviral Assay (Cytopathic Effect Inhibition)

This assay determines the ability of a compound to inhibit the virus-induced damage to host cells.[8][9][10][11][12]

Protocol 6: Cytopathic Effect (CPE) Inhibition Assay

  • Cytotoxicity Assay (CC₅₀ Determination):

    • First, determine the concentration of the compound that is toxic to the host cells.

    • Seed a 96-well plate with a suitable host cell line (e.g., Vero cells).

    • Add serial dilutions of the test compounds and incubate for the same duration as the antiviral assay.

    • Assess cell viability using a reagent such as MTT or resazurin and calculate the 50% cytotoxic concentration (CC₅₀).

  • Antiviral Assay (EC₅₀ Determination):

    • Seed a 96-well plate with the host cells and allow them to form a monolayer.

    • Add serial dilutions of the test compounds (at concentrations below their CC₅₀) to the wells.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • Include a virus control (cells + virus, no compound) and a cell control (cells only).

    • Incubate the plate until the virus control shows significant CPE (typically 2-4 days).

    • Assess cell viability. The percentage of CPE inhibition is calculated relative to the virus and cell controls.

    • Plot the percentage of inhibition against the compound concentration to determine the 50% effective concentration (EC₅₀).

  • Selectivity Index (SI) Calculation:

    • The selectivity index (SI = CC₅₀ / EC₅₀) is a crucial parameter that indicates the therapeutic window of the compound. A higher SI value is desirable.

Data Presentation and Comparative Analysis

For a clear and objective comparison, the experimental data should be summarized in a structured table.

Table 1: Comparative Inhibitory Activities of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic Acid Derivatives

Compound IDR Group (Amide/Ester)Kinase Inhibition IC₅₀ (µM) [Target Kinase]Antimicrobial MIC (µg/mL) [Microorganism]Antiviral EC₅₀ (µM) [Virus]Cytotoxicity CC₅₀ (µM) [Cell Line]Selectivity Index (SI)
Parent Acid -COOH
Derivative 1 e.g., -NH-CH₂Ph
Derivative 2 e.g., -O-CH₂CH₃
... ...
Control e.g., Known Inhibitor

Structure-Activity Relationship (SAR) Insights

The data generated from these assays will form the basis for understanding the SAR of this class of compounds. Key aspects to analyze include:

  • Effect of the R group: Compare the activity of amides versus esters. Within each series, how do changes in the size, lipophilicity, and electronic properties of the R group affect inhibitory potency?

  • Role of the Bromine Atom: A comparative synthesis of the non-brominated analogues would definitively establish the contribution of the 7-bromo substituent to the observed activity. It is hypothesized that the bromine atom may participate in halogen bonding with the target protein, a key interaction for some kinase inhibitors.[1][2]

  • Correlation between Activities: Is there a correlation between the different types of inhibitory activities? For instance, do potent kinase inhibitors also show significant antiviral or antimicrobial effects?

SAR_Logic cluster_0 Compound Features cluster_1 Biological Activity A R Group (Amide vs. Ester, Lipophilicity, Electronics) C Kinase Inhibition (IC₅₀) A->C D Antimicrobial Activity (MIC) A->D E Antiviral Activity (EC₅₀) A->E B 7-Bromo Substituent B->C B->D B->E

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid and its Analogs as Protein Kinase CK2 Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid and its derivatives as potent inhibitors of protein kinase CK2. It is intended fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid and its derivatives as potent inhibitors of protein kinase CK2. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and inhibitory activity within this promising class of compounds. We will explore the rationale behind molecular design, compare the performance of key analogs with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

Introduction: The Significance of Protein Kinase CK2 and the Promise of Halogenated Benzotriazoles

Protein kinase CK2, formerly known as casein kinase II, is a ubiquitous and highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1] Its dysregulation is implicated in numerous human diseases, most notably cancer, where it functions as a key node in pro-survival and anti-apoptotic signaling pathways. This has rendered CK2 a prime target for therapeutic intervention.

Among the various classes of CK2 inhibitors, halogenated benzotriazoles have emerged as particularly potent and selective ATP-competitive inhibitors. The seminal discovery of 4,5,6,7-tetrabromo-1H-1,2,3-benzotriazole (TBBt) as a highly effective CK2 inhibitor has spurred extensive research into this chemical scaffold.[2][3] The bromine atoms engage in crucial halogen bonding and hydrophobic interactions within the ATP-binding pocket of CK2, significantly enhancing inhibitory potency.[4] This guide focuses on a specific, yet underexplored, member of this family: 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, and its analogs, to elucidate the structural determinants of their inhibitory activity. The presence of both a bromine atom and a carboxylic acid moiety offers unique opportunities for modulating potency, selectivity, and pharmacokinetic properties.

The Core Scaffold: Synthesis of Benzotriazole-5-carboxylic Acid

The foundational scaffold for our target compounds is 1H-benzotriazole-5-carboxylic acid. A reliable and straightforward synthesis of this core structure is paramount for any subsequent derivatization and SAR exploration. The most common and efficient method involves the diazotization of 3,4-diaminobenzoic acid.

Experimental Protocol: Synthesis of 1H-Benzotriazole-5-carboxylic Acid

Materials:

  • 3,4-Diaminobenzoic acid

  • Glacial acetic acid

  • Sodium nitrite (NaNO2)

  • Deionized water

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 3,4-diaminobenzoic acid in aqueous acetic acid.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • While maintaining the low temperature and stirring vigorously, slowly add a solution of sodium nitrite in a minimal amount of water. The in-situ formation of nitrous acid will initiate the diazotization of one of the amino groups.

  • Continue stirring the reaction mixture at 0-5 °C overnight. The resulting diazonium salt will undergo intramolecular cyclization to form the benzotriazole ring.

  • The product, 1H-benzotriazole-5-carboxylic acid, will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold deionized water to remove any residual acid and salts.

  • Dry the product under vacuum to yield pure 1H-benzotriazole-5-carboxylic acid.

This protocol provides a robust foundation for producing the necessary starting material for the synthesis of the target compound and its analogs.

Structure-Activity Relationship (SAR) of Halogenated Benzotriazole-5-carboxylic Acids as CK2 Inhibitors

While specific SAR studies on 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid are not extensively documented in publicly available literature, we can infer a strong SAR profile based on extensive research on related halogenated benzotriazoles and other CK2 inhibitors. The key structural features for modulation are the position and nature of the halogen substituent(s) and modifications of the carboxylic acid group.

The Critical Role of Halogenation

The position and number of halogen atoms on the benzene ring are the most critical determinants of CK2 inhibitory activity.

  • Polyhalogenation: The high potency of TBBt underscores the importance of extensive halogenation. The bromine atoms occupy a hydrophobic region of the ATP-binding pocket and form crucial halogen bonds with the backbone carbonyls of the hinge region (residues Glu114 and Val116).

  • Monohalogenation vs. Polyhalogenation: It is anticipated that 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid will exhibit moderate inhibitory activity, likely less potent than its polybrominated counterparts. However, its simpler structure provides a valuable tool for probing specific interactions within the active site.

  • Impact of Halogen Type: Studies comparing different halogens have shown that bromine and iodine are generally superior to chlorine and fluorine for CK2 inhibition, likely due to their greater polarizability and ability to form stronger halogen bonds.

The Influence of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position introduces a key functional handle for modifying the physicochemical properties and exploring additional interactions within the CK2 active site.

  • Polarity and Solubility: The carboxylate group significantly increases the polarity of the molecule compared to TBBt, which may improve aqueous solubility but could also impact cell permeability.

  • Potential for Additional Interactions: This functional group could potentially form hydrogen bonds with nearby amino acid residues or a structured water molecule in the active site, thereby influencing binding affinity.

  • Derivatization Potential: The carboxylic acid is a versatile functional group that can be readily converted to esters, amides, and other derivatives. This allows for the systematic exploration of the chemical space around this position to optimize potency, selectivity, and pharmacokinetic properties. For example, esterification could be employed to create prodrugs with enhanced cell permeability.

The following diagram illustrates the key pharmacophoric elements of a substituted benzotriazole inhibitor within the ATP-binding site of CK2.

SAR_CK2_Inhibitor cluster_inhibitor Benzotriazole Inhibitor cluster_CK2 CK2 ATP-Binding Site Benzotriazole Benzotriazole Core (Scaffold) Hinge Hinge Region (e.g., Val116) Benzotriazole->Hinge π-π stacking Halogen Halogen Substituents (e.g., Br at C7) Halogen->Hinge Halogen Bonding Hydrophobic_Pocket Hydrophobic Pocket Halogen->Hydrophobic_Pocket Hydrophobic Interactions Carboxylic_Acid Carboxylic Acid (at C5) Additional_Interactions Potential H-bond Acceptors/Donors Carboxylic_Acid->Additional_Interactions H-bonding / Ionic Interactions

Caption: Key interactions of a substituted benzotriazole inhibitor with the CK2 active site.

Comparative Analysis with Alternative CK2 Inhibitors

To contextualize the potential of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, it is essential to compare its anticipated properties with established CK2 inhibitors.

Compound/ClassStructureKey SAR FeaturesReported IC50/Ki (CK2)AdvantagesDisadvantages
4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole (TBBt) Polybrominated benzotriazoleFour bromine atoms are crucial for high potency.[2]~0.5 µMHigh potency, well-characterized.Poor aqueous solubility.
CX-4945 (Silmitasertib) Tricyclic quinolineCarboxylic acid forms a key salt bridge with Lys68.[4]~1 nMHigh potency, orally bioavailable, clinical candidate.More complex synthesis.
Quinalizarin AnthraquinoneHydroxyl groups are important for activity.~0.4 µMNatural product scaffold.Poor selectivity.
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid (Hypothesized) Monobrominated benzotriazole carboxylic acidCombination of halogen and carboxylic acid for potential dual interactions.UndeterminedSimpler scaffold, potential for improved solubility over TBBt.Likely lower potency than polyhalogenated analogs.

This table presents a comparative overview. The activity of the hypothesized compound is an educated projection based on the SAR of related molecules.

Future Directions and a Roadmap for Investigation

The exploration of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid and its analogs presents a compelling avenue for the development of novel CK2 inhibitors. The following workflow outlines a logical progression for a comprehensive research program.

research_workflow A Synthesis of 7-Bromo-1H-1,2,3-benzotriazole -5-carboxylic acid B Library Synthesis: - Vary halogen position/type - Derivatize carboxylic acid A->B C In Vitro CK2 Inhibition Assay B->C D SAR Analysis C->D E Lead Optimization: - Improve potency - Enhance selectivity D->E E->B Iterative Design F Cell-based Assays (e.g., proliferation, apoptosis) E->F G In Vivo Studies (Animal Models) F->G

Caption: A proposed workflow for the development of novel CK2 inhibitors based on the 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid scaffold.

Conclusion

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid represents a fascinating and underexplored scaffold for the development of protein kinase CK2 inhibitors. By leveraging the established principles of halogen bonding and introducing a versatile carboxylic acid moiety, this class of compounds offers a rich landscape for SAR studies. While its potency may not initially match that of its heavily halogenated predecessors, the potential for fine-tuning its properties through derivatization makes it a highly attractive starting point for the design of next-generation CK2-targeted therapeutics. The detailed synthetic and analytical protocols provided herein offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Bretner, M., et al. (2008). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Molecular and Cellular Biochemistry, 316(1-2), 87-96.
  • Sarno, S., et al. (2001). Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole. Protein Science, 10(11), 2200-2206.
  • Battistutta, R., et al. (2011). Unprecedented selectivity and structural determinants of a new class of protein kinase CK2 inhibitors in clinical trials for the treatment of cancer. Biochemistry, 50(39), 8478-8488.
  • Litchfield, D. W. (2003). Protein kinase CK2: structure, regulation and role in cellular decisions of life and death. Biochemical Journal, 369(Pt 1), 1-15.
  • Pagano, M. A., et al. (2004). The selectivity of protein kinase CK2 inhibitors. The Biochemical journal, 383(Pt 2), 353–358.

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Bromo-Substituted Benzotriazole-5-Carboxylic Acid Isomers

Introduction: The Analytical Challenge of Regioisomers Substituted 1H-1,2,3-benzotriazoles are a cornerstone of many pharmaceutical and material science applications, serving as crucial scaffolds in drug design and as ef...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Regioisomers

Substituted 1H-1,2,3-benzotriazoles are a cornerstone of many pharmaceutical and material science applications, serving as crucial scaffolds in drug design and as effective corrosion inhibitors.[1][2] The synthesis of these compounds, particularly through the diazotization of substituted diamino-benzenes, often yields a mixture of regioisomers. Differentiating these isomers is a non-trivial but critical task, as their biological activity and material properties can vary significantly based on the precise arrangement of substituents on the benzene ring.

This guide provides an in-depth, practical comparison of the key spectroscopic techniques used to distinguish between three challenging isomers: 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid and its potential synthetic cousins, the 4-bromo and 6-bromo isomers. We will move beyond a simple recitation of data, explaining the underlying principles that give rise to distinct spectral fingerprints for each molecule. Our approach is designed to be a self-validating system, where the predictions from one technique are confirmed by another, ensuring high-confidence structural elucidation.

Foundational Principles: Substituent Effects on the Benzotriazole Core

To effectively differentiate the isomers, we must first understand the electronic influence of the bromine (-Br) and carboxylic acid (-COOH) substituents on the benzotriazole ring system.

  • Carboxylic Acid (-COOH): This is a meta-directing, electron-withdrawing group. It deshields (shifts downfield) nearby protons and carbons in NMR spectra and introduces characteristic, strong carbonyl (C=O) and hydroxyl (O-H) stretching bands in the infrared (IR) spectrum.

  • Bromine (-Br): As a halogen, bromine has a dual effect. It is deactivating due to its electronegativity (induction) but ortho-, para-directing due to its lone pairs (resonance). Its primary influence in NMR is a significant downfield shift on the carbon atom to which it is directly attached (the ipso-carbon). Its mass also creates a characteristic isotopic pattern in mass spectrometry.

The interplay of these effects, dictated by their relative positions, is the key to unlocking the structural identity of each isomer.

The Analytical Workflow: A Systematic Approach

A robust analytical strategy is essential for unambiguous isomer identification. The workflow involves isolating the compounds followed by a multi-technique spectroscopic analysis, where each result cross-validates the others.

Spectroscopic_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Confirmation synthesis Isomer Mixture (e.g., from Diazotization) separation Chromatographic Separation (HPLC/Column) synthesis->separation nmr ¹H & ¹³C NMR (Primary Structure) separation->nmr ir FTIR (Functional Groups & Substitution Pattern) separation->ir ms HRMS (Elemental Composition & M+2 Peak) separation->ms elucidation Final Structure Elucidation nmr->elucidation ir->elucidation ms->elucidation

Caption: Workflow for Isomer Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing these isomers. The key lies in the chemical shifts and, most importantly, the coupling patterns of the remaining aromatic protons.

Let's establish a baseline using the unsubstituted parent compound, 1H-Benzotriazole-5-carboxylic acid .[3][4] Its ¹H NMR spectrum shows three aromatic protons: a singlet for H-4, and two doublets for H-6 and H-7.[5] The introduction of a bromine atom dramatically alters this pattern.

Caption: Key Isomers and Expected ¹H NMR Aromatic Patterns.

Predicted ¹H NMR Spectra

The most striking difference is in the aromatic region (typically δ 7.5-8.5 ppm).

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid: The two remaining protons, H-4 and H-6, are separated by two substituents (Br and COOH). They are too far apart to couple, resulting in two distinct singlets .

  • 4-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid: The remaining protons, H-6 and H-7, are adjacent to each other. They will appear as two doublets with a typical ortho-coupling constant (J ≈ 8-9 Hz).

  • 6-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid: Similar to the 7-bromo isomer, the remaining protons (H-4 and H-7) are isolated. This isomer will also show two distinct singlets . Distinguishing it from the 7-bromo isomer requires considering the electronic effects on the chemical shifts or using 2D NMR (NOESY). The proton at H-4 in the 6-bromo isomer is flanked by the triazole and the COOH group and should appear further downfield than any proton in the 7-bromo isomer.

Predicted ¹³C NMR Spectra

The proton-decoupled ¹³C NMR spectrum provides confirmatory evidence. Due to the tautomerism in the triazole ring, some pairs of carbons can become equivalent on the NMR timescale, simplifying the spectrum.[1] However, the substitution pattern of the bromo-isomers breaks this symmetry.

  • Signal Count: Each isomer should display 7 distinct signals in the ¹³C NMR spectrum: 5 for the aromatic carbons and 2 for the triazole carbons (C3a/C7a).

  • Key Chemical Shifts:

    • Carbonyl Carbon (C=O): Will appear significantly downfield (δ ~165-170 ppm) in all isomers.

    • Ipso-Carbon (C-Br): The carbon directly attached to the bromine will be shifted downfield but will be less intense. Its chemical shift will be a key identifier.

    • Other Aromatic Carbons: The specific shifts will depend on the combined electronic effects of the substituents.

IsomerExpected ¹H Pattern (Aromatic)Key ¹³C Diagnostic Feature
7-Bromo Two singletsUnique chemical shifts for C-7 (ipso-Br) and C-5 (ipso-COOH).
4-Bromo Two doublets (J ≈ 8-9 Hz)Unique chemical shifts for C-4 (ipso-Br) and C-5 (ipso-COOH).
6-Bromo Two singletsUnique chemical shifts for C-6 (ipso-Br) and C-5 (ipso-COOH).
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids).

  • Internal Standard: Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.

  • 2D NMR (Optional but Recommended): If ambiguity exists (e.g., between 7-bromo and 6-bromo isomers), acquire a NOESY or HMBC spectrum to establish through-space or long-range correlations between protons and carbons to confirm assignments.

Infrared (IR) Spectroscopy: Confirming Functional Groups and Substitution

While NMR provides the skeletal map, IR spectroscopy confirms the presence of key functional groups and offers crucial clues about the benzene ring's substitution pattern.

Key Vibrational Bands

All isomers will share several characteristic bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.

  • N-H Stretch (Triazole): A broad band centered around ~3100 cm⁻¹.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption around 1700-1725 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple bands in the 1610-1450 cm⁻¹ region.[1]

The diagnostic information lies in the C-H out-of-plane bending region (900-700 cm⁻¹). The pattern of absorption here is highly characteristic of the number of adjacent hydrogen atoms on an aromatic ring.

  • 7-Bromo & 6-Bromo Isomers: These isomers have two isolated aromatic hydrogens. They are expected to show a strong absorption band in the 900-860 cm⁻¹ region.

  • 4-Bromo Isomer: This isomer has two adjacent aromatic hydrogens. It should display a strong absorption band in the 860-800 cm⁻¹ region.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Elemental Composition and Halogen Signature

Mass spectrometry is essential for confirming the molecular weight and elemental formula.

Expected Data
  • Molecular Ion (M⁺): All isomers have the same molecular formula, C₇H₄BrN₃O₂ , with a monoisotopic mass of approximately 240.948 g/mol .[6] High-Resolution Mass Spectrometry (HRMS) should be used to confirm this mass to within 5 ppm, which validates the elemental composition.

  • Isotopic Pattern: The most telling feature for a bromo-compound is the presence of the M+2 peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2). This is a definitive signature of a monobrominated compound.

  • Fragmentation: Benzotriazoles characteristically lose a molecule of nitrogen (N₂, 28 Da) upon electron impact.[7] Therefore, a prominent fragment ion at [M-28]⁺ is expected for all isomers. Subsequent fragmentations (e.g., loss of CO, H₂O, or Br) may differ slightly between isomers but are often less diagnostic than NMR or IR data.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve a minute amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement.

Conclusion: A Multi-Faceted Approach to Certainty

Differentiating the regioisomers of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a classic analytical challenge that demands a systematic, multi-technique approach. No single method is sufficient, but when used in concert, the data provide an unambiguous structural assignment.

Summary of Key Differentiating Features:

Technique7-Bromo Isomer4-Bromo Isomer6-Bromo Isomer
¹H NMR Two aromatic singletsTwo aromatic doubletsTwo aromatic singlets
IR (C-H Bend) ~900-860 cm⁻¹ (Isolated H)~860-800 cm⁻¹ (Adjacent H)~900-860 cm⁻¹ (Isolated H)
HRMS M⁺ at ~240.948, prominent M+2 peak, [M-28]⁺ fragmentM⁺ at ~240.948, prominent M+2 peak, [M-28]⁺ fragmentM⁺ at ~240.948, prominent M+2 peak, [M-28]⁺ fragment

By first observing the proton coupling in the ¹H NMR spectrum, an analyst can immediately distinguish the 4-bromo isomer. The IR out-of-plane bending region provides a rapid confirmation. Differentiating the remaining 6- and 7-bromo isomers relies on a more nuanced analysis of chemical shifts or advanced 2D NMR experiments, all while being grounded by the definitive elemental composition provided by HRMS. This integrated workflow ensures the scientific integrity and trustworthiness of the final structural assignment.

References

  • (No author given). (n.d.). Time in Pasuruan, ID. Google Search.
  • Konopski, L., Kielczewska, A., & Maslosz, J. (1996). New Identification Bands in the Infrared Spectra Of 1- and 2-Substituted Benzotriazoles. Spectroscopy Letters, 29(1), 143-151.
  • (No author given). (n.d.). New Identification Bands in the Infrared Spectra Of 1- and 2-Substituted Benzotriazoles. Taylor & Francis Online. [Link]

  • (No author given). (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Academia.edu. [Link]

  • (No author given). (n.d.). Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in.... ResearchGate. [Link]

  • Verma, B.B., Singh, D., & Parmar, M.S. (n.d.). NMR and IR Studies of Some Metal Complexes of 6-Substituted-1-Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry.
  • (No author given). (n.d.). Observed and Calculated 1H Chemical Shifts (δ in ppm) for Series of 1X-.... ResearchGate. [Link]

  • (No author given). (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. [Link]

  • (No author given). (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • (No author given). (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

  • (No author given). (n.d.). 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. PubChemLite. [Link]

  • (No author given). (n.d.). 6-BROMO-1H-BENZOTRIAZOLE - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • (No author given). (2021). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

  • (No author given). (2014). Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. PubMed. [Link]

  • (No author given). (n.d.). Benzotriazole-5-carboxylic acid. LookChem. [Link]

  • (No author given). (n.d.). Mass spectra of benzotriazoles. Correlation with thermolytic and photolytic fragmentations. [Link]

  • (No author given). (n.d.). 1H-benzotriazole-1-carboxylic acid, benzyl ester - Optional[1H NMR] - Chemical Shifts. [Link]

  • (No author given). (2020). 5-Chlorobenzotriazole. MassBank. [Link]

  • (No author given). (n.d.). 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917. PubChem. [Link]

  • (No author given). (n.d.). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). PMC - NIH. [Link]

  • (No author given). (n.d.). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Taylor & Francis Online. [Link]

  • (No author given). (n.d.). Electronic Structure and Stability of Benzotriazoles | Request PDF. ResearchGate. [Link]

  • (No author given). (n.d.). Benzotriazole synthesis. Organic Chemistry Portal. [Link]

  • (No author given). (n.d.). 7-bromo-1h-1,2,3-benzotriazole-5-carbonitrile. PubChemLite. [Link]

  • (No author given). (n.d.). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Sci-Hub. [Link]

  • (No author given). (n.d.). 4-bromo-1-methyl-1h-1,2,3-benzotriazole. PubChemLite. [Link]

  • (No author given). (n.d.). 7-bromo-5-methyl-1h-1,2,3-benzotriazole. PubChemLite. [Link]

  • (No author given). (n.d.). Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central. [Link]

  • (No author given). (n.d.). 7-bromo-1H-1,2,3-benzotriazole | C6H4BrN3 | CID 21707869. PubChem. [Link]

  • (No author given). (2010). Benzotriazole and its derivatives.
  • (No author given). (n.d.). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and. [Link]

  • (No author given). (n.d.). 4-Bromo-1-methyl-1H-1,2,3-triazole. PubChem. [Link]

  • (No author given). (n.d.). SYNTHESES OF SOME NEW 1, 2, 3-BENZOTRIAZOLES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]

  • (No author given). (n.d.). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library. [Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic Acid-Based Compounds

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The benzotriazole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The benzotriazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of a specific subclass: compounds derived from 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. We will delve into the experimental data, the rationale behind assay selection, and the critical factors that influence the translation of benchtop results to preclinical models.

The Promise of the Benzotriazole Scaffold: A Focus on Kinase Inhibition

Benzotriazole derivatives have garnered significant attention as potential anticancer agents, often acting as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[4][5] The 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid core provides a unique template for designing selective and potent kinase inhibitors. The bromine atom can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for the target kinase. The carboxylic acid group offers a versatile handle for chemical modification to optimize physicochemical properties and target engagement.

While direct, extensive comparative studies on this specific scaffold are emerging, we can infer its potential by examining the structure-activity relationships (SAR) of related benzotriazole and benzimidazole derivatives. For instance, tetrabromobenzotriazole (TBBt) is a known inhibitor of protein kinase CK2, and modifications to the benzotriazole ring have been shown to significantly impact inhibitory activity.[4][6]

Part 1: In Vitro Efficacy Assessment - The First Litmus Test

Initial evaluation of novel compounds invariably begins with in vitro assays to determine their intrinsic biological activity and mechanism of action in a controlled environment. For potential anticancer agents like our 7-bromo-benzotriazole derivatives, cytotoxicity and target engagement assays are paramount.

Key In Vitro Assays:
  • Cytotoxicity Assays (MTT, SRB, LDH): These assays are the workhorses of early-stage cancer drug discovery, providing a quantitative measure of a compound's ability to inhibit cell growth or kill cancer cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is a key metric derived from these assays.[7]

  • Kinase Inhibition Assays: To confirm the mechanism of action, direct enzymatic assays are employed. These can be radiometric, fluorescence-based, or luminescence-based and measure the ability of the compound to inhibit the activity of a specific kinase. The IC50 or Ki (inhibition constant) values are determined to quantify potency.

  • Cell-Based Target Engagement Assays: Western blotting or phospho-flow cytometry can be used to assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation status of downstream substrates.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the 7-bromo-benzotriazole derivative (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high-throughput capability, and its reflection of mitochondrial metabolic activity, which is often compromised in dying cells. A 48-72 hour incubation period is selected to allow sufficient time for the compound to exert its antiproliferative or cytotoxic effects.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Cell Seeding in 96-well plate] --> B[Compound Treatment (Serial Dilution)]; B --> C[Incubation (48-72h)]; C --> D[MTT Addition]; D --> E[Incubation (2-4h)]; E --> F[Formazan Solubilization]; F --> G[Absorbance Measurement]; G --> H[IC50 Determination];

}

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Part 2: The In Vivo Challenge - Moving from Dish to Animal Models

A promising in vitro profile is a crucial first step, but the true test of a compound's therapeutic potential lies in its in vivo efficacy. Animal models, particularly xenograft models in mice, are indispensable for evaluating antitumor activity in a complex biological system.[8]

Key In Vivo Model: Human Tumor Xenografts

In this model, human cancer cells are implanted into immunocompromised mice, allowing for the growth of a human tumor that can be used to assess the efficacy of a test compound.

Experimental Protocol: In Vivo Xenograft Efficacy Study

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a cell line with a known sensitivity to kinase inhibitors) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 7-bromo-benzotriazole derivative via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Causality Behind Experimental Choices: Xenograft models are chosen because they allow for the evaluation of a compound's efficacy against a human tumor in a living organism, providing insights into factors like drug delivery, metabolism, and overall systemic effects.[8] The choice of immunocompromised mice is essential to prevent the rejection of the human tumor cells.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Human Cancer Cell Culture] --> B[Subcutaneous Injection into Immunocompromised Mice]; B --> C[Tumor Growth to Palpable Size]; C --> D{Randomization}; D --> E[Treatment Group (Compound Administration)]; D --> F[Control Group (Vehicle Administration)]; E --> G[Tumor Volume & Body Weight Measurement]; F --> G; G --> H[Endpoint: Tumor Excision & Analysis]; H --> I[Calculation of Tumor Growth Inhibition];

}

Caption: Workflow of an in vivo xenograft efficacy study.

Mind the Gap: Why In Vitro Success Doesn't Always Translate to In Vivo Efficacy

The transition from in vitro to in vivo is often where promising drug candidates falter. Several factors contribute to this discrepancy:

  • Pharmacokinetics (ADME): A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are not assessed in simple in vitro assays. A potent compound in a dish may be poorly absorbed, rapidly metabolized, or fail to reach the tumor at therapeutic concentrations in a living organism.[9][10]

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation is a critical factor for in vivo efficacy. Poor oral bioavailability is a common reason for the failure of drug candidates.

  • Toxicity: A compound may exhibit acceptable cytotoxicity against cancer cells in vitro but cause unacceptable toxicity to normal tissues and organs in vivo.

  • Tumor Microenvironment: In vitro cell cultures lack the complex tumor microenvironment, which includes stromal cells, blood vessels, and the extracellular matrix. These components can influence drug penetration and efficacy.[8]

Comparative Analysis: 7-Bromo-benzotriazole Derivatives vs. Alternatives

While specific comparative data for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid derivatives is limited, we can draw comparisons with established kinase inhibitors based on their known mechanisms and clinical performance.

Feature7-Bromo-benzotriazole Derivatives (Hypothesized)FDA-Approved Kinase Inhibitors (e.g., Imatinib, Erlotinib)[11][12]
Target(s) Potentially novel kinase targets or specific mutant kinasesWell-defined kinase targets (e.g., BCR-ABL, EGFR)
In Vitro Potency Expected to show nanomolar to low micromolar IC50 values in cytotoxicity and kinase assays.Typically exhibit potent nanomolar IC50 values against their primary targets.
In Vivo Efficacy Dependent on ADME/Tox properties; potential for tumor growth inhibition in xenograft models.Proven efficacy in preclinical and clinical settings, leading to tumor regression and improved patient outcomes.
Challenges Demonstrating a superior efficacy or safety profile compared to existing drugs; overcoming potential off-target effects and resistance mechanisms.Acquired resistance through mutations in the target kinase is a major clinical challenge.

Future Directions and Conclusion

The 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid scaffold holds promise for the development of novel kinase inhibitors. However, the path from in vitro discovery to in vivo validation is a rigorous one. A thorough understanding of the structure-activity relationship is crucial for optimizing potency and selectivity.[13] Concurrently, early assessment of pharmacokinetic properties and potential toxicities is essential to bridge the gap between the controlled environment of a cell culture plate and the complexity of a living organism.

Future research should focus on synthesizing and evaluating a library of derivatives based on this scaffold to build a comprehensive SAR. Promising candidates should then be subjected to rigorous in vivo testing, including pharmacokinetic studies and efficacy trials in relevant xenograft models. By carefully navigating the challenges of in vitro to in vivo translation, researchers can unlock the full therapeutic potential of this intriguing class of compounds.

References

  • Alraqa, S. Y., et al. (2022). Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives. Bioorganic Chemistry, 125, 105859. [https://pubmed.ncbi.nlm.nih.gov/35688019/]
  • BenchChem. (2025). A Comparative Guide to the Pharmacological Activities of Benzotriazole Derivatives: In-Vitro vs. In-Vivo Studies. [https://www.benchchem.
  • BenchChem. (2025). Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41. [https://www.benchchem.
  • Bisyri, M. B., & Alfinda, A. F. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 333. [https://www.frontiersin.org/articles/10.3389/fbioe.2020.00333/full]
  • Borowiecki, P., et al. (2022). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. International Journal of Molecular Sciences, 23(19), 11849. [https://www.mdpi.com/1422-0067/23/19/11849]
  • Charles River Laboratories. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. [https://www.criver.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • G-Ligor, D. C., et al. (2017). Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives. Bioorganic & Medicinal Chemistry, 25(15), 4068-4078. [https://pubmed.ncbi.nlm.nih.gov/28648488/]
  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [https://gscbiologicalpress.
  • Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem, 4(8), 614-625. [https://www.hilarispublisher.com/open-access/recent-development-of-benzotriazolebased-medicinal-drugs-2161-0444.1000206.pdf]
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Li, Q., et al. (2020). Synthesis and anticancer activity of benzotriazole derivatives. Journal of Heterocyclic Chemistry, 57(3), 1220-1227. [https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.3859]
  • National Center for Biotechnology Information. (2023). Benzotriazole: An overview on its versatile biological behavior. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6094258/]
  • Pagano, M. A., et al. (2004). 4,5,6,7-Tetrabromobenzotriazole (TBBt) and derivatives: towards a more specific protein kinase CK2 inhibitor. Journal of Medicinal Chemistry, 47(25), 6239-6247.
  • ResearchGate. (2020). Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition. [https://www.researchgate.
  • Siolas, D., & Hannon, G. J. (2013). Patient-derived tumor xenografts: an emerging platform for translational cancer research. Cancer Research, 73(17), 5315-5319.
  • Swider, R., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules, 26(12), 3567. [https://www.mdpi.com/1420-3049/26/12/3567]
  • Taj, S., et al. (2023). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. RSC Advances, 13(33), 23165-23181. [https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02919a]
  • Taha, M. O., et al. (2021). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 17(2), 143-157. [https://gscbiologicalpress.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204.
  • Verma, A., et al. (2019). UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. World Journal of Pharmaceutical Research, 8(9), 1149-1164. [https://www.researchgate.
  • Wang, Y., et al. (2014). Metabolism of 1H-benzotriazolecarboxylic acids in vitro and in vivo. Xenobiotica, 44(1), 58-63. [https://pubmed.ncbi.nlm.nih.gov/23786311/]
  • Wodnicka, M., et al. (2021). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 22(23), 12899. [https://www.mdpi.com/1422-0067/22/23/12899]
  • Znojek, P., et al. (2019). Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide-potential inhibitors of human protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 29(16), 2148-2152.
  • Turkson, J. (2017). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1177-1182. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5688049/]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the synthesis of highly functionalized heterocyclic compounds is a cornerstone of inno...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a key building block, valued for its utility in creating complex molecules with potential therapeutic applications. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering insights into the strategic decisions and experimental nuances that underpin each approach.

Introduction: The Significance of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

The benzotriazole moiety is a "privileged structure" in medicinal chemistry, appearing in a range of therapeutic agents. The addition of a bromine atom and a carboxylic acid group to this scaffold at specific positions creates a versatile intermediate. The bromine can act as a handle for further cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation or other derivatization. This unique combination of functional groups makes the title compound a valuable precursor for the synthesis of novel drug candidates and functional materials.

This guide will benchmark two distinct synthetic strategies:

  • Route 1: Post-Cyclization Bromination. This approach involves the initial formation of the benzotriazole ring system, followed by the electrophilic substitution of a bromine atom onto the aromatic core.

  • Route 2: Pre-Cyclization Bromination. This strategy introduces the bromine atom at an earlier stage, starting with a brominated precursor that is then cyclized to form the final benzotriazole ring.

Benchmarking Metrics

The two synthetic routes will be evaluated against the following key performance indicators:

MetricDescription
Overall Yield The efficiency of the entire reaction sequence in converting starting materials to the final product.
Purity The level of contamination in the final product, typically assessed by techniques like HPLC and NMR.
Reaction Time The total time required to complete all steps of the synthesis.
Cost of Goods (CoG) An estimation based on the price of starting materials and reagents.
Process Mass Intensity (PMI) A measure of the "greenness" of the synthesis, calculated as the total mass of materials used (solvents, reagents, etc.) divided by the mass of the final product.
Safety & Handling An assessment of the hazards associated with the reagents and reaction conditions.

Route 1: Post-Cyclization Bromination

This synthetic pathway is a two-step process that begins with the well-established synthesis of benzotriazole-5-carboxylic acid, followed by a direct bromination of the benzotriazole ring.

Workflow for Route 1

start 3,4-Diaminobenzoic Acid step1 Step 1: Diazotization & Cyclization start->step1 intermediate Benzotriazole-5-carboxylic acid step1->intermediate step2 Step 2: Electrophilic Bromination intermediate->step2 product 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid step2->product

Workflow for the Post-Cyclization Bromination (Route 1).
Step 1: Synthesis of Benzotriazole-5-carboxylic acid

This foundational step involves the reaction of 3,4-diaminobenzoic acid with a diazotizing agent, typically sodium nitrite, in an acidic medium.[1]

Mechanism: The reaction proceeds via the in situ formation of nitrous acid from sodium nitrite and acetic acid. One of the amino groups of the 3,4-diaminobenzoic acid attacks the nitrous acid to form a diazonium salt. The second amino group then acts as an intramolecular nucleophile, attacking the diazonium group to form the five-membered triazole ring after deprotonation.[2]

Experimental Protocol:

  • Dissolution: A suspension of 3,4-diaminobenzoic acid (e.g., 10 g, 65.7 mmol) is prepared in aqueous acetic acid (e.g., 150 mL).[2]

  • Cooling: The mixture is cooled to 0-5 °C in an ice-salt bath.

  • Diazotization: A solution of sodium nitrite (e.g., 5 g, 72.5 mmol) in a minimal amount of water is added slowly to the cooled suspension with vigorous stirring, maintaining the temperature below 5 °C.[2]

  • Reaction: The reaction mixture is stirred at 0-5 °C overnight.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield benzotriazole-5-carboxylic acid.

A reported yield for a similar procedure is approximately 91%.[2]

Step 2: Bromination of Benzotriazole-5-carboxylic acid

This step introduces the bromine atom onto the pre-formed benzotriazole ring through electrophilic aromatic substitution.

Mechanism & Regioselectivity: The benzotriazole ring is an electron-rich aromatic system. The introduction of a bromine atom is directed by the existing substituents. The carboxylic acid group is a deactivating, meta-directing group, while the fused triazole ring's directing influence is more complex. However, electrophilic substitution on the benzotriazole ring system is known to occur. The use of a suitable solvent and potentially a mild Lewis acid catalyst can promote the reaction. The 7-position is a likely site for substitution due to the electronic effects of the fused ring system.

Experimental Protocol:

  • Dissolution: Benzotriazole-5-carboxylic acid (e.g., 10 mmol) is dissolved in a suitable solvent, such as glacial acetic acid.[3]

  • Reagent Addition: Sodium acetate (e.g., 20 mmol) is added, followed by the dropwise addition of bromine (e.g., 10 mmol) at room temperature with stirring.[3]

  • Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Workup: The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with a solution of sodium thiosulfate to remove excess bromine, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid.

Route 2: Pre-Cyclization Bromination

This alternative strategy involves the synthesis of a brominated aromatic diamine precursor, which is then cyclized to form the target molecule.

Workflow for Route 2

start 4-Amino-3-bromobenzoic acid step1 Step 1: Nitration start->step1 intermediate1 4-Amino-3-bromo-5-nitrobenzoic acid step1->intermediate1 step2 Step 2: Reduction of Nitro Group intermediate1->step2 intermediate2 4,5-Diamino-3-bromobenzoic acid step2->intermediate2 step3 Step 3: Diazotization & Cyclization intermediate2->step3 product 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid step3->product

Workflow for the Pre-Cyclization Bromination (Route 2).
Step 1: Nitration of 4-Amino-3-bromobenzoic acid

The synthesis begins with the nitration of a commercially available or synthesized brominated aminobenzoic acid.

Mechanism: This is a classic electrophilic aromatic substitution reaction. The amino group is a strong activating, ortho-, para-directing group, while the bromine and carboxylic acid are deactivating groups. The nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, will be directed to the position ortho to the activating amino group.

Experimental Protocol:

  • Dissolution: 4-Amino-3-bromobenzoic acid is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Nitration: A mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the low temperature.

  • Reaction: The reaction is stirred at low temperature for a specified time and then allowed to warm to room temperature.

  • Isolation: The reaction mixture is carefully poured onto ice, and the precipitated product, 4-amino-3-bromo-5-nitrobenzoic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amino group to form the required ortho-diamine.

Mechanism: A variety of reducing agents can be used for this transformation, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reagent depends on the scale and the presence of other functional groups.

Experimental Protocol (using SnCl₂):

  • Reaction Setup: The nitro compound from the previous step is suspended in a suitable solvent like ethanol or concentrated hydrochloric acid.

  • Reduction: An excess of tin(II) chloride dihydrate is added, and the mixture is heated to reflux for several hours.

  • Workup: After cooling, the reaction mixture is made basic with a concentrated solution of sodium hydroxide to precipitate tin salts.

  • Extraction and Purification: The product, 4,5-diamino-3-bromobenzoic acid, is extracted into an organic solvent, dried, and purified.

Step 3: Diazotization and Cyclization

This final step mirrors the cyclization in Route 1, but with the brominated precursor.

Mechanism: The mechanism is identical to that described in Step 1 of Route 1, involving diazotization of one of the amino groups followed by intramolecular cyclization.

Experimental Protocol:

  • Dissolution: The synthesized 4,5-diamino-3-bromobenzoic acid is dissolved in aqueous acetic acid.

  • Cooling: The solution is cooled to 0-5 °C.

  • Diazotization: A solution of sodium nitrite in water is added slowly, maintaining the low temperature.

  • Reaction & Isolation: The mixture is stirred, and the product, 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, precipitates and is collected by filtration, washed, and dried.

Comparative Analysis and Discussion

FeatureRoute 1: Post-Cyclization BrominationRoute 2: Pre-Cyclization BrominationSenior Application Scientist's Insights
Overall Yield Potentially higher, as the initial cyclization is high-yielding (91%). The bromination yield will be the determining factor.Likely lower due to the multi-step nature and potential for side reactions in the nitration and reduction steps.Route 1 is often preferred for its convergency and the high efficiency of the initial benzotriazole formation. However, a poorly controlled bromination step in Route 1 could lead to a mixture of isomers, complicating purification and lowering the isolated yield.
Purity The main impurity would be unreacted starting material or other brominated isomers. Purification might require careful chromatography.The purity of the final product is highly dependent on the efficiency of purification at each of the three steps.Route 2 offers the advantage of building the molecule with the bromine in a defined position, potentially leading to a cleaner final product if the intermediates are well-purified. The risk of isomeric impurities in the final step is lower than in Route 1.
Reaction Time A two-step process, likely shorter overall.A three-step process, which will take longer to execute.For rapid synthesis of analogues for screening, Route 1 is likely to be faster. For process development and scale-up, the control offered by Route 2 might be advantageous despite the longer sequence.
Cost of Goods (CoG) Starting material (3,4-diaminobenzoic acid) is relatively inexpensive. Bromine is also a bulk chemical.The starting material (4-amino-3-bromobenzoic acid) is more expensive. Nitrating and reducing agents add to the cost.From a raw materials perspective, Route 1 appears more cost-effective. However, if Route 1 requires extensive chromatographic purification at scale, the overall cost could increase significantly.
Process Mass Intensity (PMI) Likely to have a lower PMI due to fewer steps and potentially less solvent usage for purification.The multiple steps, each requiring its own solvent for reaction and workup, will likely result in a higher PMI.Route 1 has the potential to be a "greener" process, especially if the bromination can be optimized to be highly selective and high-yielding, minimizing the need for extensive purification.
Safety & Handling Involves the use of elemental bromine, which is highly corrosive and toxic, requiring specialized handling procedures.Uses concentrated nitric and sulfuric acids (highly corrosive) and potentially flammable solvents for extractions. Catalytic hydrogenation, if used for reduction, requires specialized high-pressure equipment.Both routes have significant safety considerations. The choice may depend on the available equipment and expertise. Handling elemental bromine (Route 1) requires a well-ventilated fume hood and appropriate personal protective equipment. The nitration in Route 2 is highly exothermic and requires careful temperature control.

Conclusion and Recommendation

Both synthetic routes present viable pathways to 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, each with its own set of advantages and challenges.

Route 1 (Post-Cyclization Bromination) is likely to be the more efficient and cost-effective option for laboratory-scale synthesis, provided that the bromination step can be optimized for high regioselectivity and yield. The main challenge lies in controlling the bromination to favor the desired 7-bromo isomer and developing an effective purification strategy.

Route 2 (Pre-Cyclization Bromination) offers better control over the final product's regiochemistry, as the bromine atom is introduced early in the synthesis. While this route is longer and likely has a lower overall yield and higher process mass intensity, it may be the preferred method when high purity is critical and isomeric byproducts from direct bromination are difficult to separate.

For initial exploratory work and the rapid generation of material for further studies, Route 1 is recommended as the primary approach. For process development and large-scale synthesis where purity and control are paramount, a thorough investigation of Route 2 would be warranted. The ultimate choice will depend on the specific needs of the research program, balancing the trade-offs between yield, purity, cost, and scalability.

References

  • GSC Biological and Pharmaceutical Sciences. (2020). Review on synthetic study of benzotriazole. [Link]

  • Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. [Link]

  • Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • MDPI. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. [Link]

  • PubMed Central (PMC). (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. [Link]

  • ARKAT USA, Inc. (n.d.). Synthesis of N-acylbenzotriazole using acid anhydride. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Antibodies Against 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic Acid

This guide provides an in-depth, scientifically rigorous comparison of antibodies developed against 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid conjugates. It is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically rigorous comparison of antibodies developed against 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid conjugates. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of antibody specificity and the experimental validation of cross-reactivity. We will delve into the rationale behind experimental design, provide detailed protocols, and present a framework for data interpretation, ensuring a thorough understanding of the antibody's performance.

Introduction: The Imperative of Specificity for Small Molecule Antibodies

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a small molecule of interest in various industrial and pharmaceutical contexts. The development of specific antibodies against this compound is crucial for the creation of sensitive and reliable immunoassays for its detection and quantification. However, due to its small size, it is considered a hapten and is not immunogenic on its own.[1] To elicit an immune response, it must be covalently coupled to a larger carrier protein, creating a hapten-carrier conjugate.[1]

The primary challenge in developing antibodies against small molecules is ensuring their specificity. Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the target analyte, can lead to inaccurate measurements, including false positives.[1][2] Therefore, a thorough investigation of an antibody's cross-reactivity profile is a non-negotiable aspect of immunoassay validation. This guide will walk you through the critical steps of producing the immunogen and subsequently evaluating the specificity of the resulting antibodies through a competitive ELISA.

The Foundation: Synthesizing the Immunogen

The journey to a specific antibody begins with the synthesis of a high-quality immunogen. The carboxylic acid group on 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid provides a convenient handle for conjugation to primary amines (e.g., lysine residues) on a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The most common and effective method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Expert Insight: The inclusion of NHS is critical. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions. NHS reacts with the activated carboxyl group to form a more stable NHS ester, which then efficiently reacts with the primary amines on the carrier protein, leading to higher conjugation yields.

Experimental Protocol: EDC/NHS Conjugation of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid to BSA

Materials:

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Hapten: Dissolve 10 mg of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid in 1 mL of DMSO.

  • Prepare the Carrier Protein: Dissolve 20 mg of BSA in 4 mL of Activation Buffer.

  • Activate the Hapten: In a separate tube, dissolve 15 mg of EDC and 10 mg of NHS in 1 mL of Activation Buffer. Immediately add this solution to the dissolved hapten. Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation: Add the activated hapten solution dropwise to the BSA solution while gently stirring. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Add 200 µL of Quenching Solution to stop the reaction. Incubate for 15 minutes.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against 1 L of PBS at 4°C for 48 hours, with at least three buffer changes.

  • Characterization (Optional but Recommended): Determine the hapten-to-protein ratio using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein) and a wavelength specific to the hapten. Alternatively, MALDI-TOF mass spectrometry can be used for a more precise measurement.

  • Storage: Store the conjugate at -20°C or -80°C in small aliquots.

The Litmus Test: Designing and Performing the Cross-Reactivity Study

A competitive ELISA is the gold standard for assessing the cross-reactivity of antibodies against small molecules.[3][4] In this format, the free analyte (the hapten) in the sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the free analyte.

Selecting the Competitor Panel

The selection of compounds for the cross-reactivity panel is a critical step. The panel should include molecules that are structurally very similar to the target analyte to rigorously challenge the antibody's specificity. For 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, a well-designed panel would include:

  • Positional Isomers: 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid[5]

  • Analogs with Different Halogens: 7-Chloro-1H-1,2,3-benzotriazole-5-carboxylic acid

  • Analogs with Alkyl Groups: Methyl 7-bromo-1H-benzotriazole-5-carboxylate[6]

  • Parent Molecule: Benzotriazole-5-carboxylic acid[7]

  • Unrelated Benzotriazole Derivatives: 7-Bromo-5-chloro-1H-benzotriazole

Experimental Workflow: Competitive ELISA for Cross-Reactivity

The following diagram illustrates the workflow of a competitive ELISA for determining cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat plate with Hapten-Protein Conjugate (e.g., Target-OVA) p2 Wash unbound conjugate p1->p2 p3 Block with BSA or other blocking agent p2->p3 p4 Wash unbound blocking agent p3->p4 r3 Add antibody-analyte mixture to the coated plate r1 Prepare serial dilutions of target analyte and competitor compounds r2 Incubate primary antibody with diluted analytes/competitors r1->r2 r2->r3 r4 Incubate to allow competition for binding r3->r4 d1 Wash unbound primary antibody d2 Add HRP-conjugated secondary antibody d1->d2 d3 Wash unbound secondary antibody d2->d3 d4 Add TMB substrate d3->d4 d5 Stop reaction with acid d4->d5 d6 Read absorbance at 450 nm d5->d6

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

Detailed Protocol: Competitive ELISA

Materials:

  • 96-well ELISA plates

  • Coating Antigen: 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid conjugated to a different carrier protein than the immunogen (e.g., Ovalbumin - OVA) to avoid binding to anti-carrier antibodies.

  • Primary Antibody: Serum or purified antibody against the 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid-BSA conjugate.

  • Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-rabbit IgG-HRP).

  • Target Analyte and Competitor Compounds

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST

  • Assay Buffer: 1% BSA in PBST

  • TMB Substrate Solution

  • Stop Solution: 2 M H₂SO₄

  • Microplate reader

Procedure:

  • Coating: Dilute the coating antigen (Target-OVA) to 1-2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte and each competitor compound in Assay Buffer.

    • In a separate plate or tubes, mix 50 µL of each analyte/competitor dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate for 30-60 minutes at room temperature.

    • Transfer 100 µL of the antibody-analyte/competitor mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL/well of the diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five.

  • Detection: Add 100 µL/well of TMB Substrate Solution. Incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stop Reaction: Add 50 µL/well of Stop Solution.

  • Read Absorbance: Read the absorbance at 450 nm within 30 minutes.

Data Analysis and Interpretation: Quantifying Specificity

The data obtained from the competitive ELISA is used to generate inhibition curves for the target analyte and each competitor compound. From these curves, the concentration that causes 50% inhibition of the maximum signal (IC50) is determined for each compound.

Cross-Reactivity Calculation:

The percentage of cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of Target Analyte / IC50 of Competitor Compound) x 100

A higher %CR value indicates a greater degree of cross-reactivity.

Sample Data Presentation

The following table provides a template for presenting cross-reactivity data. The values are hypothetical and for illustrative purposes only.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid (Target) 10 100
5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid5020.0
7-Chloro-1H-1,2,3-benzotriazole-5-carboxylic acid10010.0
Methyl 7-bromo-1H-benzotriazole-5-carboxylate5002.0
Benzotriazole-5-carboxylic acid>1000<1.0
7-Bromo-5-chloro-1H-benzotriazole>1000<1.0

Interpretation:

In this hypothetical example, the antibody shows the highest affinity for the target analyte. It exhibits some cross-reactivity with the positional isomer and the chloro-analog, which is expected due to the high degree of structural similarity. The cross-reactivity is significantly lower for the methyl ester and negligible for the parent molecule and the unrelated derivative. This profile would suggest a highly specific antibody suitable for the selective detection of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid.

Conclusion and Best Practices

The development of highly specific antibodies against small molecules is a meticulous process that hinges on a well-designed immunogen and a rigorous validation of antibody specificity. This guide has provided a comprehensive framework for the synthesis of a 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid conjugate and the subsequent evaluation of antibody cross-reactivity using a competitive ELISA.

Key Takeaways for Ensuring Scientific Integrity:

  • Immunogen Design is Paramount: The structure of the hapten and the conjugation strategy can significantly influence the specificity of the resulting antibodies.

  • Thorough Cross-Reactivity Testing is Non-Negotiable: A well-selected panel of structurally related compounds is essential to truly understand the antibody's binding profile.

  • Competitive ELISA is the Method of Choice: This assay format provides a quantitative measure of cross-reactivity and is well-suited for small molecule analysis.

  • Data Interpretation Requires Context: The acceptable level of cross-reactivity depends on the intended application of the immunoassay.

By following the principles and protocols outlined in this guide, researchers can confidently develop and characterize antibodies with the high degree of specificity required for reliable and accurate immunoassays.

References

  • BenchChem. (2025). Comparative Analysis of Antibody Cross-Reactivity in Ethoxy-Triazine Hapten Immunoassays. BenchChem.
  • Taylor & Francis Online. (2006). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA.
  • BenchChem. (2025).
  • PubMed. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA.
  • MDPI. (2019).
  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
  • PubMed. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA).
  • MDPI. (2020). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities.
  • Creative Diagnostics. (2021). Competitive ELISA.
  • PubMed Central (PMC). (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood.
  • ChemScene. (n.d.). 7-Bromo-5-chloro-1H-benzotriazole.
  • AiFChem. (n.d.).
  • PubMed Central (PMC). (2025). Synthesis and characterization of a functional benzoylecgonine – bovine serum albumin conjugate for quantification of a humanized monoclonal anti-cocaine antibody.
  • Sigma-Aldrich. (n.d.). Benzotriazole-5-carboxylic acid.
  • Biocompare. (2024).
  • NCBI Bookshelf. (2023). Enzyme Linked Immunosorbent Assay.
  • MDPI. (2023). Development and Validation of Competitive ELISA for Detection of H5 Hemagglutinin Antibodies.
  • BLDpharm. (n.d.). 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid.

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a comprehensive, field-tested framework for...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a comprehensive, field-tested framework for handling 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS No. 1354771-68-8). The protocols outlined here are designed not just to meet but to exceed standard safety requirements, ensuring that your work proceeds both efficiently and securely. We will delve into the causality behind each procedural step, building a self-validating system of safety that you can trust implicitly.

Hazard Analysis: A Proactive Assessment

Comprehensive toxicological data for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is not extensively documented. Therefore, a rigorous safety protocol must be derived from an analysis of its structural components: the benzotriazole core, the carboxylic acid group, and the bromine substituent.

  • Benzotriazole Derivatives: The parent compound, benzotriazole, and its derivatives are known to be hazardous. They are classified as harmful if swallowed and can cause serious eye irritation.[1][2] Some derivatives have been reported as mutagenic in bacterial systems.[3] Long-term exposure to benzotriazoles may lead to cumulative health effects.[4]

  • Aromatic Carboxylic Acids: This functional group typically imparts acidic properties, posing risks of skin and respiratory irritation.[5][6][7]

  • Halogenated Aromatic Compounds: Brominated compounds require a dedicated waste stream and careful handling to prevent environmental release and potential toxic exposure.

Based on this composite analysis, we must treat this compound as, at minimum:

  • Harmful if swallowed or inhaled.

  • A serious eye irritant.

  • A skin irritant.

  • A respiratory system irritant.[5][6][8]

  • Toxic to aquatic life with long-lasting effects.[1]

This conservative assessment forms the authoritative grounding for the stringent PPE and handling protocols that follow.

The Core Protocol: A Multi-Layered Defense System

Personal Protective Equipment (PPE) is the final and most personal line of defense. It must be used in conjunction with, not as a substitute for, robust engineering controls.

Engineering Control: The Primary Barrier All handling of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid in its solid, powdered form or in solution must be conducted within a certified and properly functioning laboratory chemical fume hood.[5][9] The fume hood provides the most critical layer of protection by containing dusts and vapors at the source.

PPE Ensemble: Step-by-Step Implementation

  • Eye and Face Protection: Non-Negotiable

    • Requirement: Chemical splash goggles that conform to the ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times.[5][10] These provide a 360-degree seal around the eyes, which standard safety glasses do not.

    • Rationale: Given that benzotriazole derivatives are known to cause serious eye irritation, protecting against accidental splashes or fine powder aerosolization is critical.[1]

    • Enhanced Protection: For procedures involving larger quantities (>1g) or with a heightened risk of splashing (e.g., vigorous mixing, heating), a full-face shield must be worn over the chemical splash goggles.[11][12]

  • Hand Protection: The Tactile Interface

    • Requirement: Nitrile gloves are the standard recommendation for incidental contact. For prolonged handling or immersion, butyl rubber gloves offer superior protection against a broader range of chemicals.[11]

    • Protocol: Always double-glove when handling the solid material. This provides a fail-safe; if the outer glove is compromised, the inner glove still offers protection while you retreat to a safe area to change. Inspect gloves for any signs of degradation or puncture before each use.[12] Use the proper glove removal technique to avoid skin contact with a contaminated outer surface.[5]

  • Protective Clothing: Body Coverage

    • Requirement: A flame-resistant (FR) or 100% cotton lab coat, fully buttoned, is required.[12] Wear long pants and fully enclosed shoes made of a non-porous material.[12]

    • Rationale: The lab coat protects your skin and personal clothing from contamination. Synthetic fabrics like polyester or nylon should be avoided as they can melt and fuse to the skin in the event of a fire.

  • Respiratory Protection: Conditional Requirement

    • Standard Operations: During routine handling within a certified fume hood, ambient air quality should be maintained, and a respirator is typically not required.

    • High-Hazard Scenarios: Respiratory protection is necessary if you are:

      • Weighing out larger quantities of the powder where dust generation is unavoidable.

      • Responding to a spill outside of a fume hood.

    • Requirement: In these scenarios, a NIOSH-approved air-purifying respirator with N95 (for particulates) or combination organic vapor/acid gas cartridges is essential.[11] Important: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical clearance and annual fit testing.[12]

Task / ScenarioEye/Face ProtectionHand ProtectionProtective ClothingRespiratory Protection
Routine Handling (<1g in Fume Hood) Chemical Splash GogglesSingle Pair, Nitrile GlovesFR/Cotton Lab Coat, Full CoverageNot Required
High-Quantity Handling (>1g in Fume Hood) Chemical Splash Goggles & Face ShieldDouble Pair, Nitrile GlovesFR/Cotton Lab Coat, Full CoverageRecommended: N95 Dust Mask
Spill Cleanup Chemical Splash Goggles & Face ShieldDouble Pair, Butyl Rubber GlovesFR/Cotton Lab Coat, Full CoverageRequired: Air-Purifying Respirator
Operational and Disposal Plans

Safe Handling Workflow

  • Preparation: Designate a specific area within the fume hood for the procedure.

  • Donning PPE: Don all required PPE in the correct order (lab coat, then goggles/face shield, then gloves).

  • Weighing: Tare a suitable container on a balance inside the fume hood. Gently transfer the solid chemical using a spatula, minimizing any actions that could create airborne dust.

  • Transfer/Dissolution: If making a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: Clean all equipment. Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Wash hands thoroughly with soap and water.[5]

Disposal: A Critical Responsibility This compound is a halogenated organic acid . As such, it must be disposed of with strict adherence to hazardous waste regulations.

  • Waste Stream: All solid waste (contaminated gloves, weigh paper, pipette tips) and liquid waste (solutions containing the compound) must be collected in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste." [13][14]

  • Prohibitions:

    • DO NOT mix with non-halogenated solvent waste. This dramatically increases disposal costs and complexity.[13]

    • DO NOT pour any amount down the drain. This is environmentally irresponsible and illegal.[9]

    • DO NOT dispose of in regular trash.

Visualization of Safety Protocols

PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_ppe Phase 2: PPE Selection A Start: Task Involving 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid B Is the task performed inside a certified chemical fume hood? A->B C STOP! Do not proceed. Consult EHS. B->C No   D Base PPE: - Chemical Splash Goggles - FR/Cotton Lab Coat - Nitrile Gloves (Double Pair) - Full leg/foot coverage B->D  Yes E Is there a significant splash/aerosol risk? (e.g., >1g solid, spill cleanup) D->E F Add Face Shield E->F Yes G Is there a high inhalation risk? (e.g., spill, poor containment) E->G No F->G H Add Air-Purifying Respirator (N95 or higher) G->H Yes I Proceed with Task G->I No H->I

Caption: PPE selection flowchart for handling the target compound.

References

  • Kansas State University. BENZOTRIAZOLES: TOXICITY AND DEGRADATION. [Link]

  • Australian Government Department of Health. (2024, October 1). 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement. [Link]

  • OC-Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Penta Chemicals. (2025, July 22). 1,2,3-Benzotriazole - SAFETY DATA SHEET. [Link]

  • Washington State University Environmental Health & Safety. Halogenated Solvents. [Link]

  • PubChem. 7-bromo-1H-1,2,3-benzotriazole. National Center for Biotechnology Information. [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]

  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. National Academies Press (US). [Link]

  • University of Barcelona. Classification of special laboratory waste. [Link]

  • PubChemLite. 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. [Link]

  • University of Nevada, Reno Environmental Health & Safety. (2024, August 4). Common Personal Protective Equipment. [Link]

  • PubChem. 1H-Benzotriazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid
Reactant of Route 2
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.